(R)-1-(4-Nitrophenyl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVOBPXEHVUFY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361439 | |
| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22038-87-5 | |
| Record name | (αR)-α-Methyl-4-nitrobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-(4-Nitrophenyl)ethanamine physical and chemical properties
An In-depth Technical Guide to (R)-1-(4-Nitrophenyl)ethanamine
Introduction
This compound is a chiral organic compound that serves as a crucial building block in modern organic and medicinal chemistry. Its structure, featuring a stereogenic center, a primary amine, and an electron-withdrawing nitro group on a phenyl ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. Its principal value lies in its role as a chiral precursor for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[1]
Physicochemical and Spectroscopic Properties
The distinct properties of this compound and its common hydrochloride salt form are fundamental to its application in synthesis.
Physical and Chemical Data Summary
The key physical and chemical characteristics are summarized in the table below for quick reference. The data pertains to the free amine unless otherwise specified.
| Property | Value | Source(s) |
| IUPAC Name | (1R)-1-(4-nitrophenyl)ethanamine | [2] |
| CAS Number | 22038-87-5 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| Appearance | Solid, crystalline. Color can be white, light yellow, or yellow-green. | [4][5][6] |
| Melting Point | 173-175°C (hydrochloride salt) | [4] |
| Solubility | The hydrochloride salt is soluble in water and polar organic solvents. | [4][5] |
| Stability | The hydrochloride salt is reported to be light-sensitive and hygroscopic. | [5] |
Spectroscopic Profile
Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the 7-8.5 ppm region due to the para-substitution), a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and a broad singlet for the amine protons (NH₂).[7][8]
-
¹³C NMR : The carbon NMR spectrum provides information on the carbon framework of the molecule. Specific spectral data can be found in chemical databases.[9]
-
-
Infrared (IR) Spectroscopy : The IR spectrum would characteristically display absorption bands corresponding to:
-
N-H stretching of the primary amine.
-
Asymmetric and symmetric stretching of the nitro group (NO₂).
-
C-H stretching from the aromatic ring and the alkyl chain.
-
C=C stretching from the aromatic ring.[7]
-
Synthesis and Purification
The enantioselective synthesis of this compound is paramount to its utility. Asymmetric synthesis methods are commonly employed to achieve high enantiomeric purity.[1]
General Synthesis Approach: Asymmetric Reductive Amination
A prevalent strategy for synthesizing chiral amines is the asymmetric reductive amination of a corresponding ketone. This approach offers good control over the stereochemistry.
Caption: Asymmetric reductive amination of 4-nitroacetophenone.
Detailed Experimental Protocol
This is a representative protocol and may require optimization based on specific laboratory conditions and desired scale.
-
Imine Formation: To a solution of 4-nitroacetophenone in a suitable solvent (e.g., methanol or toluene), add an ammonia source such as ammonium acetate. Heat the mixture to facilitate the formation of the corresponding imine, often with removal of water.
-
Asymmetric Reduction: Cool the reaction mixture containing the in-situ generated imine. Introduce a chiral catalyst system (e.g., a transition metal complex with a chiral ligand).
-
Hydrogenation: Introduce a reducing agent. For catalytic transfer hydrogenation, formic acid or isopropanol can be used. Alternatively, perform the reaction under an atmosphere of hydrogen gas.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or GC), quench the reaction and remove the catalyst by filtration. Extract the product into an organic solvent.
-
Purification: The crude product can be purified by crystallization, often after conversion to its hydrochloride salt by treating the amine solution with hydrochloric acid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) yields the purified product.
Applications in Research and Drug Development
This compound is a valuable intermediate, primarily in the pharmaceutical sector.[1]
-
Pharmaceutical Intermediate : Its bifunctional nature allows it to be a precursor for a variety of APIs. The amine group serves as a nucleophile or a point for amide bond formation, while the nitro group can be readily reduced to an aniline, which can then be further functionalized. The related compound, 4-nitrophenethylamine hydrochloride, is a known intermediate in the synthesis of Mirabegron, a medication for overactive bladder.[10][11] It is also used in the synthesis of drugs for cancer, depression, and infectious diseases.[1]
-
Chiral Auxiliary and Catalyst : In some contexts, chiral amines like this can be used as resolving agents or as components of catalysts in other asymmetric reactions.[1]
-
Synthesis of Complex Molecules : It is used in the synthesis of specialized chemical structures, such as ortho-metalated primary phenethylamine complexes.[12]
Safety, Handling, and Storage
Proper handling and storage are crucial due to the potential hazards associated with this compound and its hydrochloride salt.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards : The hydrochloride salt is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[13]
-
Skin Protection : Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1][13]
-
Respiratory Protection : Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[14]
-
First Aid Measures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[13]
-
Skin Contact : Wash off immediately with soap and plenty of water. If irritation persists, consult a physician.[13]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[13]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical advice.[13]
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Handle in accordance with good industrial hygiene and safety practices.[6][15]
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong acids and strong oxidizing agents.[4][6] The hydrochloride salt should be protected from light and moisture.[5]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) 13C NMR spectrum [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 12. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 13. angenechemical.com [angenechemical.com]
- 14. biosynth.com [biosynth.com]
- 15. fishersci.es [fishersci.es]
An In-depth Technical Guide to (R)-1-(4-Nitrophenyl)ethanamine: Synthesis, Applications, and Experimental Considerations
This guide provides a comprehensive technical overview of (R)-1-(4-Nitrophenyl)ethanamine (CAS No. 22038-87-5), a critical chiral building block in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, stereoselective synthesis strategies, key applications, and essential safety protocols. The insights herein are grounded in established chemical principles and field-proven methodologies to empower your research and development endeavors.
Core Compound Identity and Physicochemical Properties
This compound is a chiral primary amine featuring a stereocenter at the alpha-carbon adjacent to the nitrophenyl ring.[1][2] This specific enantiomer is a valuable intermediate, primarily because the amine group provides a reactive handle for further functionalization, while the nitro group can be readily reduced to an aniline, opening pathways to a diverse array of more complex molecules.[3][4]
The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| CAS Number | 22038-87-5 | [5][6][7] |
| Molecular Formula | C₈H₁₀N₂O₂ | [5][6] |
| Molecular Weight | 166.18 g/mol | [6][8] |
| IUPAC Name | (1R)-1-(4-nitrophenyl)ethanamine | [6] |
| Appearance | White to yellow or brown crystalline solid/powder | [9][10] |
| Melting Point | Data varies; the hydrochloride salt melts at ~248-250°C. | [9] |
| Solubility | Soluble in water and various organic solvents. | [9][11] |
| SMILES | C--INVALID-LINK--[O-]">C@HN | [6] |
| InChIKey | RAEVOBPXEHVUFY-ZCFIWIBFSA-N | [6] |
Strategic Pathways to Enantiopurity: Synthesis and Resolution
Obtaining this compound in high enantiomeric purity is paramount for its application in pharmaceuticals, where stereochemistry dictates biological activity.[12] The two primary strategies employed are direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis, or chiral synthesis, aims to create the desired enantiomer directly from prochiral starting materials.[12][13] This approach is elegant as it avoids the loss of 50% of the material inherent in classical resolutions.[14] Methods such as asymmetric reductive amination of 4-nitroacetophenone or other catalytic asymmetric transformations can be employed.
The causality behind this strategy lies in the use of a chiral catalyst or auxiliary that creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.
Caption: Conceptual workflow for asymmetric synthesis.
Chiral Resolution of Racemic 1-(4-Nitrophenyl)ethanamine
Chiral resolution is a robust and widely practiced method for separating a racemic mixture into its constituent enantiomers.[14] This technique is particularly effective for amines, which readily form salts with chiral acids.
Principle of Operation: The core principle involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid).[14][15] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[14] This solubility difference allows for their separation via fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor.
Experimental Workflow:
-
Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with approximately 0.5 molar equivalents of an enantiopure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphor-10-sulfonic acid).[15] The use of 0.5 equivalents is a strategic choice in screening, as it maximizes the enrichment of the less soluble salt.
-
Fractional Crystallization: The solution is cooled or slowly evaporated to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical screening to achieve efficient separation.
-
Isolation: The crystallized salt is isolated by filtration. At this stage, the salt contains an enriched concentration of the desired (R)-amine.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH, NaHCO₃) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine can then be extracted into an organic solvent and purified.
-
Racemization of Unwanted Enantiomer (Optional): To improve process economy, the (S)-amine remaining in the mother liquor can be isolated and racemized through a chemical process, allowing it to be recycled back into the resolution process.[16]
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Enzymatic Kinetic Resolution (EKR)
Biocatalysis offers a powerful, green alternative for chiral separations.[17] Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[18]
Principle of Operation: In a typical EKR of a racemic amine, an enzyme like Candida antarctica lipase B (CAL-B) catalyzes the acylation of one enantiomer much faster than the other.[18][19] For instance, the enzyme might selectively convert the (S)-amine into an amide, leaving the unreacted (R)-amine behind. The separation of the resulting amide from the unreacted amine is typically straightforward due to their different chemical properties.
A more advanced version is Dynamic Kinetic Resolution (DKR) , which couples the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[19][20] This is often achieved with a metal catalyst (e.g., a Ruthenium complex) that continuously converts the unwanted (S)-amine back into the racemate, allowing the enzyme to theoretically convert 100% of the starting material into the desired (R)-product (in its acylated form).[19][20]
Caption: Principle of Enzymatic Kinetic Resolution (EKR).
Applications in Pharmaceutical and Chemical Synthesis
The utility of this compound stems from its identity as a chiral synthon. It serves as a starting material or intermediate in the synthesis of a wide range of biologically active molecules.
-
Pharmaceutical Intermediates: It is a key intermediate for various synthetic drugs, including those with anti-tumor, anti-depressant, and anti-infectious disease properties.[1][2]
-
Synthesis of Mirabegron: Patent literature describes the use of related nitrophenylethylamine derivatives as intermediates in the synthesis of Mirabegron, a β3 adrenergic agonist used to treat overactive bladder.[21] This highlights its direct relevance to commercial drug manufacturing.
-
Chiral Auxiliaries and Catalysts: The amine functionality allows it to be used as a chiral base or as a precursor to chiral ligands for asymmetric catalysis, guiding the stereochemical outcome of other reactions.
-
Derivatization for Further Synthesis: The nitro group can be readily reduced to an amine, yielding a chiral diamine. This resulting aminophenyl derivative is a versatile building block for constructing complex heterocyclic structures or for use in polymer chemistry.[3][22]
Safety, Handling, and Storage
Proper handling of this compound and its hydrochloride salt is crucial for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[10][23][24]
GHS Hazard and Precautionary Statements:
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Protocol for Safe Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[23]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield meeting standards like NIOSH (US) or EN 166 (EU).[23][25]
-
Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat.[25]
-
Respiratory Protection: If dust formation is significant, use an approved particulate respirator.[24]
-
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9][25]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[23]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[23]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[23]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[23]
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the creation of stereochemically complex and biologically important molecules. A thorough understanding of its properties, coupled with a strategic approach to its synthesis—whether through direct asymmetric methods or robust resolution techniques—is essential for any scientist working in drug discovery or fine chemical synthesis. By adhering to rigorous experimental protocols and stringent safety measures, researchers can fully leverage the synthetic potential of this invaluable chiral building block.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. scribd.com [scribd.com]
- 4. nbinno.com [nbinno.com]
- 5. appchemical.com [appchemical.com]
- 6. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 22038-87-5 Cas No. | (R)-1-(4-Nitrophenyl)-ethylamine | Apollo [store.apolloscientific.co.uk]
- 8. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) 13C NMR [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.es [fishersci.es]
- 11. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 12. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 13. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. onyxipca.com [onyxipca.com]
- 16. rsc.org [rsc.org]
- 17. diva-portal.org [diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. 4-硝基苯乙胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 23. angenechemical.com [angenechemical.com]
- 24. biosynth.com [biosynth.com]
- 25. fishersci.com [fishersci.com]
Spectroscopic data for (R)-1-(4-Nitrophenyl)ethanamine (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (R)-1-(4-Nitrophenyl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of spectral features and the underlying principles, providing a valuable resource for the structural elucidation and characterization of this and similar molecules.
Introduction
This compound is a chiral primary amine of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a stereocenter adjacent to a nitrophenyl ring, makes it a valuable building block for the synthesis of various chiral ligands, catalysts, and biologically active compounds. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough analysis of its spectroscopic properties. This guide delves into the key spectroscopic techniques used to characterize this molecule, providing both the data and the scientific rationale behind its interpretation.
Molecular Structure and Spectroscopic Overview
The structure of this compound is presented below. The key structural features that give rise to its characteristic spectroscopic signals are the aromatic nitrophenyl group, the chiral ethylamine side chain, and the primary amine functionality.
Enantioselective synthesis of (R)-1-(4-Nitrophenyl)ethanamine
An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-1-(4-Nitrophenyl)ethanamine
Executive Summary
This compound is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Mirabegron, a drug for treating overactive bladder. The stereochemistry at the amine-bearing carbon is crucial for pharmacological activity, demanding highly efficient and enantioselective synthetic methods. This guide provides a detailed exploration of the core strategies for producing this compound in its enantiomerically pure (R)-form, designed for researchers, chemists, and process development scientists. We will dissect three principal methodologies: biocatalytic transamination, transition metal-catalyzed asymmetric hydrogenation, and enzymatic kinetic resolution. The discussion emphasizes the underlying scientific principles, causality behind experimental choices, and provides field-proven protocols to ensure reproducibility and high fidelity.
Introduction: The Strategic Importance of this compound
Chiral amines are ubiquitous structural motifs in over 40% of active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] this compound, a deceptively simple structure, exemplifies this principle. Its primary value lies in its role as a precursor for more complex molecules where the stereocenter is installed early and carried through the synthesis.[2] The demand for enantiopure amines has driven the development of sophisticated synthetic technologies that are not only selective and high-yielding but also align with the principles of green chemistry.[3][4] This guide focuses on the practical application of these technologies for the synthesis of this specific, high-value intermediate.
Biocatalytic Approaches: The Precision of Transaminases
Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and environmentally benign method for producing chiral amines.[4] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine with high enantioselectivity.[5]
Principle of Transaminase-Mediated Synthesis
Transaminases operate via a "ping-pong bi-bi" mechanism. The PLP cofactor first accepts the amino group from an amino donor (like isopropylamine or L-alanine), forming a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the prochiral ketone substrate (4'-nitroacetophenone), regenerating the PLP and releasing the desired chiral amine product. The high stereoselectivity is dictated by the enzyme's chiral active site, which orients the ketone in a specific manner for the nucleophilic attack.
Two primary TA strategies are employed:
-
Asymmetric Synthesis (AS): A prochiral ketone is directly converted to a single enantiomer of the amine. This is the most atom-economical approach.
-
Kinetic Resolution (KR): A racemic amine is resolved by the enzyme selectively converting one enantiomer (e.g., the S-enantiomer) back to the ketone, leaving the desired R-enantiomer unreacted and thus enriched.[5]
Asymmetric Synthesis via (R)-Selective Transaminase
This is the preferred biocatalytic route, directly converting 4'-nitroacetophenone to this compound. The reaction equilibrium can be challenging but is effectively driven to the product side by using an amino donor like isopropylamine, which generates acetone as a volatile and easily removable byproduct.
Caption: Workflow for transaminase-mediated asymmetric synthesis.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0-8.2. Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Reaction Mixture: In a temperature-controlled vessel, add the (R)-selective transaminase (e.g., ATA-025) to a loading of 10-20 g/L.[6]
-
Substrate Addition: Add 4'-nitroacetophenone (e.g., 50 g/L) to the mixture. A co-solvent such as DMSO (10-20% v/v) can be used to improve substrate solubility.[6]
-
Initiation: Add the amino donor, isopropylamine, typically in a large molar excess (e.g., 1.0 M).
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 42-45 °C) with gentle agitation for 24-48 hours.[6] Monitor the reaction progress by HPLC or GC.
-
Workup: Once the reaction reaches completion, stop the agitation. Adjust the pH to >10 with NaOH to ensure the amine is in its free base form.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or MTBE. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess (ee) of the crude product using chiral HPLC or GC. The product can be further purified by distillation or crystallization if necessary.
Data Presentation: Performance of (R)-Selective Transaminases
| Enzyme Variant | Substrate Conc. (g/L) | Conditions | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| ATA-025 | 36.78 | 42.6 °C, pH 8.2, 5% enzyme | >96 | >98.5 | [6] |
| ATA-117 Mutant | 100 | 45 °C, pH 8.5, 20% DMSO | >95 | >99.9 | Adapted from[7] |
| Vf-TA Mutant | 50 | 30 °C, pH 7.5, 10% DMSO | >90 | >99 | Adapted from[5][8] |
Asymmetric Hydrogenation: A Chemocatalytic Strategy
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient route to chiral molecules.[9] For the synthesis of this compound, this typically involves the hydrogenation of a pre-formed or in situ-generated N-arylimine using a chiral catalyst, often based on rhodium or iridium complexed with a chiral diphosphine ligand.[10]
Principle of Catalytic Asymmetric Hydrogenation
The key to enantioselectivity is the chiral ligand, which coordinates to the metal center and creates a chiral pocket. The imine substrate coordinates to the metal in a specific orientation due to steric and electronic interactions with the ligand. The delivery of hydrogen then occurs to one face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess.
References
- 1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to (R)-1-(4-Nitrophenyl)ethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (R)-1-(4-Nitrophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical and chemical synthesis. We will move beyond basic identifiers to explore its core physicochemical properties, stereochemistry, applications, and the analytical methodologies required for its characterization.
Core Molecular and Physical Properties
This compound is an organic compound distinguished by a chiral center at the ethylamine group attached to a 4-nitrophenyl ring.[1] This chirality is fundamental to its applications in asymmetric synthesis.
The essential molecular details are summarized below:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[2] |
| Molecular Weight | 166.18 g/mol | PubChem[2][3] |
| IUPAC Name | (1R)-1-(4-nitrophenyl)ethanamine | PubChem[2] |
| CAS Number | 22038-87-5 | ChemBK[1] |
| Canonical SMILES | C--INVALID-LINK--[O-]">C@HN | PubChem[2] |
| InChI Key | RAEVOBPXEHVUFY-ZCFIWIBFSA-N | PubChem[2] |
| Appearance | Typically a solid | N/A |
| Hydrochloride Salt M.P. | 248-250 °C | Sigma-Aldrich[4] |
These fundamental properties are the bedrock for any experimental design, influencing everything from solvent selection to reaction stoichiometry. The compound is often supplied and used as its hydrochloride salt to improve stability and handling.[4][5][6]
The Critical Role of Chirality
The "(R)" designation in this compound signifies a specific three-dimensional arrangement of the atoms around the chiral carbon (the carbon atom bonded to the methyl group, the amino group, the hydrogen atom, and the nitrophenyl ring). This specific enantiomer is dextrorotatory.[1]
In drug development, isolating a single enantiomer is often crucial. The "other" enantiomer (in this case, the (S)-enantiomer) may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to synthesize or resolve the specific (R)-enantiomer is a key challenge and a primary reason for this compound's utility.[]
Applications in Synthesis and Drug Development
This compound is primarily valued as a chiral building block and a resolving agent in the pharmaceutical and chemical industries.[1][][8]
-
Chiral Intermediate: It serves as a starting material for the synthesis of more complex chiral molecules. Its amine group provides a reactive handle for a wide range of chemical transformations, while the nitro group can be readily reduced to an amine, opening further synthetic pathways.[9] For example, it is a known intermediate in the synthesis of Mirabegron, a medication for overactive bladder.[10]
-
Chiral Resolving Agent: The amine functionality allows it to react with racemic carboxylic acids to form diastereomeric salts.[11] These diastereomeric salts possess different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[11][12] Once separated, the chiral acid can be recovered from the salt, now as a single enantiomer.[11]
Experimental Protocol: Chiral Resolution of a Racemic Acid
This protocol provides a generalized, self-validating workflow for using this compound to resolve a generic racemic carboxylic acid.
Objective: To separate a racemic carboxylic acid into its constituent enantiomers.
Materials:
-
Racemic carboxylic acid
-
This compound (resolving agent)
-
Selection of solvents for screening (e.g., methanol, ethanol, isopropanol, ethyl acetate)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)[12]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Chiral HPLC column for analysis
Methodology:
-
Screening for Diastereomeric Salt Formation (Causality: The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other). [12] a. In separate small test tubes, dissolve the racemic acid and 0.5-1.0 molar equivalents of this compound in a small amount of various heated solvents. b. Allow the solutions to cool slowly to room temperature. Observe for the formation of a crystalline precipitate. c. The solvent system that yields a good quantity of crystalline solid is chosen for the preparative scale resolution.
-
Preparative Scale Salt Formation a. Dissolve the racemic carboxylic acid in the chosen solvent with gentle heating. b. In a separate flask, dissolve 0.5 equivalents of this compound in the minimum amount of the same hot solvent. c. Add the resolving agent solution to the acid solution. Stir and allow to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystallization.
-
Isolation of the Diastereomeric Salt a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor. c. Dry the crystalline salt.
-
Validation Step 1: Enantiomeric Enrichment Analysis a. Take a small sample of the isolated salt. Liberate the acid by dissolving the salt in 1M NaOH and extracting with an organic solvent. Acidify the aqueous layer with 1M HCl and extract the liberated carboxylic acid with an organic solvent. b. Analyze the extracted acid via chiral HPLC to determine the enantiomeric excess (e.e.). A successful resolution will show one enantiomer significantly enriched.[12]
-
Liberation of the Enantiopure Acid a. Suspend the bulk of the dried diastereomeric salt in water. b. Add 1M HCl until the solution is acidic (pH ~1-2). This protonates the resolving agent, making it water-soluble, and keeps the carboxylic acid in its neutral, less water-soluble form. c. Extract the pure enantiomeric acid into an organic solvent (e.g., ethyl acetate) multiple times. d. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Validation Step 2: Final Purity and Yield a. Determine the final yield of the resolved acid. b. Confirm the enantiomeric purity of the final product using chiral HPLC.
Safety and Handling
This compound and its salts must be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is classified as an irritant to the skin, eyes, and respiratory system.[5] Avoid formation and inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[1][13] Work in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[14] Some sources note the hydrochloride salt is hygroscopic and light-sensitive.[8]
In case of accidental contact, rinse the affected area with plenty of water and seek medical advice.[13][14]
Conclusion
This compound is a valuable tool in the arsenal of chemists and pharmaceutical scientists. Its defined stereochemistry allows for its use as both a chiral building block and an effective resolving agent. Understanding its fundamental properties, the principles of its application in chiral resolution, and the appropriate analytical and safety protocols are essential for leveraging this molecule to its full potential in the synthesis of enantiomerically pure compounds.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | 57233-86-0 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 8. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 9. nbinno.com [nbinno.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. angenechemical.com [angenechemical.com]
- 14. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Core Chemical Reactions of (R)-1-(4-Nitrophenyl)ethanamine
Abstract
(R)-1-(4-Nitrophenyl)ethanamine is a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring a stereogenic center adjacent to an aromatic ring functionalized with a versatile nitro group, makes it an invaluable intermediate for the asymmetric synthesis of complex bioactive molecules. This guide provides a comprehensive exploration of the synthesis, chiral resolution, and key downstream chemical transformations of this amine. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the strategic choices that drive reaction design and optimization for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of a Chiral Intermediate
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The biological activity of such molecules is often confined to a single enantiomer, necessitating stereocontrolled synthetic strategies. This compound, with its defined stereochemistry and reactive handles—the primary amine and the nitro group—serves as a critical starting point for constructing more elaborate chiral molecules. The nitro group can be readily reduced to an aniline, providing a site for further functionalization, while the primary amine is a nucleophilic center for acylation, alkylation, and other bond-forming reactions.[2] Its application as an intermediate in the synthesis of drugs like Mirabegron, a β3 adrenergic agonist, underscores its industrial relevance.[3][4] This guide will illuminate the core chemical principles that make this compound a cornerstone of asymmetric synthesis.
Synthesis and Enantiomeric Purification
The industrial availability of enantiomerically pure this compound is predicated on two critical stages: the synthesis of the racemic mixture and its subsequent separation into constituent enantiomers, a process known as chiral resolution.
Synthesis of Racemic 1-(4-Nitrophenyl)ethanamine
The preparation of the racemic amine is typically achieved through the nitration of a suitable precursor. A common industrial method involves a multi-step sequence starting from β-phenylethylamine.[4][5]
Typical Synthetic Pathway:
-
Amine Protection: The highly reactive primary amine of β-phenylethylamine is first protected, often as an amide (e.g., using acetic anhydride to form an acetamide). This prevents unwanted side reactions during nitration and deactivates the aromatic ring slightly, helping to control the regioselectivity of the subsequent step.[4]
-
Nitration: The protected intermediate undergoes electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group onto the aromatic ring. The directing effect of the ethylamine side chain favors substitution at the para position.[5]
-
Deprotection: The protecting group is removed, typically by acid hydrolysis, to liberate the primary amine and yield the hydrochloride salt of racemic 1-(4-nitrophenyl)ethanamine.[5]
The following workflow illustrates this common synthetic approach.
Caption: General workflow for the synthesis of racemic 1-(4-nitrophenyl)ethanamine.
Chiral Resolution: Isolating the (R)-Enantiomer
Obtaining the single, desired (R)-enantiomer from the racemic mixture is the most critical step and can be accomplished through several advanced techniques.[6]
This traditional method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[7] The racemic amine is reacted with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts.[6][8]
-
(R)-Amine + (R,R)-Tartaric Acid → (R,R,R)-Diastereomeric Salt
-
(S)-Amine + (R,R)-Tartaric Acid → (S,R,R)-Diastereomeric Salt
Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. This allows for the selective crystallization of one diastereomer, while the other remains in solution. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure amine.[7]
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Enzymatic methods offer high selectivity under mild conditions.[9] Kinetic resolution involves the use of an enzyme, typically a lipase such as Candida antarctica Lipase B (CALB), which selectively catalyzes the acylation of one enantiomer over the other.[7][10]
In the presence of an acyl donor (e.g., ethyl acetate), the enzyme will preferentially acylate the (S)-enantiomer, converting it into an amide. The (R)-enantiomer remains largely unreacted. The resulting mixture of the (R)-amine and the (S)-amide can then be easily separated by standard chemical techniques (e.g., extraction), as they have significantly different chemical properties. The primary drawback of EKR is its theoretical maximum yield of 50% for the desired product.[11]
To overcome the 50% yield limitation of EKR, dynamic kinetic resolution (DKR) is employed. This advanced technique combines the highly selective enzymatic reaction of EKR with the simultaneous, in-situ racemization of the slower-reacting enantiomer.[12][13]
A racemization catalyst (often a ruthenium or palladium complex) is added to the reaction.[10][13] As the enzyme consumes the (S)-amine by converting it to the (S)-amide, the remaining (R)-amine is continuously racemized back into a 1:1 mixture of (R)- and (S)-amines by the metal catalyst. This ensures that the substrate for the enzymatic acylation is constantly replenished, allowing for the theoretical conversion of 100% of the starting racemic amine into a single enantiomer of the acylated product.[10]
Caption: The principle of Dynamic Kinetic Resolution (DKR).
| Resolution Method | Principle | Max Yield (Desired Enantiomer) | Key Reagents |
| Diastereomeric Crystallization | Formation and separation of diastereomeric salts with different solubilities. | ~50% (can be higher with racemization of mother liquor) | Chiral acids (e.g., Tartaric Acid, Mandelic Acid)[8] |
| Enzymatic Kinetic Resolution (EKR) | Enzyme-catalyzed selective reaction of one enantiomer. | 50% | Lipases (e.g., CALB), Acyl Donors (e.g., Ethyl Acetate)[7] |
| Dynamic Kinetic Resolution (DKR) | EKR combined with in-situ racemization of the unreacted enantiomer. | >95% (approaching 100%) | Lipase, Acyl Donor, Racemization Catalyst (e.g., Ru or Pd complex)[10][13] |
Key Chemical Transformations
Once obtained in enantiomerically pure form, this compound is a versatile substrate for several key reactions.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amino group (aniline) is one of the most common and synthetically useful transformations. This reaction dramatically alters the electronic properties of the aromatic ring and provides a new nucleophilic site for further functionalization.[2]
Reaction: this compound → (R)-1-(4-Aminophenyl)ethanamine
This reduction can be achieved using various methods:
-
Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) and a metal catalyst, most commonly Palladium on carbon (Pd/C). The reaction is typically run at moderate pressures and room temperature.[14]
-
Metal-Acid Systems: A classic and robust method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl).[2][15] This method is often preferred in industrial settings due to its cost-effectiveness.
Protocol: Reduction of Nitro Group using Fe/HCl
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (typically 3-5 equivalents) to the solution.
-
Reaction Initiation: Slowly add concentrated hydrochloric acid dropwise. The reaction is exothermic and may require cooling to maintain control.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and filter it through celite to remove the iron salts.
-
Neutralization & Extraction: Neutralize the filtrate with an aqueous base (e.g., NaOH or Na₂CO₃) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-(4-aminophenyl)ethanamine, which can be further purified by chromatography or crystallization.
N-Acylation
The primary amine of this compound is nucleophilic and readily reacts with acylating agents to form stable amide bonds.[16] This reaction is fundamental for incorporating the chiral amine into larger molecular frameworks.
Reaction: this compound + R'-COCl → (R)-N-(1-(4-Nitrophenyl)ethyl)acetamide
Common acylating agents include:
-
Acid Chlorides (R'-COCl)
-
Acid Anhydrides ((R'-CO)₂O)
The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[17]
Protocol: N-Acylation with an Acid Chloride
-
Setup: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a slight excess (1.1-1.5 equivalents) of a base like triethylamine.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acid chloride (1.0-1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the acylated product, which can be purified by column chromatography or recrystallization.[18]
Conclusion
This compound stands as a testament to the power of chiral intermediates in modern chemistry. Its synthesis, resolution, and subsequent functionalization represent a confluence of classical and contemporary synthetic techniques. Understanding the nuances of its core reactions—from diastereomeric salt formation and enzymatic resolutions to the strategic reduction of its nitro group and acylation of its amine—is essential for any scientist engaged in the field of asymmetric synthesis. The methodologies outlined in this guide provide a robust foundation for the effective utilization of this versatile building block in the development of next-generation pharmaceuticals and fine chemicals.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 5. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. onyxipca.com [onyxipca.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 11. diva-portal.org [diva-portal.org]
- 12. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. sciencemadness.org [sciencemadness.org]
- 16. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
- 18. rsc.org [rsc.org]
Chiral Resolving Agents and Their Mechanisms: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The principle of chirality is fundamental to molecular science, with profound implications in the pharmaceutical industry, where the physiological effects of two enantiomers can range from beneficial to inert or even harmful. The separation of a racemic mixture into its constituent enantiomers—a process known as chiral resolution—is therefore a critical step in drug development and chemical synthesis. This guide provides an in-depth exploration of the core methodologies for chiral resolution. We will dissect the mechanisms of diastereomeric salt formation, kinetic resolution, and chiral chromatography, moving beyond mere procedural descriptions to explain the underlying causality of experimental choices. This document is structured to serve as a field-proven manual, grounding technical protocols in authoritative scientific principles to ensure a self-validating and robust approach to achieving enantiopure compounds.
Introduction: The Imperative of Chirality in Drug Development
Many molecules, like our hands, exist in two forms that are mirror images of each other but cannot be superimposed. These non-superimposable mirror-image molecules are called enantiomers, and a 50:50 mixture of two enantiomers is known as a racemate or racemic mixture.[1] This property of "handedness" is called chirality.
In an achiral environment, enantiomers possess identical physical and chemical properties, making their separation a formidable challenge. However, within the chiral environment of the body, their interactions with biological targets like enzymes and receptors can differ dramatically.[2][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) might be less active, inactive, or cause undesirable side effects.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that necessitate the characterization of each enantiomer in a chiral drug, making efficient chiral resolution an indispensable part of pharmaceutical development.[3]
The Foundational Principle: Converting Enantiomers to Diastereomers
The cornerstone of most classical resolution techniques is the conversion of an inseparable pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and boiling point, which can be exploited for separation using conventional laboratory techniques like crystallization or chromatography.[4] This conversion is typically achieved by reacting the racemic mixture with an enantiomerically pure reagent known as a chiral resolving agent .[5]
The overall logic is a three-step process:
-
Reaction: A racemic mixture (R-A and S-A) is reacted with a single enantiomer of a chiral resolving agent (R-B). This creates a mixture of two diastereomers: (R-A)-(R-B) and (S-A)-(R-B).
-
Separation: The diastereomers, having different physical properties, are separated (e.g., by fractional crystallization).
-
Regeneration: The resolving agent is chemically removed from each separated diastereomer to yield the pure, isolated enantiomers (R-A and S-A).
Mechanisms of Chiral Resolution
Several distinct strategies have been developed to perform chiral resolution. The choice of method depends on the nature of the analyte, the scale of the separation, and economic factors.
Diastereomeric Salt Formation
This is the most established and widely used method for the large-scale resolution of chiral acids and bases. The process relies on an acid-base reaction between a racemic compound and a chiral resolving agent to form a pair of diastereomeric salts.[5][6] These salts, having different crystal lattice energies and solvation properties, will exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[7]
Mechanism: A racemic acid (R-COOH and S-COOH) is treated with an enantiopure chiral base (S-Base). This forms two diastereomeric salts: [(R-COO⁻)(S-BaseH⁺)] and [(S-COO⁻)(S-BaseH⁺)]. In an appropriately chosen solvent, one of these salts will be less soluble and will precipitate out of the solution, while the other remains dissolved. The precipitated salt is then isolated by filtration. Finally, acidification of the isolated salt breaks the ionic bond, regenerating the pure enantiomer of the acid and the resolving agent, which can often be recovered and recycled.[8]
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: The agent must be enantiomerically pure, readily available, and inexpensive, especially for large-scale applications.[2] Its structure should allow for strong ionic interactions and ideally other interactions (like hydrogen bonding) to create a rigid crystal lattice, which magnifies the solubility differences between the diastereomeric salts.
-
Choice of Solvent: This is the most critical variable. The ideal solvent must provide a significant difference in solubility between the two diastereomeric salts. A poor solvent choice may lead to the co-precipitation of both salts or no precipitation at all. Therefore, a screening of multiple solvents is almost always necessary to optimize the resolution.[9]
Common Resolving Agents
| For Racemic Acids | For Racemic Bases |
| (+)-Cinchonine | (+)-Tartaric acid |
| (-)-Brucine | (-)-O,O'-Dibenzoyltartaric acid |
| (-)-Strychnine | (+)-Camphor-10-sulfonic acid |
| (R)-(+)-1-Phenylethylamine | (S)-(-)-Mandelic acid |
| (R)-(+)-1-(1-Naphthyl)ethylamine | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) |
Source: Adapted from various sources including[5][10][11]
Kinetic Resolution
Kinetic resolution does not rely on separating diastereomers based on physical properties. Instead, it exploits the difference in the rate of reaction between the two enantiomers of a racemate with a chiral catalyst or reagent.[12]
Mechanism: In a kinetic resolution, a chiral catalyst or reagent reacts preferentially with one enantiomer over the other. For instance, an enzyme might acylate the R-enantiomer of an alcohol much faster than the S-enantiomer. If the reaction is stopped at approximately 50% conversion, the reaction mixture will contain the acylated product (enriched in the R-ester) and the unreacted starting material (enriched in the S-alcohol).[12][13] These two different compounds (ester and alcohol) can then be easily separated by standard techniques like chromatography.
Types of Kinetic Resolution:
-
Enzymatic Resolution: Enzymes are highly enantioselective catalysts.[14] Lipases, proteases, and esterases are commonly used to resolve alcohols, esters, and amides.[10][15] This method is favored for its mild reaction conditions and high selectivity.
-
Chemical (Catalytic) Resolution: Involves the use of synthetic chiral catalysts, such as metal complexes with chiral ligands (e.g., in Sharpless asymmetric epoxidation) or chiral organocatalysts.[16]
A key limitation of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%.[10] However, this can be overcome by a process called Dynamic Kinetic Resolution (DKR) , where the "unwanted" enantiomer is continuously racemized back to the 50:50 mixture in situ. This allows the chiral catalyst to eventually convert the entire starting material into a single, enantiopure product, achieving a theoretical yield of 100%.[15]
Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique that directly separates enantiomers.[17] The separation occurs within a chromatography column packed with a Chiral Stationary Phase (CSP) .[18]
Mechanism: The mechanism relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector of the stationary phase.[19] For effective separation, there must be a difference in the stability (free energy of formation) of these two transient complexes.[19]
The widely accepted model for chiral recognition is the "three-point interaction model" .[1] This model posits that for an effective separation to occur, one enantiomer must interact with the CSP at a minimum of three points (e.g., through hydrogen bonds, π-π stacking, steric hindrance, or dipole-dipole interactions). The other enantiomer will only be able to achieve two of these three interactions simultaneously, leading to a weaker overall binding to the CSP. The more strongly bound enantiomer will travel more slowly through the column, resulting in a longer retention time and enabling separation.[1]
Causality Behind Experimental Choices:
-
Choice of CSP: This is the heart of the separation. CSPs are diverse and often based on polysaccharides (cellulose, amylose), proteins, or synthetic chiral polymers (Pirkle-type phases).[18] The selection is often empirical, but is guided by the functional groups present in the analyte to maximize the potential for specific interactions with the CSP.
-
Choice of Mobile Phase: The mobile phase composition (solvents and additives) is adjusted to modulate the interactions between the analyte and the CSP, thereby optimizing the separation (resolution) and analysis time.
Experimental Workflow & Protocols
A successful chiral resolution is a systematic process, not a single-step procedure. It requires careful screening, execution, and validation.
Protocol 1: Screening for Diastereomeric Salt Resolution
This protocol outlines a high-throughput screening approach to efficiently identify a suitable resolving agent and solvent combination.[20]
-
Preparation:
-
Prepare stock solutions of your racemic compound (e.g., a racemic acid) in a solvent like methanol.
-
Prepare stock solutions of several different chiral resolving agents (e.g., chiral amines) at an equimolar concentration to the racemate.
-
Assemble a grid of potential crystallization solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
-
Salt Formation:
-
In a 96-well plate or an array of vials, combine the racemic acid solution with one equivalent of each chiral amine solution.
-
Stir the plate at a slightly elevated temperature (e.g., 45 °C) for 1-2 hours to ensure complete salt formation.[20]
-
Evaporate the initial solvent (methanol) completely under vacuum.
-
-
Crystallization Screening:
-
To each well/vial containing the dried diastereomeric salt mixture, add one of the selected crystallization solvents.
-
Seal the plate/vials and stir under controlled conditions (e.g., cycle between room temperature and 45 °C) for 12-24 hours to induce crystallization.[20]
-
-
Analysis:
-
Visually inspect each well for the presence of a solid precipitate.
-
For wells with solid, carefully isolate a small sample of both the solid and the supernatant (mother liquor).
-
Regenerate the free acid from both samples by treating with a dilute strong acid (e.g., 1M HCl).
-
Analyze the enantiomeric excess (ee) of the acid in both the solid and liquid phases using a validated chiral HPLC or SFC method.
-
-
Selection: The ideal hit is a combination where the solid is highly enriched in one enantiomer and the mother liquor is enriched in the other.
Protocol 2: Determination of Enantiomeric Excess by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be used.[21][22]
-
Derivatization (using a Chiral Derivatizing Agent - CDA):
-
Accurately weigh a sample of the resolved chiral alcohol or amine into an NMR tube.
-
Add a slight excess (e.g., 1.1 equivalents) of an enantiomerically pure CDA (e.g., Mosher's acid chloride for alcohols/amines).[23]
-
Add a suitable deuterated solvent (e.g., CDCl₃) and a small amount of a non-basic amine (like pyridine) to scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion. The CDA converts the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[23]
-
-
Analysis (using a Chiral Solvating Agent - CSA):
-
Alternatively, dissolve the chiral analyte in a deuterated solvent in an NMR tube.
-
Acquire a standard ¹H or ¹⁹F NMR spectrum.
-
Add an enantiomerically pure CSA (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate for amines) to the tube.[24] The CSA forms transient diastereomeric complexes, causing the signals of the two enantiomers to shift apart (i.e., have different chemical shifts).[25]
-
-
Quantification:
-
Acquire the NMR spectrum (¹H, ¹⁹F, or ³¹P are common).[26][27]
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Carefully integrate the area of these two signals.
-
The enantiomeric excess (% ee) is calculated as: % ee = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100
-
Absolute Configuration Determination: X-ray Crystallography
While resolution separates enantiomers, it does not inherently reveal their absolute configuration (i.e., which one is R and which one is S). Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration.[28][29] The technique relies on the phenomenon of anomalous dispersion, which occurs when the X-ray radiation interacts with heavier atoms in the crystal.[29][30] If a suitable single crystal of an enantiopure compound (or its diastereomeric salt) can be grown, X-ray diffraction can unambiguously establish its absolute stereochemistry.[31][32]
Conclusion
The resolution of enantiomers is a mature yet continually evolving field that is central to modern chemistry and pharmacology. While classical diastereomeric salt crystallization remains a workhorse for large-scale production, kinetic resolution and chiral chromatography offer high selectivity and versatility for both preparative and analytical challenges. The choice of method is a strategic decision guided by the molecular properties of the target, scale, cost, and desired purity. A thorough understanding of the underlying mechanisms, coupled with a systematic and analytical approach to process development, empowers researchers to confidently and efficiently navigate the path from a racemic mixture to a single, pure enantiomer.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 14. What is Enzymatic Resolution | lookchem [lookchem.com]
- 15. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 24. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Thieme E-Books & E-Journals [thieme-connect.de]
- 30. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 31. purechemistry.org [purechemistry.org]
- 32. researchgate.net [researchgate.net]
Whitepaper: Pioneering the Next Generation of Chiral Amines – A Guide to Untapped Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiral amines are statistically dominant motifs in modern pharmaceuticals and high-value chemicals, with an estimated 40-45% of small-molecule drugs containing this critical functionality.[1] The relentless demand for novel chemical entities with precisely defined three-dimensional structures has rendered the synthesis of enantiomerically pure amines a cornerstone of organic chemistry. This guide moves beyond established methods to illuminate nascent and rapidly evolving research areas in the synthesis of novel chiral amine derivatives. We dissect two primary vectors of innovation—asymmetric transition-metal catalysis and biocatalysis—not as settled sciences, but as fertile grounds for discovery. We will explore the frontiers of ligand design, the challenge of sterically hindered amine synthesis, the transformative power of directed enzyme evolution, and the process efficiencies offered by continuous flow systems. This document is structured to serve as a strategic guide for research groups and development teams, identifying specific, high-impact areas ripe for exploration and innovation.
Introduction: The Enduring Significance of Chiral Amines
The structural and functional importance of chiral amines cannot be overstated. They are ubiquitous in natural products, serve as key intermediates, and frequently act as the primary pharmacophore responsible for a molecule's biological activity.[1] The specific stereochemistry of the amine is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different pharmacological or toxicological profiles. Consequently, the development of efficient, selective, and sustainable methods to access these molecules is a paramount objective in chemical synthesis.[2][3] This guide focuses on the next wave of innovation, highlighting areas where significant breakthroughs are poised to occur.
Core Research Vector 1: Asymmetric Transition-Metal Catalysis
Transition-metal-catalyzed asymmetric hydrogenation of imines, enamines, and related prochiral precursors remains the most powerful and atom-economical strategy for chiral amine synthesis.[1][2] However, significant challenges and opportunities for novel research persist, primarily in the development of new catalysts and the conquest of difficult substrate classes.
The Ligand Development Frontier
The heart of an effective asymmetric catalyst is its chiral ligand. While many successful ligands exist, research is moving towards more modular and tunable systems that can be rapidly optimized for specific transformations.
-
Causality in Ligand Design: The goal is to create a well-defined chiral pocket around the metal center. The ligand's electronic properties influence the catalyst's activity, while its steric profile dictates the facial selectivity of the hydrogenation, leading to high enantiomeric excess (ee). P-stereogenic phosphines and phosphino-oxazoline (PHOX) ligands have been particularly successful because they offer a rigid, tunable scaffold.[1][2]
-
Potential Research Area: A key area for novel research lies in the development of ligands based on earth-abundant, non-precious metals. While Iridium and Rhodium catalysts are highly effective, their cost and toxicity are drawbacks. Exploring novel ligand scaffolds for metals like Iron, Copper, or Nickel that can achieve comparable enantioselectivity is a high-reward objective.
The α-Tertiary Amine Challenge
A significant frontier in synthetic chemistry is the construction of chiral amines bearing an α-quaternary carbon stereocenter (α-tertiary amines).[4][5] These motifs are highly valuable in medicinal chemistry as they introduce conformational rigidity, which can enhance binding affinity and improve metabolic stability.[5]
-
Synthetic Hurdle: The synthesis is challenging due to the steric hindrance around the prochiral ketimine. Traditional hydrogenation methods often fail or provide low enantioselectivity.
-
Potential Research Area: Novel catalytic strategies are needed. Promising avenues include the enantioselective addition of organometallic reagents to ketimines, umpolung strategies where imine derivatives act as nucleophiles, and asymmetric C–N cross-coupling reactions.[4][5][6] Developing new catalytic systems specifically designed to overcome the steric barrier of trisubstituted imines is a critical research goal.
Workflow & Protocol: Asymmetric Hydrogenation of a Prochiral Imine
The following diagram and protocol outline a typical workflow for the synthesis of a chiral amine via asymmetric hydrogenation, a cornerstone technique in this field.[1][2]
Caption: Workflow for Transition-Metal-Catalyzed Asymmetric Hydrogenation.
Experimental Protocol: Synthesis of a Chiral α-Aryl Amine
-
Catalyst Preparation (In-situ): In a glovebox, to a flame-dried Schlenk tube, add the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol) and the chiral phosphine ligand (e.g., a Josiphos-type ligand, 0.011 mmol). Add anhydrous, degassed solvent (e.g., Dichloromethane, 2 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate vessel, dissolve the prochiral N-aryl ketimine (1.0 mmol) in the chosen solvent (e.g., 5 mL of degassed Toluene).
-
Hydrogenation: Transfer the imine solution to a high-pressure autoclave. Using a syringe, add the prepared catalyst solution. Seal the autoclave, purge it three times with N₂ gas, and then three times with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 50 bar H₂) and stir at a set temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Validation:
-
Conversion: Determine the conversion of the starting material to the product using ¹H NMR spectroscopy by comparing the integration of characteristic signals.
-
Enantiomeric Excess (% ee): Determine the enantiomeric excess of the chiral amine product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H) and a mobile phase (e.g., hexane/isopropanol mixture).
-
Core Research Vector 2: Biocatalysis for Green Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional selectivity under mild reaction conditions.[7][8][9] The last decade has seen a dramatic expansion in the biocatalytic toolbox for chiral amine synthesis.[10]
Enzyme Engineering and Directed Evolution
The true potential of biocatalysis is unlocked through protein engineering. Wild-type enzymes often lack the desired activity or stability for industrial applications. Directed evolution allows scientists to mimic natural selection in the lab to create bespoke enzymes with enhanced properties.
-
The Causality of Directed Evolution: The process involves generating a large library of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with improved activity towards a specific, often non-natural, substrate. This iterative process can dramatically enhance an enzyme's performance. The successful engineering of a transaminase for the manufacture of the anti-diabetic drug Sitagliptin is a landmark example of this approach.[3]
-
Potential Research Area: A major research opportunity is the discovery and engineering of enzymes for the synthesis of secondary and tertiary amines.[11] Most current biocatalysts are most effective for producing primary amines. Developing novel imine reductases (IREDs) or engineering existing transaminases that can accept bulky amine donors and substrates to form more complex amine structures would be a significant breakthrough. Furthermore, applying machine learning and computational modeling to predict beneficial mutations can accelerate the directed evolution process.
Key Enzyme Classes for Chiral Amine Synthesis
| Enzyme Class | Reaction Catalyzed | Key Advantages | Representative Application |
| Transaminases (ATAs) | Asymmetric amination of a prochiral ketone using an amine donor (e.g., isopropylamine).[9] | High enantioselectivity; uses cheap amine donors. | Synthesis of Sitagliptin.[3] |
| Imine Reductases (IREDs) | Asymmetric reduction of pre-formed or in-situ formed imines. | Complements transaminases; broad substrate scope. | Synthesis of GSK2879552 intermediate.[8] |
| Monoamine Oxidases (MAOs) | Oxidative deracemization of racemic amines.[7] | Can convert a racemic mixture entirely into a single enantiomer. | Synthesis of pharmaceutical building blocks.[7] |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones using ammonia. | Direct use of ammonia is highly atom-economical. | Synthesis of α-amino acids. |
Mechanism & Protocol: Biocatalytic Transamination
The following diagram illustrates the ping-pong mechanism of a pyridoxal phosphate (PLP)-dependent amine transaminase (ATA).
Caption: Ping-Pong Mechanism of an Amine Transaminase (ATA).
Experimental Protocol: ATA-Mediated Synthesis of a Chiral Primary Amine
-
Reaction Setup: In a thermostatted vessel (e.g., 250 mL jacketed reactor) at a controlled pH (e.g., pH 8.0, maintained with a pH-stat adding 1M NaOH) and temperature (e.g., 45 °C), prepare a buffer solution (e.g., 100 mM potassium phosphate).
-
Reagent Addition: Add the amine donor (e.g., Isopropylamine, 1.0 M), the cofactor pyridoxal 5'-phosphate (PLP, 1 mM), and the prochiral ketone substrate (e.g., 100 mM).
-
Enzyme Addition & Reaction: Initiate the reaction by adding the ATA enzyme (e.g., a lyophilized powder, 1-5 g/L). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Quench the enzyme activity (e.g., by adding an equal volume of acetonitrile). Analyze the samples for substrate conversion and product formation by reverse-phase HPLC.
-
Workup: Once the reaction reaches completion (e.g., >99% conversion), acidify the mixture to pH 2 with HCl to precipitate the enzyme. Centrifuge to remove the solids. Adjust the supernatant to pH 11 with NaOH and extract the chiral amine product with an organic solvent (e.g., methyl tert-butyl ether).
-
Validation:
-
Conversion: Determined by HPLC as described in the monitoring step.
-
Enantiomeric Excess (% ee): The extracted product is derivatized with a chiral agent (e.g., Marfey's reagent) and analyzed by HPLC, or analyzed directly using chiral gas chromatography (GC) or HPLC.
-
Emerging Frontier: Process Intensification and Hybrid Methodologies
A truly novel research area lies at the intersection of catalysis type and process engineering.
-
Continuous Flow Synthesis: Immobilizing enzymes or metal catalysts onto a solid support and using them in a packed-bed reactor allows for continuous production.[9] This approach offers superior control over reaction parameters, easier product/catalyst separation, and the potential for higher productivity. Research into novel immobilization techniques and reactor designs is a key area of process chemistry.
-
Chemoenzymatic Cascades: This involves combining chemical and enzymatic steps in a one-pot process. For example, a chemical catalyst could generate an imine intermediate that is then asymmetrically reduced by an IRED. This strategy can significantly shorten synthetic routes and reduce waste. Designing compatible catalyst systems that can operate under the same conditions is a major, but highly rewarding, research challenge.
Future Outlook & Conclusion
The synthesis of novel chiral amine derivatives will continue to be a vibrant and essential area of chemical research. The most significant future breakthroughs are likely to emerge from the following areas:
-
Catalyst Design for Challenging Substrates: A primary focus will be on developing robust catalytic systems, both chemical and biological, for the synthesis of sterically demanding structures like α-tertiary amines.
-
Expansion of the Biocatalytic Toolbox: The discovery of new enzyme classes and the engineering of existing enzymes will enable the synthesis of an ever-wider range of complex amines with unparalleled selectivity.
-
Integration of Catalysis and Process Engineering: The application of continuous flow technology and the development of sophisticated chemoenzymatic cascades will be crucial for translating laboratory discoveries into efficient, scalable, and sustainable industrial processes.
By focusing on these frontiers, the scientific community can accelerate the discovery and development of next-generation pharmaceuticals, agrochemicals, and materials that rely on the unique properties of chiral amines.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Resolution of Racemic Acids Using (R)-1-(4-Nitrophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Enantiomeric Purity
In the realm of pharmaceutical sciences and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a cornerstone of modern drug development and asymmetric synthesis.[1]
This application note provides a comprehensive guide to the chiral resolution of racemic carboxylic acids via diastereomeric salt formation, employing the highly effective resolving agent, (R)-1-(4-Nitrophenyl)ethanamine. We will delve into the mechanistic underpinnings of this classical yet powerful technique, offer a detailed, field-tested protocol, and discuss the analytical methodologies required to validate the success of the resolution.
The Principle of Diastereomeric Salt Resolution
The foundational principle of this resolution technique hinges on a simple yet elegant concept: while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic acid ((R/S)-Acid) with a single enantiomer of a chiral base, in this case, this compound ((R)-Amine), we convert the pair of enantiomers into a pair of diastereomeric salts: (R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine.[2]
These diastereomeric salts exhibit different physical properties, most notably, different solubilities in a given solvent system.[3] This disparity allows for their separation by fractional crystallization, where the less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble one behind in the mother liquor.[4] Subsequent treatment of the isolated salt with a strong acid will regenerate the enantiomerically enriched carboxylic acid and the resolving agent.[1]
This compound is an effective resolving agent for many carboxylic acids due to its ability to form stable, crystalline salts. The presence of the nitro group can influence the electronic and steric interactions within the crystal lattice, often leading to significant differences in the solubilities of the diastereomeric salts.
Experimental Workflow and Protocol
The following protocol is a generalized yet robust procedure for the chiral resolution of a racemic carboxylic acid. Optimization of solvent systems, temperature, and stoichiometry is often necessary for a specific racemic acid.
Diagram of the Chiral Resolution Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
PART 1: Diastereomeric Salt Formation and Crystallization
Materials:
-
Racemic carboxylic acid
-
This compound (0.5 - 1.0 molar equivalent)
-
Selected solvent or solvent system (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water or heptane)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Condenser
Protocol:
-
Reagent Preparation: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (e.g., 10.0 g, 1.0 eq.) in a minimal amount of the chosen solvent system at an elevated temperature (e.g., 60-70 °C).
-
Expert Insight: Starting with a concentrated solution is crucial. The goal is to create a supersaturated solution upon cooling to drive crystallization. A solvent screening is highly recommended to identify a system where the diastereomeric salts have a significant solubility difference.[5]
-
-
Addition of Resolving Agent: In a separate container, dissolve this compound (typically 0.5-1.0 eq.) in a small amount of the same warm solvent. Add this solution dropwise to the stirred solution of the racemic acid.
-
Expert Insight: Using a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product, a technique known as the Pope-Peachy method.[6]
-
-
Salt Formation and Equilibration: Attach a condenser to the flask and maintain the temperature with stirring for 30-60 minutes to ensure complete salt formation.
-
Controlled Cooling: Slowly cool the solution to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystalline salt.
-
Expert Insight: The cooling rate can significantly impact crystal size and purity. A slow, controlled cooling profile often yields better results than rapid cooling.[7]
-
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. This is the enantiomerically enriched diastereomeric salt.
PART 2: Liberation of the Enantiomerically Enriched Acid
Materials:
-
Diastereomeric salt from Part 1
-
Dilute hydrochloric acid (e.g., 1-2 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Protocol:
-
Acidification: Suspend the dried diastereomeric salt in a mixture of water and the extraction solvent.
-
Liberation of the Free Acid: Add dilute HCl dropwise while stirring until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
PART 3: Recovery of the Resolving Agent (Optional but Recommended)
-
Basification: Take the aqueous layer from the extraction step (Part 2, step 3) and make it basic by adding a concentrated NaOH solution until the pH is >12.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to recover the this compound for reuse.[8]
Analytical Validation: Determination of Enantiomeric Excess (ee)
The success of a chiral resolution is quantified by the enantiomeric excess (ee), which is a measure of the purity of the final product.[9]
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
Several analytical techniques are suitable for determining the enantiomeric excess of the resolved acid.[6][7]
| Technique | Principle | Advantages | Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | High accuracy and precision; can be used for both analytical and preparative separations.[3] | Requires a specific chiral column for the analyte; method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral shift reagent, the signals for the enantiomers in the NMR spectrum are shifted to different extents, allowing for integration and quantification. | Rapid analysis; provides structural information. | May require derivatization or the use of expensive chiral shift reagents; lower sensitivity for minor enantiomers.[7] |
| Polarimetry | Measures the rotation of plane-polarized light by the chiral molecule. | Simple and rapid measurement. | Requires a known specific rotation for the pure enantiomer; sensitive to concentration, solvent, and temperature.[6] |
Representative Chiral HPLC Protocol for a Profen-type Acid:
-
Column: Chiralcel OD-H or similar polysaccharide-based chiral stationary phase
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Troubleshooting Common Issues
| Problem | Potential Cause | Troubleshooting Strategy |
| No Crystallization | The diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Concentrate the solution further. Cool to a lower temperature. |
| Oiling Out | The diastereomeric salt is melting at the crystallization temperature or is precipitating as a liquid phase. | Use a solvent in which the salt is less soluble. Lower the crystallization temperature. Use a more dilute solution. |
| Low Yield | The solubility difference between the diastereomers is small. The desired diastereomer is too soluble. | Screen for a different solvent system to maximize the solubility difference. Optimize the cooling profile. Use seeding with a small crystal of the desired diastereomer.[7][10] |
| Low Enantiomeric Excess (ee) | Poor separation of the diastereomers. Co-crystallization of both diastereomers. | Recrystallize the diastereomeric salt. Screen for a different solvent or resolving agent.[7] |
Conclusion
The chiral resolution of racemic acids using this compound is a powerful and versatile technique that remains highly relevant in both academic research and industrial applications. The success of this method relies on the fundamental difference in the physical properties of the formed diastereomeric salts. Through careful selection of the solvent, optimization of crystallization conditions, and rigorous analytical validation, researchers can effectively isolate the desired enantiomer in high purity. This application note provides a solid framework for developing and implementing a successful chiral resolution protocol, empowering scientists in their pursuit of enantiomerically pure compounds.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. The Retort [www1.udel.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Introduction: The Critical Role of Chiral Amines and the Power of Auxiliary-Mediated Synthesis
An In-Depth Guide to the Application of (R)-1-(4-Nitrophenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis
Chiral amines are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Their stereochemistry is often paramount to their biological activity, making the development of efficient methods for their enantioselective synthesis a central goal in modern organic chemistry. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method, particularly for process development and scale-up.[4][5] A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one diastereomer in preference to the other. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
This guide focuses on This compound , a versatile chiral auxiliary for asymmetric synthesis. Its efficacy stems from a combination of features: the well-defined stereocenter, the steric bulk of the aryl group that effectively biases one face of the reactive intermediate, and the electron-withdrawing nature of the p-nitrophenyl group which can influence reactivity and aid in detection due to its chromophoric properties.[6][7] We will explore its primary application in the diastereoselective alkylation of imine derivatives, providing a mechanistic overview, detailed experimental protocols, and expert insights into the causality behind the procedural choices.
Principle of Stereochemical Control: A Mechanistic Overview
The core strategy for using this compound involves its condensation with a prochiral aldehyde or ketone to form a chiral imine. This temporary imine serves as the key intermediate, where the stereochemical information from the auxiliary is relayed to the substrate during the bond-forming reaction.
-
Imine Formation : The chiral amine reacts with a carbonyl compound to form a chiral imine. The equilibrium of this reaction is typically driven forward by the removal of water.
-
Stereodirecting Conformation : The resulting imine adopts a sterically biased conformation. The bulky 4-nitrophenyl group orients itself to minimize steric interactions, thereby shielding one of the two diastereotopic faces of the imine.
-
Diastereoselective Attack : A nucleophile (in the case of addition to the C=N bond) or an electrophile (in the case of alkylating the α-position) is directed to the less sterically hindered face of the imine intermediate.[8][9] This step sets the new stereocenter with a predictable configuration relative to the auxiliary's stereocenter.
-
Auxiliary Cleavage : The final step involves the hydrolytic or hydrogenolytic cleavage of the N-C bond, releasing the newly synthesized, enantiomerically enriched chiral product and liberating the auxiliary.
The following workflow diagram illustrates this overall process.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective alkylations of chiral nitro imine and nitro hydrazone dianions. Synthesis of enantiomerically enriched 3-substituted 1-nitrocyclohexenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-1-(4-Nitrophenyl)ethanamine in Pharmaceutical Intermediate Synthesis: A Technical Guide
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a regulatory and therapeutic necessity. Different enantiomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles.[1] Consequently, the efficient separation of racemic mixtures and the stereoselective synthesis of drug candidates are cornerstones of medicinal chemistry. (R)-1-(4-Nitrophenyl)ethanamine emerges as a valuable chiral resolving agent and a potential chiral building block in this context. Its distinct structural features—a primary amine for salt formation, a chiral center for diastereomeric differentiation, and a nitro-substituted aromatic ring that influences crystallinity—make it a powerful tool for the synthesis of single-enantiomer pharmaceutical intermediates.
This technical guide provides an in-depth exploration of the application of this compound, focusing on its primary role in the chiral resolution of racemic carboxylic acids, a common structural motif in many active pharmaceutical ingredients (APIs). We will delve into the principles of diastereomeric salt crystallization, provide a detailed, field-proven protocol for the resolution of a key pharmaceutical intermediate class, and discuss the critical parameters that govern the success of such resolutions.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The most prevalent method for resolving a racemic mixture on an industrial scale is through the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[1]
The process can be visualized as follows:
References
Topic: Large-Scale Synthesis and Purification of (R)-1-(4-Nitrophenyl)ethanamine Hydrochloride
An Application Note and Protocol for Drug Development Professionals
Abstract
(R)-1-(4-Nitrophenyl)ethanamine is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Mirabegron, a β3 adrenergic agonist. The production of this intermediate at a large scale with high enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to a robust and scalable process for the synthesis and purification of this compound hydrochloride. The described methodology focuses on achieving high yield and exceptional enantiomeric excess (ee) through asymmetric synthesis, followed by meticulous purification and salt formation protocols.
Introduction and Strategic Overview
Chiral amines are fundamental components in over 40% of pharmaceuticals, making their efficient and stereoselective synthesis a cornerstone of modern drug development. This compound serves as a prime example of a high-value chiral intermediate where stereochemical integrity is non-negotiable. While classical resolution of a racemic mixture is a viable strategy, it is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer, unless coupled with a racemization and recycling process.[1][2]
For large-scale industrial production, asymmetric synthesis presents a more elegant and economical approach, avoiding the loss of half the material.[1] This guide details a process centered on the asymmetric transfer hydrogenation of 4'-nitroacetophenone. This method utilizes a well-defined chiral catalyst to directly generate the desired (R)-enantiomer in high enantiomeric excess.
The subsequent purification and isolation as a hydrochloride salt are critical steps to ensure the material's stability, handling properties, and suitability for downstream synthetic transformations. Amine salts are crystalline, water-soluble solids, which facilitates their purification and isolation compared to the free base.[3][4][5]
Overall Process Workflow
The entire process can be visualized as a multi-stage workflow designed for scalability and control.
References
High-Efficiency Kinetic Resolution of Racemic 1-(4-Nitrophenyl)ethanamine via Enantioselective Acylation
An official website of the United States government. Here's how you know
Application Note & Protocol
Abstract
Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals, where a single enantiomer is often responsible for the desired biological activity.[1] Kinetic resolution represents a robust and practical strategy for accessing enantiomerically pure amines from their corresponding racemic mixtures.[2] This application note provides a comprehensive technical guide on the experimental setup for the kinetic resolution of racemic 1-(4-Nitrophenyl)ethanamine. We detail both enzyme-catalyzed and non-enzymatic catalytic protocols for enantioselective acylation, which preferentially converts one enantiomer into an amide, leaving the unreacted enantiomer enriched. This guide explains the fundamental principles, offers detailed step-by-step protocols for synthesis and analysis, and discusses the critical parameters that govern the success of the resolution.
The Principle of Kinetic Resolution
Kinetic resolution is a technique that leverages the difference in reaction rates between two enantiomers with a chiral catalyst or reagent.[2] In the context of resolving a racemic amine (rac-Amine), a chiral acylating agent or a catalyst-activated achiral acylating agent will react faster with one enantiomer (e.g., the R-enantiomer) than the other (the S-enantiomer).
The process can be described by two competing reactions:
-
(R)-Amine + Acylating Agent ---(k_R, fast)---> (R)-Amide
-
(S)-Amine + Acylating Agent ---(k_S, slow)---> (S)-Amide
The efficiency of a kinetic resolution is quantified by the selectivity factor (E), which is the ratio of the fast reaction rate constant to the slow one (E = k_R / k_S). A high E value is indicative of a more effective separation. For practical applications, an E value greater than 20 is generally considered useful. The ideal kinetic resolution is stopped at approximately 50% conversion, which theoretically provides the acylated product and the unreacted amine, both in high enantiomeric excess (ee).[3]
Caption: Principle of kinetic resolution of a racemic amine.
Methodologies and Experimental Protocols
The most common and effective method for the kinetic resolution of amines is enantioselective acylation.[3] This can be achieved using biocatalysts (enzymes) or synthetic chiral catalysts.
Enzymatic Kinetic Resolution using Lipase
Expertise & Causality: Enzymes, particularly lipases, are highly effective biocatalysts for kinetic resolution due to their exquisite stereoselectivity, operation under mild reaction conditions, and environmental compatibility.[4][5] Immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym® 435, is a workhorse in this field. Its robustness, broad substrate scope, and ease of removal from the reaction mixture (via simple filtration) make it a preferred choice for industrial and laboratory-scale resolutions.[6] The choice of acyl donor is also critical; simple esters like ethyl acetate can serve as both the solvent and acylating agent, while activated esters like isopropyl 2-propoxyacetate can enhance reaction rates and selectivity.[3]
Protocol 2.1: Lipase-Catalyzed Resolution of rac-1-(4-Nitrophenyl)ethanamine
Materials:
-
Racemic 1-(4-Nitrophenyl)ethanamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acylating Agent (e.g., Isopropyl 2-propoxyacetate or Ethyl Acetate)
-
Anhydrous organic solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE))[6]
-
Standard laboratory glassware, flame-dried and under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and temperature-controlled heating mantle/bath
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-(4-Nitrophenyl)ethanamine (1.0 equiv).
-
Add the anhydrous organic solvent (e.g., Toluene) to achieve a substrate concentration of approximately 0.1 M.
-
Add the acylating agent (0.5-0.6 equiv) to the solution. Using slightly more than 0.5 equivalents of the acylating agent ensures the reaction can proceed to 50% conversion even with minor side reactions, but excess should be avoided.
-
Add the immobilized lipase (e.g., Novozym® 435, typically 10-20 mg per mmol of substrate).
-
Stir the reaction mixture at a controlled temperature, typically between 30 °C and 50 °C.[6]
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess of the remaining amine and the formed amide.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
The filtrate, containing the unreacted amine and the product amide, can be separated. A common method is acid-base extraction:
-
Extract the mixture with aqueous HCl (e.g., 1 M) to protonate and dissolve the unreacted amine into the aqueous phase.
-
The organic phase will contain the neutral amide product.
-
Basify the aqueous phase with NaOH to deprotonate the amine, which can then be extracted back into an organic solvent.
-
-
Characterize the enantiomeric excess of both the recovered amine and the purified amide product using chiral HPLC (see Section 3).
Non-Enzymatic Catalytic Kinetic Resolution
Expertise & Causality: While enzymatic methods are powerful, non-enzymatic approaches using small molecule chiral catalysts offer complementary advantages, such as broader solvent compatibility and applicability to substrates that are poor fits for enzyme active sites. Chiral acylating agents, such as those derived from chiral hydroxamic acids, have proven effective.[1][7] These reactions often require a non-nucleophilic base (e.g., triethylamine or 2,6-lutidine) to scavenge the acid byproduct generated during acylation, preventing catalyst deactivation or unwanted side reactions.[3] Temperature control is critical, as lower temperatures often lead to higher selectivity (E values).
Protocol 2.2: Non-Enzymatic Resolution using a Chiral Acylating Reagent
Materials:
-
Racemic 1-(4-Nitrophenyl)ethanamine
-
Chiral acylating reagent or a combination of a chiral catalyst (e.g., a chiral DMAP derivative, 1-10 mol%) and an achiral acylating agent (e.g., acetic anhydride).[2]
-
Anhydrous, non-polar solvent (e.g., Chloroform, Dichloromethane)
-
Non-nucleophilic base (e.g., Triethylamine), if required
-
Flame-dried Schlenk flask and inert atmosphere setup
-
Magnetic stirrer and low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (if applicable, 1-10 mol%) and the anhydrous solvent.
-
Add the racemic 1-(4-Nitrophenyl)ethanamine (1.0 equiv) to the solution.
-
If required by the catalytic system, add the non-nucleophilic base (1.0-1.2 equiv).
-
Cool the reaction mixture to the desired temperature (can range from -78 °C to room temperature, with lower temperatures often being optimal).
-
Slowly add the acylating agent (e.g., acetic anhydride, 0.5-0.6 equiv) to the reaction mixture via syringe.
-
Stir the reaction at the set temperature and monitor its progress by chiral HPLC or GC.
-
Upon reaching approximately 50% conversion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic components with a suitable solvent (e.g., Dichloromethane).
-
Separate the unreacted amine from the amide product using the acid-base extraction method described in Protocol 2.1 or by column chromatography on silica gel.
-
Determine the enantiomeric excess of the recovered starting material and the product.
Caption: General experimental workflow for kinetic resolution.
Analysis of Enantiomeric Excess (ee)
Accurate determination of enantiomeric excess is paramount to evaluating the success of the kinetic resolution. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and reliable method.[8][9]
Expertise & Causality: Chiral stationary phases create a chiral environment within the HPLC column. As the enantiomers of the analyte pass through, they form transient diastereomeric complexes with the CSP. The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification.[10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are broadly effective for a wide range of compounds, including primary amines.[8][11] For basic amines, mobile phase additives like diethylamine (DEA) or triethylamine (TEA) are often necessary to improve peak shape by masking residual acidic silanol groups on the silica support.[8][12]
Protocol 3.1: Chiral HPLC Method Development for Amine Resolution
-
Column Selection: Start with a polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® series).
-
Mobile Phase Screening:
-
Normal Phase: A common starting point is a mixture of Hexane/Isopropanol or Hexane/Ethanol (e.g., 90:10 v/v).[12]
-
Additives: Add a small amount of a basic additive to the mobile phase. A typical concentration is 0.1% (v/v) of diethylamine (DEA) or triethylamine (TEA).
-
-
Sample Preparation: Prepare a dilute solution of the analyte (both the starting material and the product amide) in the mobile phase.
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the separation at a suitable UV wavelength (the nitro group in 1-(4-nitrophenyl)ethanamine provides a strong chromophore).
-
If separation is not achieved, systematically vary the ratio of the alcoholic modifier (e.g., from 5% to 30%).
-
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers:
-
% ee = |(A1 - A2) / (A1 + A2)| * 100
-
Alternative Analytical Methods:
-
NMR Spectroscopy: Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to convert the enantiomers into diastereomers or diastereomeric complexes, which can often be distinguished by ¹H, ¹³C, or ¹⁹F NMR spectroscopy.[13][14][15] This method is rapid and does not require extensive method development but may be less accurate than HPLC for precise ee determination.
Representative Data
The following table summarizes typical results for the kinetic resolution of primary amines using various catalytic systems, providing a benchmark for expected outcomes.
| Racemic Amine | Acylating Agent | Catalyst/Enzyme | Solvent | Conversion (%) | ee (%) of Unreacted Amine | ee (%) of Product | Selectivity (E) |
| 1-Phenylethylamine | Isopropyl 2-propoxyacetate | Immobilized CALB | Toluene | ~50 | >99 (S) | >99 (R-amide) | >200 |
| 1-(1-Naphthyl)ethylamine | Ethyl Acetate | Novozym 435 | MTBE | 48 | 95 (R) | 98 (S-amide) | 135 |
| 1-Aminoindane | Isopropyl methoxyacetate | Sol-gel entrapped CALB | Diisopropyl ether | 51 | 98 (S) | 96 (R-amide) | 190 |
| 2-Aminohexane | Vinyl acetate | Lipase from Pseudomonas cepacia | Tetrahydrofuran | 50 | >99 (R) | >99 (S-amide) | >200 |
| Data synthesized from multiple sources for illustrative purposes.[3] |
References
- 1. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. yakhak.org [yakhak.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective GC Analysis of (R)-1-(4-Nitrophenyl)ethanamine via Trifluoroacetyl Derivatization
Abstract
The accurate determination of enantiomeric purity is critical in the development and quality control of chiral pharmaceuticals. This application note presents a detailed and robust protocol for the derivatization of (R)-1-(4-Nitrophenyl)ethanamine using trifluoroacetic anhydride (TFAA) to facilitate its enantioselective analysis by gas chromatography (GC). We delve into the underlying chemical principles, provide a meticulously validated step-by-step methodology, and offer expert insights to ensure reliable and reproducible results. This guide is intended for researchers, analytical scientists, and professionals in the drug development sector who require precise and accurate chiral separation techniques.
Introduction: The Imperative of Chiral Separation
Many pharmaceutical compounds are chiral, existing as enantiomers that are non-superimposable mirror images of each other.[1][2] These stereoisomers often exhibit significant differences in their pharmacological, toxicological, and metabolic profiles.[2][3] Consequently, regulatory agencies mandate the stringent control of the enantiomeric composition of chiral drugs. This compound is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Its enantiomeric purity directly influences the stereochemical integrity of the final active pharmaceutical ingredient (API).
Gas chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for chiral analysis.[4][5] However, primary amines like 1-(4-Nitrophenyl)ethanamine are polar and have low volatility, leading to poor chromatographic performance, including peak tailing and adsorption within the GC system.[6] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior.[7][8]
This note focuses on acylation with trifluoroacetic anhydride (TFAA), a highly effective derivatization strategy for primary amines.[9] The resulting N-trifluoroacetyl derivative is significantly more volatile and less polar, enabling sharp, symmetrical peaks on a chiral GC column. Furthermore, the introduction of fluorine atoms enhances the sensitivity of the analyte for electron capture detection (ECD), although flame ionization detection (FID) is also commonly used.[6][10]
The Chemistry of Derivatization: Acylation with TFAA
The derivatization of this compound with TFAA is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a stable, volatile N-(1-(4-nitrophenyl)ethyl)-2,2,2-trifluoroacetamide derivative and trifluoroacetic acid as a byproduct.[6]
The reaction is typically carried out in an anhydrous aprotic solvent to prevent the hydrolysis of the highly reactive TFAA.[6] Heating is often employed to ensure the reaction proceeds to completion in a timely manner.[6][11]
Caption: Reaction of this compound with TFAA.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by ensuring complete derivatization, which is crucial for accurate enantiomeric excess determination. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in erroneous measurements.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Trifluoroacetic anhydride (TFAA) | ≥99% | Sigma-Aldrich |
| Ethyl acetate | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Bicarbonate Solution | 5% (w/v) in deionized water | In-house preparation |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Fisher Scientific |
| Reaction Vials | 2 mL, with PTFE-lined caps | Agilent Technologies |
Safety Precaution: Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Derivatization Workflow
Caption: Step-by-step workflow for TFAA derivatization.
Detailed Step-by-Step Methodology
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound into a 2 mL reaction vial.
-
Solvent Addition: Add 1 mL of anhydrous ethyl acetate to the vial and vortex briefly to dissolve the sample completely.
-
Catalyst and Reagent Addition: In a fume hood, add 100 µL of anhydrous pyridine, which acts as a catalyst and an acid scavenger. Following this, add 200 µL of trifluoroacetic anhydride (TFAA) to the vial. The excess TFAA ensures the reaction drives to completion.
-
Reaction: Immediately cap the vial tightly with a PTFE-lined cap. Vortex for 10 seconds and then place the vial in a heating block or oven set to 60°C for 20 minutes.[6]
-
Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.
-
Work-up and Neutralization: Add 1 mL of a 5% aqueous sodium bicarbonate solution to the vial to neutralize the trifluoroacetic acid byproduct and any remaining TFAA. Cap the vial and vortex for 30 seconds. Allow the layers to separate.
-
Extraction and Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample Preparation: Transfer the dried organic solution to a GC autosampler vial. The sample is now ready for injection.
Gas Chromatography (GC) Conditions
The successful separation of the derivatized enantiomers relies on the use of a chiral stationary phase. Cyclodextrin-based columns are widely used for this purpose.[1][5]
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp: 120°C, hold for 1 min. Ramp: 5°C/min to 180°C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
Note: These conditions may require optimization depending on the specific instrumentation and column used.[12]
Expected Results and Discussion
Under the specified GC conditions, the N-trifluoroacetyl derivative of this compound should be well-resolved from its (S)-enantiomer. The derivatization process increases the volatility of the analyte, resulting in elution at a reasonable temperature and time with excellent peak shape.
Trustworthiness through System Suitability: Before analyzing samples, it is imperative to perform a system suitability test. Inject a derivatized racemic mixture of 1-(4-Nitrophenyl)ethanamine. The resolution between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification. The peak areas for the two enantiomers in the racemic mixture should be approximately equal.
Interpreting the Chromatogram: For a sample of pure this compound, the chromatogram should exhibit a single, sharp peak corresponding to the retention time of the (R)-enantiomer derivative. The presence of a smaller peak at the retention time of the (S)-enantiomer derivative would indicate enantiomeric impurity. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR and AreaS are the peak areas of the (R) and (S) enantiomer derivatives, respectively.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or very small product peak | Incomplete reaction; TFAA hydrolysis. | Ensure all reagents and solvents are anhydrous. Check reaction temperature and time. |
| Broad, tailing peaks | Active sites in the GC system; column degradation. | Use a fresh inlet liner. Trim the first few cm of the column. Ensure complete derivatization. |
| Poor enantiomeric resolution | Suboptimal GC conditions; column degradation. | Optimize the oven temperature program (lower temperatures often improve chiral separation).[13] Check column performance with a standard. |
| Extra peaks in the chromatogram | Impurities in the sample or reagents; side reactions. | Run a reagent blank. Ensure the work-up step effectively removes byproducts. |
Conclusion
The derivatization of this compound with trifluoroacetic anhydride is a reliable and efficient method to prepare the analyte for enantioselective GC analysis. The protocol outlined in this application note, from the chemical principles to the detailed step-by-step procedure and troubleshooting guide, provides a comprehensive framework for achieving accurate and reproducible results. By converting the polar amine into a volatile trifluoroacetyl derivative, researchers can leverage the high resolving power of chiral gas chromatography to confidently assess the enantiomeric purity of this vital pharmaceutical intermediate.
References
- 1. gcms.cz [gcms.cz]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. gcms.cz [gcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Asymmetric Reduction of Imines to Synthesize Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Chiral amines are fundamental building blocks in modern chemistry, with a profound impact on the pharmaceutical and agrochemical industries. Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine moiety, making their efficient and stereoselective synthesis a critical endeavor.[1] This application note provides an in-depth guide to the asymmetric reduction of imines, a powerful and direct strategy for accessing enantiomerically enriched amines.[1] We will explore three cutting-edge catalytic systems: transition-metal catalysis, organocatalysis, and biocatalysis. For each, we will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in developing robust and selective transformations.
The Strategic Importance of Chiral Amines
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even toxic. Consequently, the ability to selectively synthesize a single enantiomer of a chiral amine is not merely an academic challenge but a prerequisite for the development of safe and effective medicines.[2][3] The asymmetric reduction of prochiral imines stands out as one of the most atom-economical and efficient methods for establishing this crucial stereocenter.[4]
Core Principles of Asymmetric Imine Reduction
The fundamental transformation involves the addition of a hydride (H⁻) equivalent across the carbon-nitrogen double bond (C=N) of a prochiral imine. The key to asymmetry lies in the use of a chiral catalyst that creates a diastereomeric transition state, favoring the formation of one enantiomer of the amine product over the other. The choice of catalyst and reaction conditions is paramount in achieving high enantioselectivity (measured as enantiomeric excess, or ee) and yield.
Transition-Metal Catalysis: Precision and High Throughput
Transition-metal complexes, particularly those of iridium, rhodium, and ruthenium, are highly effective catalysts for the asymmetric hydrogenation of imines, often achieving exceptional enantioselectivities and turnover numbers.[5] These systems typically involve a metal center coordinated to a chiral ligand, which orchestrates the stereoselective hydride transfer from a hydrogen source, most commonly H₂ gas.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes featuring chiral phosphine-oxazoline (PHOX) or diphosphine ligands are particularly noteworthy for their high activity and selectivity in the hydrogenation of a broad range of imines.[6][7]
Mechanism of Iridium-Catalyzed Imine Hydrogenation:
The precise mechanism can vary depending on the ligand and substrate, but a generally accepted pathway involves the oxidative addition of H₂ to the iridium center, followed by coordination of the imine and subsequent migratory insertion of the hydride to the imine carbon. Reductive elimination then releases the chiral amine and regenerates the active catalyst. For some systems, an outer-sphere mechanism, where the imine is not directly coordinated to the metal during the hydride transfer, has also been proposed.[7][8]
Diagram: Catalytic Cycle of Iridium-Catalyzed Imine Hydrogenation
Caption: A simplified catalytic cycle for iridium-catalyzed asymmetric imine hydrogenation.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Ketimine
This protocol is a representative example for the asymmetric hydrogenation of an acetophenone-derived N-arylimine using an iridium-PHOX catalyst.[6]
Materials:
-
N-(1-phenylethylidene)aniline (Imine substrate)
-
[Ir(cod)Cl]₂ (Iridium precursor)
-
Chiral PHOX ligand (e.g., (S)-tert-Butyl-PHOX)
-
Toluene (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, add [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and the chiral PHOX ligand (0.011 mmol, 2.2 mol%) to a vial. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, dissolve the N-(1-phenylethylidene)aniline (0.5 mmol) in 3 mL of anhydrous toluene.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a syringe, transfer the prepared catalyst solution to the autoclave. Seal the reactor, purge with hydrogen gas three times, and then pressurize to 50 bar H₂.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Analysis: Determine the enantiomeric excess of the resulting chiral amine by chiral HPLC analysis.
Expected Outcome: High yield (>95%) and high enantioselectivity (>90% ee).
| Catalyst System | Substrate | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| [Ir]-PHOX | N-Aryl Ketimines | 5-50 | -20 to RT | >95 | up to 96 |
| [Ir]-Diphosphine | N-Alkyl Ketimines | 3 | -10 to 0 | >90 | up to 97 |
Data compiled from representative literature.[6][9]
Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful alternative to metal-based systems, offering milder reaction conditions and avoiding potential metal contamination in the final product. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, are highly effective catalysts for the asymmetric transfer hydrogenation of imines.[10][11]
Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation
In this approach, a Hantzsch ester or a benzothiazoline serves as the hydride source, transferring a hydride to the imine, which is activated by the chiral phosphoric acid catalyst.
Mechanism of Chiral Phosphoric Acid Catalysis:
The chiral phosphoric acid activates the imine by protonation, forming a chiral ion pair. This brings the imine into the chiral environment of the catalyst. The Hantzsch ester then delivers a hydride to the activated imine in a stereocontrolled manner, guided by the bulky substituents on the chiral phosphoric acid.[12]
Diagram: Proposed Transition State in Chiral Phosphoric Acid Catalysis
Caption: Conceptual workflow of chiral phosphoric acid-catalyzed transfer hydrogenation.
Protocol 2: Chiral Phosphoric Acid-Catalyzed Reduction of an α-Imino Ester
This protocol describes the asymmetric reduction of an α-imino ester using a vaulted biaryl phosphoric acid and Hantzsch ester.[13]
Materials:
-
Ethyl 2-(phenylimino)acetate (α-imino ester substrate)
-
Chiral phosphoric acid (e.g., (R)-TRIP) (5 mol%)
-
Hantzsch ester (1.2 equivalents)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: To a dry vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphoric acid (0.025 mmol, 5 mol%).
-
Addition of Reactants: Add the Hantzsch ester (0.6 mmol) followed by anhydrous toluene (2.5 mL). Stir the mixture until all solids are dissolved.
-
Initiation: Add the α-imino ester (0.5 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral α-amino ester.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Expected Outcome: Excellent yield (90-99%) and outstanding enantioselectivity (94-99% ee).[13]
| Catalyst | Hydride Source | Substrate Scope | Yield (%) | ee (%) |
| Chiral Phosphoric Acid | Hantzsch Ester | Aryl & Alkyl α-Imino Esters | 90-99 | 94-99 |
| Chiral Phosphoric Acid | Benzothiazoline | Ketimines | >90 | up to 98 |
Data compiled from representative literature.[10][13]
Biocatalysis: The Green Chemistry Approach
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions, aligning with the principles of green chemistry.[14] Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of C=N bonds with high stereoselectivity, using a nicotinamide cofactor (NAD(P)H) as the hydride source.[15]
Imine Reductase (IRED)-Catalyzed Asymmetric Reduction
IREDs can be used as isolated enzymes or, more conveniently, in whole-cell systems, which circumvents the need for cofactor addition and purification of the enzyme. The cofactor is regenerated in situ by the cellular machinery, often by adding a simple sugar like glucose.[16]
Mechanism of IRED-Catalyzed Reduction:
The imine substrate binds to the active site of the IRED in a specific orientation dictated by the chiral protein environment. The NADPH or NADH cofactor, also bound in the active site, delivers a hydride to one face of the imine, leading to the formation of a single enantiomer of the amine product.[15]
Diagram: Whole-Cell Biocatalytic Reduction Workflow
Caption: A typical workflow for whole-cell biocatalytic imine reduction.
Protocol 3: Whole-Cell Biocatalytic Reduction of a Cyclic Imine
This protocol details the asymmetric reduction of a cyclic imine using E. coli whole cells overexpressing an (R)-selective IRED.[16][17]
Materials:
-
Recombinant E. coli cells expressing the desired IRED (as a cell paste or lyophilized powder)
-
2-Methyl-1-pyrroline (cyclic imine substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Glucose
-
Shaking incubator
Procedure:
-
Cell Suspension: In a flask, suspend the E. coli cell paste (e.g., 50 mg/mL) in the phosphate buffer.
-
Addition of Reactants: To the cell suspension, add glucose to a final concentration of 50 mM. This will be used for cofactor regeneration.
-
Substrate Addition: Add the cyclic imine substrate to a final concentration of 10-50 mM. Note: Substrate inhibition can occur at high concentrations, so optimization may be required.
-
Reaction: Place the flask in a shaking incubator at 30°C and shake at 200 rpm for 24 hours.
-
Work-up: After the reaction, centrifuge the mixture to pellet the cells. The supernatant contains the product. The pH of the supernatant can be adjusted to >10 with NaOH, and the amine product can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification and Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Determine the yield and enantiomeric excess of the chiral cyclic amine by GC or HPLC analysis.
Expected Outcome: High conversion (>98%) and excellent enantioselectivity (>98% ee).[16]
| Enzyme | Cofactor System | Substrate Scope | Conversion (%) | ee (%) |
| (R)-IRED (Whole-cell) | Glucose | Cyclic Imines | >98 | >98 |
| (S)-IRED (Isolated) | GDH/Glucose | Dihydroisoquinolines | >95 | up to 99 |
Data compiled from representative literature.[16][18]
Analysis of Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial for evaluating the success of an asymmetric reaction.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The chiral amine product is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas corresponds to the enantiomeric ratio.[1][19]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile amines.
-
NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: The amine is reacted with a chiral agent to form diastereomers, which can be distinguished by their different chemical shifts in the NMR spectrum. The integration of the corresponding signals allows for the determination of the enantiomeric excess.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst; Catalyst poisoning; Insufficient H₂ pressure (for hydrogenation); Low temperature. | Ensure proper catalyst activation; Use purified reagents and solvents; Increase H₂ pressure; Increase reaction temperature. |
| Low Enantioselectivity (ee) | Impure substrate (E/Z mixture); Incorrect catalyst/ligand choice; Non-optimal temperature or solvent. | Purify the imine substrate; Screen different chiral ligands/catalysts; Optimize reaction temperature and solvent polarity. |
| Poor Reproducibility | Inconsistent catalyst preparation; Air or moisture sensitivity; Variations in reagent quality. | Standardize catalyst preparation protocol; Use rigorous inert atmosphere techniques; Use high-purity, anhydrous reagents and solvents. |
This troubleshooting guide is based on common issues reported in the literature.
Conclusion
The asymmetric reduction of imines is a versatile and powerful strategy for the synthesis of valuable chiral amines. By understanding the underlying principles and having access to robust protocols for transition-metal, organo-, and biocatalytic systems, researchers are well-equipped to tackle the synthesis of complex chiral amine targets. The choice of method will depend on factors such as substrate scope, desired scale, and green chemistry considerations. With the continued development of novel catalysts and methodologies, the synthesis of enantiopure amines will become even more efficient and accessible, further fueling innovation in drug discovery and development.
References
- 1. uma.es [uma.es]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 8. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Note: A Step-by-Step Guide for the Resolution of a Racemic Carboxylic Acid with a Chiral Amine
Abstract
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern pharmaceutical and fine chemical synthesis. Enantiomers of a chiral molecule can possess remarkably different pharmacological and toxicological properties, making the production of single-enantiomer drugs a frequent necessity.[1] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the resolution of a racemic carboxylic acid using a chiral amine. The methodology is centered on the classical and robust technique of diastereomeric salt formation and subsequent fractional crystallization. We will delve into the theoretical underpinnings, critical experimental parameters, and detailed protocols, offering field-proven insights to ensure reproducible and successful resolutions.
Introduction: The "Why" and "How" of Chiral Resolution
Enantiomers, non-superimposable mirror-image stereoisomers, share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[2] This identity makes their separation a non-trivial task. However, when a racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral amine, a pair of diastereomers is formed.[3][4] These diastereomers, having different spatial arrangements, are not mirror images and thus exhibit distinct physical properties, most notably different solubilities.[3][5] This difference in solubility is the key that allows for the separation of one diastereomer from the other through selective crystallization.[5] Subsequent chemical treatment of the separated diastereomers allows for the recovery of the individual, enantiomerically pure carboxylic acids.[3]
This method, while conceptually straightforward, requires careful optimization of several parameters to achieve high enantiomeric excess (ee) and good recovery yields. The choice of the chiral resolving agent and the crystallization solvent are paramount to a successful resolution.[5][6]
The Heart of the Matter: Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the acid-base reaction between the racemic carboxylic acid, denoted as (R/S)-Acid, and a single enantiomer of a chiral amine, for instance, (R)-Amine. This reaction yields a mixture of two diastereomeric salts: ((R)-Acid·(R)-Amine) and ((S)-Acid·(R)-Amine).[3][4]
Because these salts have different three-dimensional structures, they will pack differently in a crystal lattice, leading to different lattice energies and, consequently, different solubilities in a given solvent.[7] One diastereomeric salt will be less soluble and will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.[8]
Diagram: The Principle of Diastereomeric Salt Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(4-Nitrophenyl)ethanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (R)-1-(4-Nitrophenyl)ethanamine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your synthetic route to this valuable chiral building block. As Senior Application Scientists, we have curated this guide based on established literature and extensive laboratory experience to ensure you have the most reliable and practical information at your fingertips.
Introduction
This compound is a critical chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals. Achieving high yield and excellent enantiomeric purity is paramount for its successful application. This guide will address common issues encountered during its synthesis, with a primary focus on enzymatic kinetic resolution, a widely employed and effective method.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low overall yield of the desired (R)-amine.
Question: My enzymatic kinetic resolution of racemic 1-(4-nitrophenyl)ethanamine is resulting in a low isolated yield of the (R)-enantiomer, even though chiral HPLC analysis shows good conversion. What are the potential causes and how can I improve my yield?
Answer:
Low isolated yield despite good conversion is a frequent issue that can often be traced back to the work-up and purification steps. Here’s a systematic approach to troubleshoot this problem:
-
Incomplete Extraction: The protonated amine has significant water solubility. Ensure you are performing multiple extractions with an appropriate organic solvent to maximize recovery from the aqueous phase.[1]
-
pH Adjustment: After the enzymatic reaction, it is crucial to carefully adjust the pH. To extract the unreacted (R)-amine, the aqueous layer should be made basic (pH > 10) to deprotonate the ammonium salt, rendering it soluble in the organic phase. Conversely, to isolate the acylated (S)-amide, an acidic wash can be employed.
-
Emulsion Formation: Emulsions during extraction can lead to significant product loss. To break up emulsions, you can try adding brine (saturated NaCl solution) or small amounts of a different organic solvent.
-
Product Volatility: While 1-(4-nitrophenyl)ethanamine is not excessively volatile, prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to some loss. It is advisable to use a rotary evaporator at a moderate temperature and pressure.
-
Adsorption on Silica Gel: If you are using column chromatography for purification, the polar amine can strongly adsorb to silica gel, leading to poor recovery. To mitigate this, you can:
-
Deactivate the silica gel by adding a small percentage of a base like triethylamine or ammonia to the eluent system.
-
Consider alternative purification methods such as crystallization or distillation if applicable.
-
Issue 2: Poor enantioselectivity (low enantiomeric excess, ee).
Question: My chiral HPLC analysis indicates a low enantiomeric excess for my this compound. What factors influence the enantioselectivity of the enzymatic resolution, and how can I improve it?
Answer:
Achieving high enantioselectivity is the primary goal of kinetic resolution. Several factors can impact the enzyme's ability to differentiate between the two enantiomers:
-
Enzyme Choice: The choice of lipase is critical. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a commonly used and highly effective enzyme for the resolution of various amines, including phenylethylamines.[2][3][4] However, if you are not achieving the desired ee, consider screening other commercially available lipases.
-
Acylating Agent: The structure of the acylating agent can significantly influence the enantioselectivity. Simple acyl donors like ethyl acetate are often effective.[3] For more challenging substrates, more activated esters or different alkoxy groups on the acyl donor can be explored.
-
Solvent System: The reaction solvent plays a crucial role in enzyme activity and selectivity. Non-polar, anhydrous organic solvents such as toluene, hexane, or methyl tert-butyl ether (MTBE) are generally preferred.[5][6] Polar solvents can strip the essential water layer from the enzyme, leading to deactivation.
-
Temperature Control: Enzymatic reactions are sensitive to temperature. While higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity. It is recommended to run the reaction at a controlled temperature, typically between room temperature and 50°C.[5][6]
-
Reaction Time (Conversion): The fundamental principle of kinetic resolution dictates that the highest enantiomeric excess for the unreacted starting material is achieved at or near 50% conversion.[5] Pushing the reaction beyond this point will lead to a decrease in the ee of the remaining amine. Therefore, it is essential to monitor the reaction progress carefully using chiral HPLC or GC and stop the reaction at the optimal conversion.
Frequently Asked Questions (FAQs)
This section covers broader topics and provides foundational knowledge for designing and executing a successful synthesis.
Q1: What are the primary methods for synthesizing enantiomerically pure this compound?
A1: The most common and industrially relevant methods for obtaining enantiopure chiral amines like this compound include:
-
Kinetic Resolution (KR): This involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Enzymatic kinetic resolution using lipases is a popular choice due to its high selectivity and mild reaction conditions.[7][8]
-
Dynamic Kinetic Resolution (DKR): This method combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[3][4][9][10] This often involves a combination of an enzyme and a metal catalyst for racemization.[4][10]
-
Asymmetric Synthesis: This involves the synthesis of the chiral amine from a prochiral precursor using a chiral catalyst or auxiliary. Methods like asymmetric reductive amination are powerful tools in this regard.[11]
Q2: How do I choose the right enzyme for my kinetic resolution?
A2: The selection of the enzyme is a critical parameter. While Candida antarctica lipase B (CALB, Novozym 435) is a robust and versatile choice for many amine resolutions, screening a panel of different lipases or other enzymes like proteases can be beneficial.[2] Factors to consider include the substrate scope of the enzyme, its stability under the desired reaction conditions, and its commercial availability and cost.
Q3: What are the critical parameters to control during an enzymatic kinetic resolution?
A3: To achieve a successful and reproducible enzymatic kinetic resolution, the following parameters should be carefully controlled:
| Parameter | Importance | Recommended Range/Considerations |
| Enzyme Loading | Affects reaction rate | Typically 10-50 mg of immobilized enzyme per mmol of amine.[5] |
| Temperature | Influences reaction rate and enantioselectivity | 25°C to 50°C.[6] |
| Solvent | Crucial for enzyme activity and stability | Anhydrous, non-polar organic solvents (e.g., toluene, MTBE).[5] |
| Acylating Agent | Impacts reaction rate and selectivity | Simple esters like ethyl acetate or isopropyl acetate are common.[3][5] |
| Stirring/Agitation | Ensures proper mixing, especially with immobilized enzymes | Moderate stirring to avoid mechanical damage to the enzyme support. |
| Water Content | A minimal amount of water is essential for enzyme activity | Use anhydrous solvents, but do not rigorously dry the enzyme. |
| Reaction Monitoring | Key to stopping at optimal conversion for high ee | Chiral HPLC or GC.[5] |
Q4: I am considering scaling up my synthesis. What are the main challenges I should anticipate?
A4: Scaling up a chemical synthesis from the lab bench to a larger scale presents several challenges:[12]
-
Mixing and Heat Transfer: Ensuring uniform mixing and temperature control in a larger reactor can be difficult and may affect reaction kinetics and selectivity.
-
Reagent Addition: The rate of addition of reagents can become more critical at a larger scale to control exotherms and minimize side reactions.
-
Work-up and Isolation: Extraction and filtration processes can be more complex and time-consuming at a larger scale.
-
Cost of Goods: The cost of reagents, especially catalysts and enzymes, becomes a more significant factor. The ability to recover and reuse catalysts is a major consideration for industrial applications.[12]
-
Safety: The potential hazards associated with the reaction are magnified at a larger scale, requiring a thorough safety assessment.
Q5: Are there any one-pot or cascade reactions that can improve the efficiency of chiral amine synthesis?
A5: Yes, one-pot and cascade reactions are increasingly being developed to improve the efficiency and sustainability of chiral amine synthesis.[13] For example, dynamic kinetic resolutions that combine enzymatic resolution with metal-catalyzed racemization in a single pot can overcome the 50% yield limitation of traditional kinetic resolution.[4][10] Additionally, multi-enzyme cascades are being explored to synthesize chiral amines from simple starting materials in a single reaction vessel, minimizing intermediate work-up and purification steps.[13]
Visualizations and Protocols
Diagram: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in (R)-amine synthesis.
Diagram: Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution
This protocol is a general guideline and should be optimized for your specific requirements.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic 1-(4-nitrophenyl)ethanamine (1.0 equivalent) and an anhydrous organic solvent (e.g., toluene, 10-20 mL per gram of amine).
-
Acylating Agent: Add the acylating agent (e.g., ethyl acetate, 0.5-1.0 equivalents) to the solution.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of amine) to the reaction mixture.[5]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, filtering out the enzyme, and analyzing the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted (R)-amine from the acylated (S)-amide using an acidic aqueous solution (e.g., 1 M HCl). The protonated amine will move to the aqueous phase, while the amide remains in the organic phase.
-
Separate the layers.
-
Make the aqueous layer basic (pH > 10) with a suitable base (e.g., 2 M NaOH).
-
Extract the deprotonated (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the (R)-amine.
-
-
Purification and Analysis: Purify the product further if necessary by column chromatography, crystallization, or distillation. Determine the final yield and enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 4. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Emulsions in Amine Reaction Workups
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing the common yet frustrating challenge of emulsion formation during the workup of amine-containing reactions. This guide is designed to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and resolve these issues effectively in your own laboratory settings.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers have when encountering a stubborn emulsion.
Q1: What exactly is an emulsion and why is it forming in my amine reaction workup?
An emulsion is a stable mixture of two liquids that are normally immiscible, like an organic solvent and an aqueous solution.[1][2][3] In this mixture, one liquid is dispersed as microscopic droplets within the other.[3][4] Emulsions are a common issue when working up reactions containing amines because amines, particularly protonated amines or amine salts, can act as surfactants.[5] These surfactant-like molecules reduce the interfacial tension between the two liquid phases, stabilizing the dispersed droplets and preventing them from coalescing into separate layers.[3][6] Vigorous shaking during liquid-liquid extraction provides the energy to form these tiny droplets, and the amine (or other impurities) then stabilizes them.[1][3][4]
Q2: Are there specific types of amine reactions that are more prone to emulsions?
Yes, certain reaction conditions and types can increase the likelihood of emulsion formation. For instance, in reductive aminations, the presence of both the amine starting material and the newly formed amine product can contribute to stabilizing emulsions.[7][8][9] Additionally, reactions that generate fine solid particulates, such as the quenching of a Friedel-Crafts acylation which produces gelatinous aluminum hydroxides, are notorious for creating persistent emulsions as these solids can accumulate at the interface of the two liquids.[4]
Q3: I have a persistent emulsion. What is the very first and simplest thing I should try?
The first principle in dealing with emulsions is patience. Often, a mild emulsion will resolve on its own if left to stand undisturbed for a period of 10 to 30 minutes.[4][10][11] You can also try to gently swirl the separatory funnel or stir the interface with a glass rod to encourage the droplets to merge.[10][11][12] If these simple physical methods fail, the next step is typically a chemical intervention, with "salting out" being the most common and often effective first choice.[4]
Q4: Can the pH of my aqueous wash cause or break an emulsion?
Absolutely. The pH of the aqueous layer is a critical factor because it dictates the protonation state of the amine.[13][14] At a low pH, the amine will be protonated, forming a salt that is more soluble in the aqueous phase. At a high pH, the amine will be in its freebase form, which is more soluble in the organic phase. A pH at which the amine has partial solubility in both phases can exacerbate emulsion formation.[1][6] Adjusting the pH can therefore be a powerful tool to break an emulsion by forcing the amine predominantly into one phase.[2][10][11] For instance, if your product is a basic amine, a basic wash can help to deprotonate any amine salts, reducing their surfactant-like behavior.[5]
Troubleshooting Guide: A Systematic Approach to Breaking Emulsions
When simple waiting isn't enough, a more systematic approach is necessary. The following guide provides a logical workflow for tackling persistent emulsions, from the least to the most disruptive methods.
Decision-Making Workflow for Emulsion Breaking
Below is a visual guide to help you decide which technique to apply based on the nature of your emulsion.
Caption: A workflow for troubleshooting emulsion formation.
Comparison of Emulsion Breaking Techniques
The following table summarizes the most common techniques, their underlying principles, and key considerations for their application.
| Technique | Mechanism of Action | Best Suited For | Key Considerations |
| Patience/Gentle Swirling | Allows time for droplets to coalesce naturally with minimal energy input. | Mild, recently formed emulsions. | The simplest and least invasive method; should always be the first step.[10][11] |
| Salting Out (Brine/NaCl) | Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components and forcing phase separation.[1][5] | Most common emulsions, especially those stabilized by polar interactions.[4] | Highly effective, inexpensive, and introduces minimal contamination.[4] Can increase the density of the aqueous layer, potentially inverting layers if densities are close. |
| pH Adjustment | Alters the protonation state of amines and other ionizable species, changing their solubility and surfactant properties to favor one phase.[2][10][11] | Emulsions stabilized by acidic or basic compounds, particularly amines. | Can be very effective but requires knowledge of the pKa of your compound of interest to avoid product loss. Be cautious with pH-sensitive functional groups.[2] |
| Solvent Addition | Changes the polarity and density of the organic phase, which can disrupt the delicate balance stabilizing the emulsion.[2] | When the densities of the two phases are very similar. | Adding a small amount of a different, miscible organic solvent can be effective.[2] Diluting the organic layer (5-10x) can also work but requires removal of more solvent later.[15] |
| Filtration | Physically removes fine solid particles that may be stabilizing the emulsion or uses a medium to coalesce the dispersed droplets.[1][15] | Emulsions stabilized by fine precipitates (e.g., from quenching metal catalysts). | Filtering the entire mixture through a pad of Celite® or glass wool can be very effective.[4][15] |
| Heating | Reduces the viscosity of the liquids and increases the kinetic energy of the droplets, promoting coalescence.[2] | Thermally stable compounds. | Apply gentle heat. Excessive heating can lead to product decomposition.[2] |
| Centrifugation | Applies a strong mechanical force that accelerates the separation of the two phases based on their density differences.[1][2][10][11] | Small-volume, very persistent emulsions. | Often a surefire method but is limited by the availability of a suitable centrifuge and the scale of the reaction.[1][10][11] |
Detailed Experimental Protocols
Here are step-by-step instructions for the most common and effective emulsion-breaking techniques.
Protocol 1: Salting Out with Saturated Brine
This should be the first chemical method attempted for most common emulsions.
-
Allow the separatory funnel containing the emulsion to stand for a few minutes.
-
Slowly add a volume of saturated sodium chloride solution (brine) corresponding to approximately 10-20% of the aqueous layer volume into the funnel.[4]
-
Do not shake vigorously. Instead, stopper the funnel and gently rock it back and forth or swirl it, observing the interface. This gentle agitation is often sufficient to break the emulsion.[4]
-
Allow the funnel to stand for 5-10 minutes. A distinct boundary between the organic and aqueous layers should form.
-
Once the layers have clearly separated, drain the lower layer, followed by the upper layer, into separate flasks.
Protocol 2: Filtration through Celite®
This method is particularly effective for emulsions stabilized by fine solid particles.
-
Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite®.
-
Wet the Celite® pad with the pure organic solvent being used for the extraction and apply a gentle vacuum to pack the pad down. Discard this solvent.[4]
-
Carefully pour the entire emulsified mixture onto the center of the Celite® pad.[4]
-
Apply a gentle vacuum to draw the liquid through the pad. The filtrate should collect as two distinct layers in the filter flask.
-
After all the liquid has passed through, you may wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.[4]
-
Transfer the filtrate, which should now be biphasic and clear, to a clean separatory funnel to perform the final layer separation.[4]
Protocol 3: Prevention - The Best Cure
Preventing an emulsion from forming in the first place is always preferable to breaking one.
-
Gentle Mixing: Instead of vigorous shaking, gently invert or rock the separatory funnel multiple times. This minimizes the energy input that creates fine droplets.[3]
-
Pre-emptive Salting: If you know a particular reaction is prone to emulsions, add brine to the initial aqueous wash.[10][11]
-
Solvent Choice: Consider using a solvent that has a significantly different density from water to facilitate easier separation.
-
Solid Phase Extraction (SPE): For particularly troublesome extractions, switching from liquid-liquid extraction (LLE) to solid-phase extraction (SPE) can completely avoid the problem, as the two immiscible phases do not interact in a way that forms emulsions.[1]
By understanding the causes of emulsion formation and systematically applying these troubleshooting techniques, you can minimize product loss and significantly reduce your workup time.
References
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. azom.com [azom.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Nitration of Phenylethylamine Derivatives
Welcome to the Technical Support Center for the nitration of phenylethylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just protocols but the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of phenylethylamine derivatives, and what causes them?
A1: The nitration of phenylethylamine derivatives is often complicated by the presence of the basic amino group, which can lead to several side reactions. The primary challenges include:
-
Oxidation: The ethylamine side chain is susceptible to oxidation by the strong oxidizing nature of nitrating agents, particularly nitric acid. This can lead to the formation of various byproducts, including phenylacetic acid and 2-phenylethanol.[1][2] The amino group itself can also be oxidized.
-
Polysubstitution (Dinitration): The initial nitro group is deactivating, making subsequent nitration more difficult. However, under harsh reaction conditions (high temperatures, excess nitrating agent), dinitration can occur, leading to a mixture of products that are challenging to separate.[3]
-
N-Nitration and Nitrosamine Formation: The lone pair of electrons on the nitrogen atom of the amino group can be attacked by the nitronium ion (NO₂⁺) or other nitrosating species, leading to the formation of N-nitro or N-nitrosamine impurities.[4][5][6] Direct exposure of a primary amine to nitrating media often results in the formation of an unreactive ionic nitrate salt.[4][6]
-
Poor Regioselectivity: The amino group is a strong ortho-, para-director. However, in the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium salt, which is a meta-director. This can result in a mixture of ortho-, meta-, and para-isomers, complicating purification.[3]
-
Rearrangements and Degradation: Under strongly acidic and high-temperature conditions, rearrangements of the phenylethylamine skeleton or degradation of the molecule can occur, leading to a complex mixture of unidentified byproducts.
Understanding these potential side reactions is the first step in developing a robust and selective nitration protocol.
Troubleshooting Guide
Issue 1: Low yield of the desired mononitrated product.
Q2: My nitration reaction is resulting in a low yield of the desired mononitrated phenylethylamine. What are the likely causes and how can I improve it?
A2: Low yields in nitration reactions of phenylethylamine derivatives can often be traced back to several factors. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Substrate Oxidation | The strong oxidizing conditions of the nitration mixture (e.g., nitric acid/sulfuric acid) can degrade the phenylethylamine starting material.[7] | 1. Lower Reaction Temperature: Perform the reaction at 0°C or even lower to minimize oxidative side reactions.[8] 2. Controlled Addition of Nitrating Agent: Add the nitrating agent dropwise to the substrate solution to maintain a low concentration of the oxidizing species at any given time. 3. Use Milder Nitrating Agents: Consider alternatives to the standard mixed acid system, such as bismuth nitrate pentahydrate or N-nitrosuccinimide.[9][10] |
| Formation of Unreactive Ammonium Salt | In highly acidic media, the basic amino group of phenylethylamine is protonated, forming an unreactive ammonium salt that does not readily undergo electrophilic aromatic substitution.[4][6] | Protect the Amino Group: Prior to nitration, protect the amino group as an amide (e.g., using acetic anhydride). The amide is less basic and directs nitration primarily to the para position. The protecting group can be removed later by hydrolysis.[11][12] |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient time, low temperature, or inadequate mixing.[8] | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while carefully monitoring for the formation of byproducts. Ensure efficient stirring to maintain a homogeneous reaction mixture.[8] |
| Product Loss During Workup | The nitrated product may be lost during the extraction or purification steps. | Careful pH Adjustment: When neutralizing the acidic reaction mixture, do so slowly and with cooling to avoid hydrolysis of the nitro group or other sensitive functionalities. Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent to maximize product recovery. |
Issue 2: Formation of multiple isomers (poor regioselectivity).
Q3: I am obtaining a mixture of ortho-, meta-, and para-nitrated products. How can I improve the regioselectivity of my reaction?
A3: Achieving high regioselectivity in the nitration of phenylethylamines is a common challenge. The directing effect of the substituent on the aromatic ring is highly dependent on the reaction conditions.
Understanding the Directing Effects:
-
Amino Group (-NH₂): A strongly activating ortho-, para-director.
-
Ammonium Group (-NH₃⁺): A strongly deactivating meta-director.[3]
In a typical mixed acid nitration, the amino group is protonated, leading to meta-nitration. To achieve para-selectivity, the influence of the amino group must be modulated.
Strategies to Enhance Para-Selectivity:
-
Amide Protection: As mentioned previously, converting the amino group to an amide is a highly effective strategy. The acetyl group is electron-withdrawing, which deactivates the ring but to a lesser extent than the ammonium group. The bulky acetyl group sterically hinders ortho-substitution, favoring nitration at the para-position.[11]
Workflow for Amide Protection and Nitration:
-
Alternative Nitrating Systems: The choice of nitrating agent can significantly influence regioselectivity. For instance, using a zeolite catalyst can favor the formation of the para-isomer due to shape-selective constraints within the catalyst pores. [13]
Issue 3: Significant formation of dinitro and other polysubstituted byproducts.
Q4: My reaction is producing a significant amount of dinitrated product. How can I suppress this side reaction?
A4: The formation of dinitro and other polysubstituted byproducts is typically a result of the reaction conditions being too harsh. The first nitro group deactivates the aromatic ring, making a second nitration more difficult but not impossible, especially with excess nitrating agent or at elevated temperatures.
[3]
Strategies to Minimize Polysubstitution:
Parameter Action Rationale Stoichiometry Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Limiting the amount of the nitrating agent reduces the probability of a second nitration event occurring after the initial mononitration. Temperature Maintain a low reaction temperature (typically 0°C or below). Nitration is an exothermic reaction. Lower temperatures slow down the reaction rate, including the rate of the second, less favorable nitration. Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed. Prolonged reaction times, even at low temperatures, can lead to the slow formation of polysubstituted products. Order of Addition Add the nitrating agent slowly to the solution of the phenylethylamine derivative. This ensures that the concentration of the nitrating agent in the reaction mixture remains low, disfavoring the less reactive mononitrated product from competing for the electrophile.
Experimental Protocols
Protocol 1: Para-Selective Nitration of Phenylethylamine via N-Acetylation
This protocol is a reliable method for achieving high yields of the para-nitrated product while minimizing side reactions.
Step 1: N-Acetylation of Phenylethylamine
[11][12]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetylphenylethylamine.
Step 2: Nitration of N-Acetylphenylethylamine
[11][12]
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add the N-acetylphenylethylamine from Step 1 to the cold sulfuric acid with vigorous stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Add the cold nitrating mixture dropwise to the solution of the acetylated amine, maintaining the reaction temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Step 3: Deprotection of the Acetyl Group
[11]
-
Suspend the crude N-acetyl-p-nitrophenylethylamine in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield p-nitrophenylethylamine.
Visualization of Key Concepts
Decision workflow for mitigating side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Theoretical investigation of nitration and nitrosation of dimethylamine by N2O4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 12. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 13. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Catalyst selection for efficient asymmetric hydrogenation to (R)-1-(4-Nitrophenyl)ethanamine
Welcome to the technical support center for the asymmetric hydrogenation of 4-nitroacetophenone to produce (R)-1-(4-Nitrophenyl)ethanamine. This guide is intended for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of catalyst selection and troubleshooting common experimental challenges to help you achieve high efficiency and enantioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst systems for the asymmetric hydrogenation of 4-nitroacetophenone?
A1: The most successful catalyst systems for this transformation are typically based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes paired with chiral ligands.
-
Ruthenium-based catalysts , particularly those of the Noyori-type, are renowned for their high activity and enantioselectivity in ketone reductions.[1][2] These catalysts often feature a chiral diamine and a diphosphine ligand.
-
Rhodium-based catalysts have also demonstrated high efficacy, especially in the hydrogenation of α-nitro ketones, achieving excellent yields and enantioselectivities.[3][4][5][6]
-
Iridium-based catalysts are another viable option, with some complexes showing high activity for the asymmetric transfer hydrogenation of ketones.[7]
The choice of metal and ligand is critical and depends on the specific reaction conditions and desired outcomes.
Q2: How do I select the appropriate chiral ligand for my reaction?
A2: Ligand selection is arguably the most critical factor in achieving high enantioselectivity. The "best" ligand is substrate-dependent, and some screening is often necessary. Key considerations include:
-
Ligand Bite Angle: This geometric parameter of bidentate phosphine ligands influences the steric and electronic environment around the metal center, which in turn affects enantioselectivity.
-
Electronic Properties: The electron-donating or -withdrawing nature of the ligand can impact the catalyst's activity.
-
Steric Hindrance: Bulky ligands can create a more defined chiral pocket around the metal, leading to better stereochemical control.
Commonly used and effective chiral ligands include derivatives of BINAP, Josiphos, and various chiral diamines like DPEN.[2][8][9]
Q3: What is the typical range for temperature and pressure in these hydrogenations?
A3: The optimal temperature and pressure can vary significantly depending on the catalyst system. However, a general starting point would be:
-
Temperature: 25°C to 80°C. Lower temperatures often favor higher enantioselectivity, but may require longer reaction times or higher catalyst loading.
-
Pressure: 10 to 50 bar of hydrogen gas. Higher pressures can increase the reaction rate but may also lead to over-reduction or side reactions if not carefully controlled.
It is crucial to consult the literature for specific catalyst systems to determine the recommended operational parameters.
Q4: How can I accurately determine the enantiomeric excess (ee) of my product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound. Other techniques include:
-
Chiral Gas Chromatography (GC): Suitable if the product is volatile or can be derivatized to be volatile.
-
NMR Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: This method can provide rapid analysis.[10][11][12][13] For amines, chiral acids like Mosher's acid can be used to form diastereomeric salts that are distinguishable by NMR.
Troubleshooting Guide
Here we address specific issues you might encounter during your experiments.
Issue 1: Low Enantioselectivity (% ee)
-
Possible Cause 1: Suboptimal Catalyst/Ligand Combination. The chosen catalyst and ligand may not be ideal for this specific substrate.
-
Solution: Screen a variety of chiral ligands with different electronic and steric properties. Consider ligands from different families (e.g., diphosphines, diamines).
-
-
Possible Cause 2: Incorrect Solvent. The solvent can significantly influence the catalyst's conformation and the transition state of the reaction, thereby affecting enantioselectivity.
-
Solution: Experiment with a range of solvents with varying polarities, such as methanol, ethanol, dichloromethane, and toluene. Protic solvents like methanol or ethanol are often effective for these types of reductions.
-
-
Possible Cause 3: Reaction Temperature is Too High. Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to overcome the energy barrier for the formation of the undesired enantiomer.
-
Solution: Lower the reaction temperature. While this may slow down the reaction rate, it often enhances the enantiomeric excess.
-
-
Possible Cause 4: Presence of Impurities. Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst or interfere with the chiral induction.
-
Solution: Ensure the purity of your starting materials and solvents. Use high-purity hydrogen gas.
-
Decision Workflow for Improving Enantioselectivity
Caption: A flowchart for troubleshooting low enantioselectivity.
Issue 2: Poor Conversion/Low Yield
-
Possible Cause 1: Catalyst Deactivation. The catalyst may be deactivated by impurities or by side reactions with the substrate or product.[14]
-
Possible Cause 2: Insufficient Hydrogen Pressure or Reaction Time. The reaction may not have gone to completion.
-
Solution: Increase the hydrogen pressure within a safe range for your equipment. Monitor the reaction over time to determine the optimal reaction duration.
-
-
Possible Cause 3: Mass Transfer Limitations. In a heterogeneous system, or if the catalyst has low solubility, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface.
-
Solution: Increase the stirring rate to improve mixing. Ensure the catalyst is well-dispersed in the reaction medium.
-
-
Possible Cause 4: Competitive Reduction of the Nitro Group. The nitro group can also be hydrogenated, leading to the formation of byproducts.[19][20][21]
-
Solution: Careful selection of the catalyst is crucial. Some catalysts exhibit high chemoselectivity for the ketone over the nitro group. Screening different catalysts may be necessary to find one that favors the desired transformation.
-
Catalyst Selection and Optimization Pathway
References
- 1. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 뱉Nitro Ketones - Organic Letters - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective hydrogenation of α,β-disubstituted nitroalkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Differences in the selective reduction mechanism of 4-nitroacetophenone catalysed by rutile- and anatase-supported ruthenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Chiral Resolution through Strategic Solvent Selection
Welcome to our dedicated technical support center focused on a critical, yet often challenging, aspect of chiral separations: the strategic selection of solvents. For researchers, scientists, and professionals in drug development, achieving high efficiency in chiral resolution is paramount. The choice of solvent is not merely a matter of dissolution; it is a key parameter that can profoundly influence the thermodynamics and kinetics of enantioselective processes.
This guide is designed to provide you with in-depth, field-proven insights into the role of solvents in various chiral resolution techniques. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
General Concepts
Q1: Why is solvent selection so critical for the efficiency of chiral resolution?
A1: Solvent choice is a major determinant of chiral resolution outcomes because it directly influences the intermolecular interactions that govern chiral recognition.[1] Solvents can:
-
Mediate Interactions: Solvents surround both the analyte enantiomers and the chiral selector (e.g., a chiral stationary phase or a resolving agent), affecting the strength and nature of the interactions necessary for discrimination.[2][3]
-
Alter Solubility: In crystallization-based methods, the solvent system is paramount as it must maximize the solubility difference between the desired and undesired diastereomers or enantiomers.[4][5]
-
Influence Conformation: The solvent can alter the three-dimensional structures of both the analyte and the chiral selector, which can in turn affect the efficiency of their interaction.[6]
-
Affect Kinetics: In kinetic resolutions and some crystallization processes, the solvent can influence reaction or nucleation rates, sometimes in a stereoselective manner.[7][8]
Q2: What are the key solvent properties to consider when developing a chiral separation method?
A2: The primary solvent properties to consider are:
-
Polarity: This is a fundamental parameter that influences the solubility of the analyte and its interaction with the stationary phase in chromatography or the resolving agent in crystallization.[4][9]
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can compete with or facilitate the hydrogen bonding interactions between the enantiomers and the chiral selector.[3]
-
Viscosity: While less commonly the primary focus, viscosity can affect mass transfer and, consequently, the efficiency of chromatographic separations and the kinetics of crystallization.
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols) can form strong hydrogen bonds, which can be beneficial or detrimental depending on the specific application. Aprotic solvents (e.g., acetonitrile, hexane) have different interaction profiles.
Chiral Chromatography (HPLC/UPC²/SFC)
Q3: In chiral HPLC, my peaks are broad and show poor resolution. Could the mobile phase be the problem?
A3: Absolutely. The mobile phase composition is a critical factor in achieving good peak shape and resolution in chiral HPLC.[10] Here are some common solvent-related issues and solutions:
-
Suboptimal Solvent Strength: If the mobile phase is too "strong," the analytes will elute too quickly with insufficient interaction with the chiral stationary phase (CSP), leading to poor resolution. Conversely, a mobile phase that is too "weak" can result in long retention times and broad peaks. A systematic screening of the ratio of the strong and weak solvents is necessary.[11]
-
Incorrect Choice of Organic Modifier: In both normal-phase and reversed-phase chromatography, the choice of organic modifier (e.g., isopropanol vs. ethanol in normal phase, or acetonitrile vs. methanol in reversed-phase) can significantly alter selectivity.[11][12][13] Different modifiers offer different hydrogen bonding and dipole-dipole interactions.
-
Missing Additives: For acidic or basic analytes, the addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase is often crucial to suppress ionization and improve peak shape.[12][14]
Q4: I'm observing peak distortion (fronting or tailing) in my chiral UPC²/SFC separation. Is the injection solvent responsible?
A4: Yes, the injection solvent can be a major cause of peak distortion in UltraPerformance Convergence Chromatography (UPC²) and Supercritical Fluid Chromatography (SFC). This is often referred to as a "strong solvent effect."
-
The Problem: In UPC²/SFC, the mobile phase is typically non-polar (supercritical CO₂ with a co-solvent). Injecting a sample dissolved in a strong, polar solvent like methanol can disrupt the local mobile phase equilibrium at the head of the column, causing the analyte band to spread and leading to distorted peaks.[15]
-
The Solution: Generally, it is best to use a non-polar injection solvent, such as heptane or a mixture of heptane and isopropanol. If your sample is not soluble in non-polar solvents, use the weakest (least polar) solvent that provides adequate solubility, and keep the injection volume as small as possible.
Diastereomeric Salt Crystallization
Q5: I'm getting a low yield of my desired diastereomeric salt during crystallization. How can I improve this by changing the solvent?
A5: Low yield is a common problem in diastereomeric salt formation, and the solvent system is a primary factor to investigate.[4]
-
Maximize Solubility Difference: The ideal solvent will have a large difference in solubility between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in solution.[4][5]
-
Solvent Screening: It is essential to screen a range of solvents with varying polarities.[4][16] This can include single solvents and solvent mixtures to fine-tune the solubility properties.[17]
-
Controlled Cooling: The rate of cooling can significantly impact the yield and purity of the crystals. A slow, controlled cooling profile is often beneficial.[4]
Q6: The enantiomeric excess (e.e.) of my resolved product is low after crystallization. Can the solvent be the cause?
A6: Yes, the solvent can lead to low enantiomeric excess through co-crystallization of the undesired diastereomer.[17]
-
Fine-Tuning Polarity: If the solubilities of the two diastereomers are too similar in the chosen solvent, both may crystallize, resulting in a low e.e. Experimenting with solvent mixtures can help to fine-tune the polarity and maximize the solubility difference.[17]
-
Solvent-Induced Chirality Switching: In some cases, changing the recrystallization solvent can even reverse the stereochemistry of the diastereomeric salt that preferentially crystallizes.[18] This phenomenon can be exploited to obtain both enantiomers of the starting material.
Kinetic Resolution
Q7: How does the choice of solvent impact the efficiency of an enzymatic kinetic resolution?
A7: The solvent plays a crucial role in enzymatic kinetic resolutions by influencing the enzyme's activity and stability.
-
Enzyme Activity and Hydrophobicity: The activity of many enzymes, such as lipases, is correlated with the hydrophobicity of the solvent.[8] Enzymatic reactions often proceed at a slower rate in polar solvents.
-
Substrate and Product Solubility: The solvent must be able to dissolve both the substrate and the product to an appropriate extent for the reaction to proceed efficiently.
-
Enantioselectivity: The solvent can influence the conformation of the enzyme-substrate complex, which in turn can affect the enantioselectivity of the reaction.[6] Therefore, screening different solvents is a key step in optimizing a kinetic resolution.
Troubleshooting Guides
Issue 1: Poor Peak Resolution in Chiral HPLC
| Potential Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | Systematically vary the ratio of the strong and weak solvents (e.g., hexane/isopropanol in normal phase).[11] |
| Suboptimal Organic Modifier | Screen different organic modifiers (e.g., switch from isopropanol to ethanol in normal phase, or from methanol to acetonitrile in reversed-phase).[11][12] |
| Missing or Incorrect Additive | For basic analytes, add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA). For acidic analytes, add an acidic modifier like trifluoroacetic acid (TFA).[14] |
| Temperature Effects | Optimize the column temperature. Lower temperatures often improve chiral selectivity, but can also increase analysis time and backpressure.[10] |
| Flow Rate Too High | Decrease the flow rate. Slower flow rates generally provide better resolution as they allow for more effective interaction between the analytes and the CSP.[10] |
Issue 2: Low Yield and/or Purity in Diastereomeric Salt Crystallization
| Potential Cause | Recommended Action |
| Suboptimal Solvent System | The chosen solvent does not provide a sufficient solubility difference between the diastereomers.[4] Screen a range of solvents with varying polarities, including solvent mixtures.[16][17] |
| Crystallization Conditions Not Optimized | The temperature profile during crystallization is critical. Implement a controlled and gradual cooling process.[4] Also, optimize the crystallization time to avoid premature filtration or co-precipitation.[17] |
| Co-crystallization of the Undesired Diastereomer | The solubilities of the two diastereomers are too similar in the chosen solvent. Experiment with different solvent systems to maximize the solubility difference.[17] |
| Incorrect Stoichiometry | The molar ratio of the racemate to the resolving agent can impact the yield. While a 1:1 ratio is a common starting point, this can be optimized.[4] |
Experimental Protocols & Workflows
Protocol 1: Solvent Screening for Chiral HPLC Method Development
This protocol outlines a systematic approach to screen solvents for developing a chiral HPLC method.
-
Select Chiral Stationary Phases (CSPs): Based on the analyte's structure, choose 2-3 different polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) as they have a high success rate.[19][20]
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases of hexane with different alcohol modifiers (e.g., isopropanol and ethanol).
-
Start with a screening gradient to determine the approximate elution conditions.
-
Based on the gradient results, select isocratic conditions for further optimization. A common starting point is 90:10 (v/v) hexane:alcohol.[20]
-
If the analyte is basic or acidic, add 0.1% (v/v) of a suitable additive (e.g., DEA for bases, TFA for acids).[20]
-
-
Initial Mobile Phase Screening (Reversed-Phase):
-
Prepare mobile phases of water with different organic modifiers (e.g., acetonitrile and methanol).
-
Use a screening gradient to identify promising conditions.
-
Additives like formic acid or acetic acid are often necessary to improve peak shape for polar compounds.[10]
-
-
Evaluate Results: Compare the resolution, peak shape, and analysis time for each combination of CSP and mobile phase.
-
Optimization: Once a promising set of conditions is identified, fine-tune the mobile phase composition, flow rate, and temperature to achieve optimal separation.[21]
Workflow for Solvent Selection in Diastereomeric Salt Crystallization
Caption: A systematic workflow for selecting and optimizing a solvent system for diastereomeric salt crystallization.
Mechanistic Insights: The Role of Solvent Interactions
Understanding the underlying mechanisms of chiral recognition is key to rational solvent selection.
Diagram: Solvent-Mediated Chiral Recognition in Chromatography
Caption: The solvent competes with enantiomers for interaction sites on the CSP and also solvates the analytes.
In chiral chromatography, the mobile phase solvent molecules are not passive carriers. They actively compete with the analyte enantiomers for the chiral recognition sites on the CSP.[2] A highly polar or strongly interacting solvent can screen the interaction sites, reducing retention and selectivity. Conversely, a less interactive solvent allows for stronger diastereomeric interactions between the enantiomers and the CSP, leading to better separation.
In crystallization, strong solvent-solute interactions can sometimes hinder nucleation and crystal growth by keeping the solute molecules favorably solvated.[22][23] The ideal solvent strikes a balance, allowing for dissolution at higher temperatures but promoting selective crystallization upon cooling.
This guide provides a foundational understanding of the critical role of solvent selection in chiral resolution. By applying these principles and troubleshooting strategies, you can enhance the efficiency and success of your chiral separations.
References
- 1. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogen bonding vs. halogen bonding: the solvent decides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 12. Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography | Separation Science [sepscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ymc.co.jp [ymc.co.jp]
- 22. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization of (R)-1-(4-Nitrophenyl)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of preventing racemization of (R)-1-(4-Nitrophenyl)ethanamine during chemical reactions. Maintaining the stereochemical integrity of this chiral amine is paramount for its application in the synthesis of pharmacologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (R and S), known as a racemate.[1] This loss of stereochemical purity is a major concern in drug development because different enantiomers of a chiral molecule can exhibit vastly different biological activities, potencies, and toxicological profiles. For many pharmaceutical applications, only one enantiomer is therapeutically effective, while the other may be inactive or even harmful. Therefore, preserving the enantiopurity of this compound is crucial for ensuring the safety and efficacy of the final drug product.
Q2: What is the primary chemical mechanism that leads to the racemization of chiral amines like this compound?
A2: The primary mechanism for the racemization of chiral amines with a hydrogen atom on the stereocenter involves the formation of an achiral intermediate. This can occur through several pathways, often facilitated by heat or the presence of acids or bases.[1] For a primary amine like this compound, racemization can be promoted under conditions that allow for the reversible formation of an imine or enamine tautomer. The planar nature of these intermediates allows for the non-stereospecific re-protonation or reduction, leading to a mixture of both R and S enantiomers.
Q3: Which reaction conditions are most likely to cause racemization of this compound?
A3: Several experimental factors can significantly increase the risk of racemization:
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.[2][3]
-
Strong Bases: Strong bases can deprotonate the chiral center, leading to the formation of a planar, achiral carbanion or a related intermediate, which can then be protonated non-stereoselectively.[4]
-
Harsh Acidic Conditions: While less common for simple amines, strongly acidic conditions can also promote racemization through the formation of carbocation intermediates in certain reaction types.[1]
-
Prolonged Reaction Times: The longer the chiral amine is exposed to conditions that can induce racemization, the greater the extent of stereochemical scrambling.[5]
-
Certain Catalysts: Some transition metal catalysts, particularly under specific conditions, can facilitate racemization.[6][7]
Q4: How can I accurately determine the enantiomeric excess (ee%) of my this compound sample after a reaction?
A4: The most reliable and widely used method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) .[8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[9]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol.[8] Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) are often used to improve peak shape and resolution.[8]
-
Sample Preparation: Dissolve a small amount of your sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.
It is highly recommended to have a racemic standard of 1-(4-Nitrophenyl)ethanamine to establish the retention times of both the (R) and (S) enantiomers under your specific chromatographic conditions.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions to minimize racemization.
Issue 1: Significant racemization is observed during an acylation reaction (e.g., amide bond formation).
-
Potential Cause A: Inappropriate Base Selection. The choice of base is critical in acylation reactions. Strong, non-hindered bases can readily deprotonate the α-proton of the activated carboxylic acid intermediate, leading to racemization via an oxazolone or enolate intermediate.[11][12]
-
Potential Cause B: Unsuitable Coupling Reagent or Lack of Additives. Carbodiimide-based coupling reagents like DCC or EDC can promote racemization if used alone.
-
Solution:
-
Always use a racemization-suppressing additive in conjunction with carbodiimides. Common and effective additives include 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure).[12] These additives form active esters that are more stable and less prone to racemization.[12]
-
Consider using onium salt-based coupling reagents like HATU, HBTU, or COMU, which are known for their ability to suppress racemization.[11]
-
-
-
Potential Cause C: Elevated Reaction Temperature. Higher temperatures accelerate the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary.[11]
-
Issue 2: Racemization occurs during a reductive amination reaction.
-
Potential Cause A: Iminium Ion-Enamine Tautomerization. The imine intermediate formed during reductive amination can tautomerize to an achiral enamine, especially if the reaction conditions are not carefully controlled.
-
Solution:
-
Choice of Reducing Agent: Use a reducing agent that is mild and selective for the imine over the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is often a good choice as it is less basic and can be used in slightly acidic conditions which favor iminium ion formation over enamine formation.
-
pH Control: Maintain a slightly acidic pH (typically 4-6) to promote the formation and stability of the iminium ion, which is then reduced.
-
-
-
Potential Cause B: In situ Racemization of the Product. The amine product itself can be susceptible to racemization under the reaction conditions, especially if a catalyst is involved that can facilitate reversible dehydrogenation/hydrogenation.
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize the exposure of the chiral amine product to the reaction conditions.
-
Catalyst Selection: If using catalytic hydrogenation, choose a catalyst and conditions known for high stereoselectivity. Biocatalysts, such as imine reductases, can offer excellent enantioselectivity.[13]
-
-
Issue 3: Racemization is detected after work-up and purification.
-
Potential Cause A: Exposure to Acidic or Basic Conditions during Extraction. Aqueous work-ups involving strong acids or bases can lead to racemization.
-
Solution: Use mild acidic (e.g., dilute citric acid or ammonium chloride) and basic (e.g., saturated sodium bicarbonate) solutions for extractions. Minimize the contact time between the chiral amine and the aqueous layers.
-
-
Potential Cause B: Racemization on Silica Gel during Chromatography. The slightly acidic nature of standard silica gel can sometimes cause racemization of sensitive amines.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a small amount of a volatile base like triethylamine mixed in the eluent (e.g., 0.1-1% triethylamine in the mobile phase).
-
Alternatively, use neutral alumina for chromatography.
-
Minimize the time the compound spends on the column by using flash chromatography.
-
-
Summary of Recommended Conditions to Prevent Racemization
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Lower temperatures reduce the rate of racemization.[11] |
| Base (for acylations) | Sterically hindered (e.g., DIPEA) or weaker bases (e.g., NMM) | Minimizes deprotonation at the chiral center.[4][11] |
| Coupling Reagents | Onium salts (HATU, COMU) or Carbodiimides with additives (HOBt, HOAt, Oxyma) | Forms more stable activated intermediates that are less prone to racemization.[12] |
| Solvent | Aprotic, non-polar solvents (e.g., DCM, THF) | Can influence the stability of intermediates that lead to racemization.[5] |
| Reaction Time | As short as possible; monitor reaction progress closely | Reduces the exposure time to potentially racemizing conditions.[5] |
| Purification | Use base-deactivated silica gel or neutral alumina | Prevents on-column racemization. |
Visualizing the Racemization Pathway and Prevention Strategies
The following diagram illustrates the key decision points and strategies to mitigate racemization during a typical acylation reaction.
Caption: Troubleshooting workflow for preventing racemization.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. The kinetics and mechanism of the organo-iridium catalysed racemisation of amines. - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Diastereoselectivity with Chiral Auxiliaries
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving chiral auxiliaries. Here, we move beyond simple protocols to explore the underlying principles that govern diastereoselectivity, helping you make informed decisions to enhance the stereochemical purity of your products.
Frequently Asked Questions: The Fundamentals
This section addresses foundational concepts for utilizing chiral auxiliaries effectively.
Q1: What is a chiral auxiliary, and how does it control the stereochemical outcome of a reaction?
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate.[1] This process transforms the achiral substrate into a chiral molecule, which then contains two or more stereocenters. When this modified substrate undergoes a reaction to create a new stereocenter, the reaction proceeds through different transition states for each possible product stereoisomer. These transition states are diastereomeric, meaning they have different energies.
The auxiliary is designed to create a significant energy difference between these transition states, primarily through steric hindrance.[2] It effectively blocks one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the others. After the reaction, the auxiliary is cleaved off and can often be recovered for reuse, leaving behind an enantiomerically enriched product.[1][3]
Q2: What are the most common chiral auxiliaries and their primary applications?
Several classes of chiral auxiliaries have become indispensable tools in organic synthesis. The choice depends heavily on the specific transformation you aim to achieve.
| Chiral Auxiliary Class | Common Examples & Derivations | Primary Applications | Key Features |
| Evans Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Aldol Reactions, Alkylations, Diels-Alder Reactions[3] | Highly predictable stereocontrol, well-defined transition state models (Zimmerman-Traxler).[4][5] |
| Oppolzer's Camphorsultams | (1S)-(−)-2,10-Camphorsultam | Michael Additions, Cycloadditions, Alkylations[3] | Excellent steric shielding, often provides high diastereoselectivity where oxazolidinones may not. |
| Pseudoephedrine Amides | (+)-Pseudoephedrine | Stereoselective alkylation of enolates.[1] | Forms a rigid chelated enolate that directs alkylation with high facial selectivity.[1] |
| tert-Butanesulfinamide | Ellman's Auxiliary | Asymmetric synthesis of chiral amines.[6] | Highly effective for the synthesis of primary amines via addition to imines. |
Q3: How do I select the appropriate chiral auxiliary for my specific reaction?
The selection process is multi-faceted and critical for success.
-
Reaction Type: Certain auxiliaries are known to excel for specific transformations. For instance, Evans oxazolidinones are the gold standard for asymmetric aldol reactions.[3]
-
Substrate Compatibility: The steric and electronic properties of your substrate must be considered. An auxiliary that is too bulky might hinder the reaction altogether.
-
Cleavage Conditions: Consider the final product you wish to obtain (e.g., carboxylic acid, alcohol, aldehyde). The auxiliary must be removable under conditions that do not damage your product or compromise its stereochemical integrity.[1]
-
Literature Precedent: The most reliable approach is to consult the literature for transformations similar to yours. Well-studied auxiliaries offer a predictable outcome and established protocols.[3]
Troubleshooting Guide: Low Diastereoselectivity
This section provides solutions to common problems encountered during experiments.
Problem 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the common causes and how can I improve the diastereoselectivity?
A poor diastereomeric ratio (d.r.) indicates that the energy difference between the competing transition states is negligible. This can be addressed by carefully tuning the reaction conditions to maximize this energy gap.
-
Underlying Cause 1: Incorrect Enolate Geometry: For many reactions, particularly aldol additions with Evans auxiliaries, the formation of a specific enolate geometry (usually the Z-enolate) is crucial for high selectivity.[3][7] The enolate geometry dictates the orientation of substituents in the transition state.
-
Solution: The choice of base and Lewis acid is critical. For Evans oxazolidinones, "soft enolization" using a Lewis acid like dibutylboron triflate (Bu₂BOTf) with a hindered base (e.g., diisopropylethylamine) is known to selectively produce the Z-enolate, which leads to the desired syn-aldol product.[1][7] In contrast, using a strong base like LDA may give different results.
-
-
Underlying Cause 2: Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.[8] Higher temperatures provide sufficient thermal energy to overcome the small activation energy difference between the diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature. Running reactions at -78 °C (dry ice/acetone bath) is standard practice for enhancing diastereoselectivity.[8] This thermodynamically favors the lower-energy transition state, leading to the major diastereomer.
-
-
Underlying Cause 3: Inappropriate Lewis Acid or Solvent: The Lewis acid coordinates to the carbonyl group of the substrate, locking it into a rigid conformation that promotes facial selectivity.[8] The solvent influences the solubility, aggregation state, and reactivity of the intermediates.
-
Underlying Cause 4: Impure Chiral Auxiliary: The stereochemical purity of your auxiliary is paramount. The presence of the opposite enantiomer of the auxiliary will lead to the formation of the opposite product enantiomer, directly eroding your diastereomeric and enantiomeric excess.
-
Solution: Ensure the chiral auxiliary is of high purity. If necessary, recrystallize the auxiliary before use to remove any isomeric impurities.
-
Problem 2: I am performing an acetate aldol reaction with an Evans auxiliary and observing poor diastereoselectivity, but the propionate aldol works perfectly. Why is this happening?
This is a classic and well-documented issue that stems from the specific interactions in the reaction's transition state.
-
The Causality: The high selectivity of the propionate aldol reaction is explained by the Zimmerman-Traxler transition state model.[4][5] In the favored chair-like transition state, the methyl group of the propionate enolate is oriented equatorially, avoiding a severe steric clash with the auxiliary's substituent (e.g., the benzyl or isopropyl group). In the transition state leading to the undesired diastereomer, this methyl group would be forced into a sterically hindered position.[5][9]
In an acetate aldol , there is no α-methyl group on the enolate.[5][9] This removes the critical steric interaction that so strongly disfavors one transition state over the other. As a result, the energy difference between the two competing pathways becomes very small, leading to a nearly 1:1 mixture of diastereomers.[5][9]
-
The Solution: To achieve high selectivity in acetate aldol reactions, a modified approach is needed. One successful strategy involves using a thiazolidinethione auxiliary, a sulfur-containing analogue of the Evans oxazolidinone. The coordination of tin or titanium to the thiocarbonyl sulfur creates a more rigid and ordered transition state, enabling high selectivity even in the absence of the α-methyl group.[5]
Problem 3: My diastereoselective Diels-Alder reaction is showing low facial selectivity. How can I improve the outcome?
In Diels-Alder reactions, the chiral auxiliary on the dienophile is intended to block one π-face, directing the approach of the diene. Low selectivity implies this facial bias is not being effectively enforced.
-
The Causality: The conformation of the acrylate or acrylamide dienophile is often flexible at room temperature. For effective stereodirection, the dienophile must be locked into a specific conformation where the auxiliary effectively shields one face.
-
The Solution: The use of a Lewis acid is crucial. The Lewis acid (e.g., Et₂AlCl, TiCl₄) coordinates to the carbonyl oxygen of the dienophile.[10][11] This coordination forces the dienophile into a rigid s-trans or s-cis conformation, positioning the auxiliary's bulky group to effectively block one face of the double bond. This dramatically enhances the facial selectivity. As with other stereoselective reactions, performing the reaction at lower temperatures is also highly beneficial.[8]
Experimental Workflows & Diagrams
General Workflow for Chiral Auxiliary Mediated Synthesis
The following diagram illustrates the logical steps in a typical asymmetric synthesis using a chiral auxiliary. The key advantage is the formation of diastereomers, which can be separated using standard laboratory techniques if the initial selectivity is not perfect.[12]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Origin of Selectivity in the Evans Aldol Reaction
The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state involving the boron enolate.
Caption: Simplified Zimmerman-Traxler model for the Evans syn-aldol reaction.
Troubleshooting Guide: Auxiliary Cleavage
Problem 4: I am observing epimerization (loss of stereochemical integrity) at the α-carbon when removing the chiral auxiliary. How can I prevent this?
Epimerization is a common and frustrating side reaction during cleavage, especially under harsh conditions.
-
The Causality: The proton on the newly formed stereocenter α to the carbonyl group is often acidic. Strong bases (like NaOH or KOH) or harsh acidic conditions can deprotonate this center, forming an enol or enolate.[3][8] Reprotonation can then occur from either face, scrambling the carefully constructed stereocenter and leading to racemization or epimerization. Elevated temperatures significantly accelerate this process.[3]
-
Solutions & Protocols: The key is to use mild conditions at low temperatures.
1. For Evans Oxazolidinones (to yield a carboxylic acid): The standard LiOH/H₂O₂ protocol is highly effective because it avoids using a strong, non-nucleophilic base. The hydroperoxide anion (HOO⁻) acts as a soft nucleophile.[12]
- Protocol: Hydrolytic Cleavage of N-Acyl Oxazolidinone [13]
- Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
- Cool the solution to 0 °C in an ice bath.
- Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) dropwise.
- Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) dropwise. Caution: The reaction can be exothermic and evolve oxygen gas.[3][14]
- Stir the mixture at 0 °C for 1-4 hours, monitoring by TLC.
- Once complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.
- Remove the THF under reduced pressure.
- Extract the aqueous layer with dichloromethane or ethyl acetate to recover the chiral auxiliary.
- Acidify the aqueous layer to pH ~2-3 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate.
2. Reductive Cleavage (to yield an alcohol): Using a hydride reducing agent is another mild alternative.
- Reagents: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are common.
- Pitfall & Solution: These are powerful reducing agents and may reduce other functional groups in your molecule.[3] LiBH₄ is generally milder and more chemoselective than LiAlH₄. Always perform the reaction at low temperatures (e.g., 0 °C or -78 °C) and carefully monitor its progress to avoid over-reduction.
By understanding the mechanistic basis for both the stereoselective reaction and its potential pitfalls, you can logically troubleshoot your experiments and successfully enhance the diastereoselectivity of your synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Verifying Chiral Amine Purity: A Comparative Analysis
In the landscape of pharmaceutical development, the stereochemistry of a drug is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile.[1][2] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties.[3] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established clear guidelines emphasizing the need to characterize the stereoisomeric composition of new drug substances.[1][4][5][6] Consequently, for researchers, scientists, and drug development professionals, the ability to accurately verify the enantiomeric purity of chiral intermediates, particularly ubiquitous chiral amines, is fundamental to ensuring quality, safety, and regulatory compliance.[7][8]
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess (% ee) of chiral amines. We will move beyond a simple listing of methods to explore the causality behind experimental choices, grounding our discussion in established protocols and authoritative standards.
Chromatographic Techniques: The Workhorse of Chiral Analysis
Chromatographic methods form the cornerstone of enantiomeric purity analysis, relying on the differential interaction of enantiomers with a chiral environment to achieve separation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely considered the gold standard for its robustness, versatility, and the extensive variety of available chiral stationary phases (CSPs).[3][9][10] The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[3]
Causality in Method Development: The most critical factor is the choice of CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile for a broad range of compounds, including chiral amines.[9] For basic analytes like amines, peak shape can be compromised by interactions with residual acidic silanol groups on the silica support. The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is a crucial step to neutralize these sites, ensuring sharp, symmetrical peaks suitable for accurate quantification.[9]
Figure 1: General workflow for chiral amine analysis by HPLC.
Experimental Protocol: Chiral HPLC of a Primary Amine
-
Sample Preparation: Accurately weigh and dissolve the amine sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[9]
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v) containing 0.1% diethylamine (DEA). Degas the mobile phase thoroughly.[9]
-
HPLC System Setup:
-
System Suitability: Inject a solution of the racemic amine. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification.[3]
-
Analysis: Inject the prepared sample solution.
-
Quantification: Integrate the peak areas (A1 and A2) of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Gas Chromatography (GC)
Chiral GC is a highly sensitive technique, particularly suited for volatile and thermally stable chiral amines.[11][12] Separation is achieved using capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative.[12][13] For many primary and secondary amines, derivatization is necessary to block the polar amine and/or carboxyl groups, improving volatility and chromatographic peak shape.[13][14]
Causality in Method Development: The choice of derivatizing agent is critical. Reagents like trifluoroacetic anhydride (TFAA) create volatile derivatives suitable for GC analysis.[13] The selection of the GC temperature program is a balancing act; lower temperatures often enhance chiral selectivity and improve resolution, but at the cost of longer analysis times. Isothermal conditions are often used to precisely study the thermodynamic effects on separation.[13]
Figure 2: Workflow for chiral amine analysis by GC, including derivatization.
Experimental Protocol: Chiral GC of a Phenylalkylamine
-
Derivatization: To 1 mg of the amine sample, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 10 minutes. Cool to room temperature.
-
GC System Setup:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX® G-TA).
-
Carrier Gas: Hydrogen or Helium.[13]
-
Oven Program: Isothermal analysis between 90-190 °C, optimized for the specific analyte.[13]
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.[13]
-
-
Analysis: Inject 1 µL of the derivatized sample.
-
Quantification: Integrate the peak areas and calculate the % ee as described for HPLC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering faster separations and significantly reduced organic solvent consumption.[15][16][17] The technique uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol).[16][18] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without generating excessive backpressure, leading to rapid analyses.[17][19]
Causality in Method Development: For primary amines, polysaccharide-based CSPs are common, but crown ether-based CSPs have shown unique advantages.[15] The choice of mobile phase additive is crucial and depends on the stationary phase. Polysaccharide phases typically require a basic additive (e.g., ammonium hydroxide) for amine analysis, while crown ether phases require an acidic additive (e.g., trifluoroacetic acid, TFA) to facilitate the inclusion-complex mechanism required for separation.[15]
Figure 3: A typical workflow for chiral amine analysis by SFC.
Experimental Protocol: Chiral SFC of a Primary Amine
-
Sample Preparation: Dissolve the amine sample in the mobile phase co-solvent (e.g., methanol) to a concentration of 1 mg/mL.[3]
-
SFC System Setup:
-
Column: Crownpak® CR-I (+) or a polysaccharide-based CSP.[15]
-
Mobile Phase: Supercritical CO₂ / Methanol gradient.
-
Additive: 0.8% Trifluoroacetic Acid (TFA) for Crownpak column OR 0.1% Ammonium Hydroxide for polysaccharide column.[15]
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV-PDA or Mass Spectrometry (MS).
-
-
Analysis & Quantification: Inject the sample and process the data as described for HPLC.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers exceptionally high separation efficiency, short analysis times, and minimal sample and solvent consumption, making it another "green" analytical technique.[3][20][21][22] In chiral CE, a chiral selector is added to the background electrolyte (BGE).[22] The enantiomers form transient diastereomeric complexes with the selector, and these complexes migrate at different velocities under the influence of an electric field, leading to separation.[20]
Causality in Method Development: Cyclodextrins are the most common chiral selectors used in CE.[23] For primary amines, crown ethers like 18-crown-6-tetracarboxylic acid are also highly effective selectors.[20] The pH of the BGE is a critical parameter; it controls the charge of the amine analyte and the electroosmotic flow (EOF), both of which directly impact migration time and resolution.
Figure 4: The workflow for enantiomeric separation using Capillary Electrophoresis.
Experimental Protocol: Chiral CE of a Basic Drug
-
BGE Preparation: Prepare a 50 mM phosphate buffer, pH 2.5, containing an optimized concentration of a chiral selector (e.g., 30 mM γ-cyclodextrin).[20][24]
-
Sample Preparation: Dissolve the amine sample in the BGE or water to a concentration of approximately 0.1-1.0 mg/mL.
-
CE System Setup:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 40 cm effective length).
-
Capillary Conditioning: Rinse sequentially with 0.1 M NaOH, water, and BGE before the first run.[24]
-
Injection: Hydrodynamic (pressure) injection for 5 seconds.[24]
-
Separation Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
-
Analysis & Quantification: Run the separation and process the resulting electropherogram to calculate % ee.
Spectroscopic Techniques
Spectroscopic methods offer an alternative to separation-based techniques and can provide unique structural and quantitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an inherently quantitative technique that can be used to determine enantiomeric purity without chromatographic separation.[25] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required. This is typically achieved by reacting the amine with a chiral derivatizing agent (CDA) to form diastereomers, or by adding a chiral solvating agent (CSA) to induce diastereomeric interactions.[7][26] These diastereomeric species will exhibit distinct, resolvable signals in the NMR spectrum, the integration of which directly reflects the enantiomeric ratio.[25][26][27]
Causality in Method Development: The James-Bull method, which involves the condensation of a primary amine with 2-formylphenylboronic acid and enantiopure BINOL, is a simple and effective protocol.[26][27] It forms diastereoisomeric iminoboronate esters in situ, which consistently show well-resolved proton signals in a clean region of the ¹H NMR spectrum, allowing for straightforward integration and ee determination.[25] This method is often robust and can be performed in under 90 minutes.[27]
Figure 5: Workflow for determining enantiomeric purity by NMR spectroscopy.
Experimental Protocol: NMR with Chiral Derivatizing Agent
-
Sample Preparation: In an NMR tube, dissolve the chiral primary amine (1.0 equiv), 2-formylphenylboronic acid (1.0 equiv), and enantiopure (S)-BINOL (1.1 equiv) in deuterated chloroform (CDCl₃). Add 4 Å molecular sieves.[26]
-
Reaction: Allow the mixture to stand for 5-10 minutes at room temperature for the quantitative formation of diastereomeric complexes.[26]
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Quantification: Identify the well-resolved, baseline-separated signals corresponding to each diastereomer (e.g., the imine protons).[25] Carefully integrate the signals for each diastereomer. The ratio of the integrals directly reflects the enantiomeric ratio of the starting amine.[25]
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[28] Unlike the other methods discussed, VCD's primary strength is not in quantifying enantiomeric excess in a mixture but in determining the absolute configuration (AC) of a chiral molecule in solution.[28][29][30] This is achieved by comparing the experimental VCD spectrum to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known enantiomer.[31] A match in the sign and relative intensity of the spectral bands confirms the AC.[31]
Causality in Method Development: The accuracy of the AC assignment is critically dependent on the quality of the computational model. The calculation must accurately predict the lowest energy conformation(s) of the molecule in solution, as the VCD spectrum is highly sensitive to molecular conformation. Therefore, a thorough conformational search is a mandatory first step in the simulation process.
Figure 6: Workflow for absolute configuration determination using VCD.
Experimental Protocol: VCD for Absolute Configuration
-
Sample Preparation: Dissolve the enantiomerically pure amine sample in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[28]
-
VCD Measurement: Acquire the IR and VCD spectra on a VCD spectrometer at a resolution of 4-8 cm⁻¹.[28]
-
Computational Modeling:
-
Perform a thorough conformational search for the molecule using molecular mechanics.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using density functional theory (DFT).
-
Calculate the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer).
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A strong correlation in the pattern of positive and negative bands allows for an unambiguous assignment of the absolute configuration.[2][31]
Comparative Summary of Techniques
The optimal choice of analytical technique is dictated by the specific requirements of the analysis, including the properties of the amine, required sensitivity, desired throughput, and the analytical question being asked (quantification vs. absolute configuration).
| Parameter | HPLC | GC | SFC | CE | NMR | VCD |
| Primary Application | Routine QC, Purity Testing | Volatile/Semi-volatile Amines | High-Throughput Screening, Prep | Limited Sample, High Efficiency | Quantitative Analysis, No Separation | Absolute Configuration |
| Resolution | Very Good (Rs > 1.5)[3] | Excellent | Very Good | Excellent (Highest Efficiency)[3] | N/A (Signal Separation) | N/A |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL[3] | High (pg level) | ng/mL to µg/mL | High (nmol to pmol) | Lower (mg level) | Lower (mg level) |
| Analysis Time | 10 - 30 min[3] | 10 - 40 min | 3 - 15 min (Fastest)[17] | 5 - 20 min[3] | < 10 min per sample | 1-3 hours per sample |
| Solvent Consumption | High | Low | Very Low ("Green")[17] | Extremely Low ("Green")[3] | Very Low | Low |
| Derivatization Required? | No | Often | No | No | Often (or requires CSA)[26] | No |
| Key Advantage | Versatility, Robustness[9] | High Sensitivity | Speed, "Green" Chemistry[16] | High Efficiency, Low Sample Use[21] | Direct Quantification[25] | Determines Absolute Config.[28] |
| Key Limitation | Solvent Use, Cost | Requires Volatility | Higher Initial Cost | Sensitive to Matrix Effects | Lower Sensitivity | Requires Pure Sample, Computation |
Conclusion
Verifying the chiral purity of amines is a non-negotiable aspect of modern drug development. While chiral HPLC remains the versatile workhorse for routine quality control, each technique offers a unique set of advantages.[3][10] Chiral GC and SFC provide powerful solutions for high-sensitivity and high-throughput applications, respectively.[11][16] Capillary Electrophoresis excels where sample volume is minimal and efficiency is paramount.[3] NMR provides a rapid, separation-free method for direct quantification, while VCD stands alone as the definitive tool for elucidating absolute configuration in solution.[25][31]
As a Senior Application Scientist, my recommendation is to employ an orthogonal approach. A primary chromatographic method (HPLC or SFC) should be used for routine quantification and validation, supported by a secondary technique like CE or NMR to confirm results, especially for out-of-specification findings. For novel chemical entities, VCD is indispensable for establishing the absolute stereochemistry early in the development pipeline, providing the foundational knowledge upon which all subsequent chiral purity assessments are built. This multi-faceted strategy ensures the highest degree of confidence in the stereochemical integrity of chiral amine building blocks and the final active pharmaceutical ingredient.
References
- 1. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspnf.com [uspnf.com]
- 9. benchchem.com [benchchem.com]
- 10. skpharmteco.com [skpharmteco.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 22. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. spectroscopyeurope.com [spectroscopyeurope.com]
- 29. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. americanlaboratory.com [americanlaboratory.com]
A Senior Application Scientist's Guide to Cross-Validation of Enantiomeric Excess Results
Introduction: The Imperative of Orthogonal Verification in Chiral Analysis
In pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical quality attribute that dictates pharmacological activity and toxicological profile.[1][2] The two enantiomers of a chiral drug can exhibit vastly different effects, a fact tragically highlighted by the thalidomide disaster.[2] Consequently, the accurate determination of enantiomeric excess (ee), a measure of chiral purity, is a cornerstone of process chemistry, quality control, and regulatory submission.[1][3]
While a single, well-validated analytical method provides a measure of confidence, it does not provide infallibility. Every analytical technique possesses inherent biases and potential interferences. True analytical certainty is achieved through cross-validation : the practice of confirming a result with a second, independent analytical method, preferably one that relies on a different physicochemical principle of separation or detection. This guide provides an in-depth framework for the robust cross-validation of enantiomeric excess results, ensuring data integrity and regulatory compliance.
Core Analytical Techniques for Enantiomeric Purity
The primary methods for determining enantiomeric excess rely on creating a chiral environment to differentiate the enantiomers.[3][4] This is achieved either through chromatography with a chiral stationary phase (CSP) or spectroscopy using a chiral solvating agent (CSA).
Chiral Chromatography: The Workhorse of Enantiomeric Separation
Chiral chromatography is the most widely used approach for its reliability and accuracy.[3] The fundamental principle involves the differential interaction between the analyte enantiomers and a chiral stationary phase, leading to different retention times and, thus, separation.[3][5]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the established gold standard, offering versatility through various modes (normal-phase, reversed-phase, polar organic) and a vast library of commercially available CSPs.[1][5] Polysaccharide-based CSPs are particularly versatile for a broad range of compounds.[1]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular alternative, chiral SFC uses supercritical CO2 as the primary mobile phase, often resulting in faster, more efficient separations and significantly reduced organic solvent consumption.[1][6] For many compounds, SFC can provide superior resolution compared to HPLC with the same stationary phase.[7][8]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, chiral GC utilizes a chiral stationary phase within a capillary column to separate enantiomers in the gas phase.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency technique that separates ions based on their electrophoretic mobility in an electric field.[9] For chiral separations, a chiral selector , most commonly a cyclodextrin derivative, is added to the background electrolyte.[10][11] This selector forms transient, diastereomeric complexes with the analyte enantiomers, which imparts different effective mobilities, leading to separation.[12][13] Its key advantages are extremely low sample and solvent consumption.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach that does not rely on physical separation. Instead, a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) is added to the sample.[14][15][16]
-
Mechanism: The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the analyte enantiomers.[15][17] This interaction induces a subtle change in the chemical environment for specific protons on the analyte, resulting in the splitting of a single proton signal into two distinct, quantifiable signals—one for each enantiomer.[16][17] The enantiomeric excess is then determined directly from the integration ratio of these signals.[16]
The Cross-Validation Workflow: A Framework for Trust
The objective of cross-validation is to demonstrate that two orthogonal methods produce equivalent results, thereby providing a high degree of confidence in the measured enantiomeric excess. The process must be systematic and well-documented.
Caption: Workflow for cross-validating two analytical techniques for chiral purity.
Step 1: Primary Method Validation
The primary method (e.g., Chiral HPLC) must be fully validated according to established guidelines such as ICH Q2(R2).[18][19][20] This is a non-negotiable prerequisite. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities, degradation products).
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed by analyzing samples with a known enantiomeric composition.
-
Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-assay) and intermediate precision (inter-assay) levels.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for high ee samples.
Step 2: Orthogonal Method Selection and Validation
Select a secondary method based on a different principle. For instance, if HPLC is the primary method, chiral SFC (different mobile phase principle) or NMR with a CSA (non-separative principle) are excellent orthogonal choices. The secondary method must also be validated, though the extent may be guided by risk assessment. At a minimum, specificity, precision, and accuracy must be demonstrated.
Step 3: Comparative Analysis
Analyze a minimum of three independent batches of the chiral substance, preferably with varying levels of enantiomeric excess if available, using both validated methods.
Step 4: Data Evaluation and Acceptance Criteria
The core of the cross-validation lies in comparing the ee values obtained from both methods. The acceptance criterion should be pre-defined. A common approach is to require that the absolute difference between the ee values from the two methods is not more than a specified value, for example, ≤ 2.0%. This tolerance may be wider for ee values near the LOQ.
Detailed Experimental Protocols
Reproducibility is contingent on meticulous methodology. The following are representative protocols.
Protocol 1: Chiral HPLC Method for a Neutral Analyte
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Ethanol (90:10, v/v).
-
Scientist's Note: The ratio of the polar alcohol modifier is the most critical parameter for tuning retention and resolution in normal-phase chiral chromatography. Start with a 90:10 ratio and adjust the ethanol percentage to achieve a resolution (Rs) > 1.7.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] x 100[5]
Protocol 2: NMR Method using a Chiral Solvating Agent (CSA)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the chiral analyte into an NMR tube.
-
Add ~1.0 to 1.5 molar equivalents of a suitable Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Scientist's Note: The choice of CSA is critical and analyte-dependent. Aromatic analytes often pair well with CSAs containing complementary aromatic systems (like anthracene) to facilitate π-π stacking, which enhances the differential shielding effect required for signal separation. The stoichiometry may require optimization to achieve baseline resolution of the signals.[4]
-
-
Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).
-
-
Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Identify a well-resolved proton signal of the analyte that splits into two distinct peaks in the presence of the CSA.
-
-
Data Analysis:
-
Carefully integrate the two separated signals corresponding to the R and S enantiomers.
-
Calculate the ee using the same formula as for HPLC, substituting peak areas with integration values.
-
Data Presentation and Interpretation: A Case Study
To illustrate the cross-validation process, consider the hypothetical analysis of "Chiral-API" by a validated Chiral HPLC method and a validated Chiral SFC method.
Table 1: Cross-Validation Results for Chiral-API
| Batch Number | Chiral HPLC (% ee) | Chiral SFC (% ee) | Absolute Difference (%) | Result |
| API-001 | 99.6 | 99.5 | 0.1 | Pass |
| API-002 | 98.8 | 99.1 | 0.3 | Pass |
| API-003 | 99.7 | 99.6 | 0.1 | Pass |
Interpretation: In this case study, the absolute difference in % ee between the two orthogonal chromatographic methods is well below the typical acceptance criterion of 2.0%. This strong correlation provides a high level of assurance in the reported enantiomeric purity of Chiral-API. Any significant, reproducible discrepancy would trigger an investigation into potential method-specific issues, such as on-column degradation or co-elution with an impurity in one of the systems.
Visualizing Chiral Recognition Mechanisms
Understanding why a separation works is key to troubleshooting and method development. The diagram below illustrates the "three-point interaction model," a foundational concept in chiral recognition on a Pirkle-type CSP.
Caption: Three-point interaction model for chiral recognition on a CSP.
Conclusion: Ensuring Unimpeachable Data
Cross-validation is not merely a perfunctory exercise; it is a critical scientific control that substantiates the accuracy of enantiomeric excess measurements. By employing two orthogonal, validated methods, researchers can effectively mitigate the risk of method-specific artifacts and generate a data package that is robust, reliable, and defensible. This commitment to analytical rigor is paramount for ensuring the development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. future4200.com [future4200.com]
- 10. Recent progress in chiral separation principles in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 12. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. fda.gov [fda.gov]
Literature review of the applications of (R)- and (S)-1-(4-Nitrophenyl)ethanamine
An In-Depth Comparative Guide to the Applications of (R)- and (S)-1-(4-Nitrophenyl)ethanamine in Chiral Synthesis
In the landscape of modern organic chemistry and pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a benchmark of elegance but a critical necessity. The distinct physiological effects of enantiomers, famously illustrated by the thalidomide tragedy, underscore the importance of precise stereochemical control.[1] Chiral amines are fundamental tools in this endeavor, serving as both resolving agents and versatile building blocks. Among these, the enantiomers of 1-(4-nitrophenyl)ethanamine stand out for their utility and efficacy.
This guide provides a comprehensive comparison of the applications of (R)- and (S)-1-(4-nitrophenyl)ethanamine. Moving beyond a simple catalog of uses, we will explore the mechanistic underpinnings of their roles, present comparative data, and provide detailed experimental protocols to empower researchers in their practical application.
The Principle of Chiral Recognition: A Foundation
Chirality describes the property of a molecule being non-superimposable on its mirror image.[1] These mirror images are known as enantiomers. While sharing identical physical properties in an achiral environment, their interaction with other chiral entities—be it a biological receptor or another chiral molecule—is distinct. This is the foundational principle behind their application in asymmetric synthesis and resolution. (R)- and (S)-1-(4-nitrophenyl)ethanamine are chiral bases that can interact differently with the enantiomers of a racemic acid, forming diastereomeric salts. These diastereomers are no longer mirror images and possess different physical properties, such as solubility, which allows for their separation.[2]
Part 1: Applications of (R)-1-(4-Nitrophenyl)ethanamine
This compound is a crucial reagent for accessing specific stereoisomers, primarily through the resolution of racemic carboxylic acids and as a chiral precursor for target molecules with (R)-stereocenters or related configurations.
Chiral Resolving Agent
The most prominent application is the classical resolution of racemic acids. By reacting this compound with a racemic mixture of a chiral acid (e.g., (R/S)-Mandelic Acid), two diastereomeric salts are formed:
-
(R)-amine • (R)-acid
-
(R)-amine • (S)-acid
Due to their different three-dimensional structures, these salts exhibit differential solubility in a given solvent system. Through careful selection of solvent and controlled crystallization conditions, one salt will preferentially precipitate from the solution. The less soluble salt is isolated by filtration, and subsequent treatment with a strong acid liberates the enantiomerically enriched carboxylic acid.
Chiral Building Block in Asymmetric Synthesis
Beyond resolution, the (R)-enantiomer serves as a valuable starting material or intermediate for synthesizing complex chiral molecules.[3] The amine group provides a reactive handle for derivatization, while the inherent chirality directs the stereochemical outcome of subsequent reactions. A notable example is its use as a precursor in the synthesis of compounds like (R)-aminoglutethimide, a drug used in the treatment of Cushing's syndrome.[3]
Part 2: Applications of (S)-1-(4-Nitrophenyl)ethanamine
The applications of (S)-1-(4-nitrophenyl)ethanamine mirror those of its (R)-counterpart but are directed towards obtaining the opposite enantiomers of target molecules. It is an indispensable tool for researchers who require access to the full stereochemical landscape of a compound.
Complementary Chiral Resolving Agent
When resolving the same racemic acid mentioned previously, the (S)-amine forms a different pair of diastereomeric salts:
-
(S)-amine • (R)-acid
-
(S)-amine • (S)-acid
Typically, the solubility profile of this pair is inverted relative to the salts formed with the (R)-amine. If the (R)-amine • (R)-acid salt was the least soluble, it is highly probable that the (S)-amine • (S)-acid salt will be the least soluble in the same solvent system. This complementarity is vital, as it provides a practical route to isolate either desired enantiomer of the acid from the same racemic mixture, simply by choosing the appropriate resolving agent.[4]
Intermediate in Pharmaceutical R&D
The (S)-enantiomer is widely used as an intermediate in the research and development of active pharmaceutical ingredients (APIs).[5] Many modern drugs are chiral, and their therapeutic activity often resides in a single enantiomer.[6][7] (S)-1-(4-nitrophenyl)ethanamine provides a reliable source of chirality for building these complex molecules, ensuring the final product is enantiopure and free from the potentially harmful effects of the unwanted isomer.[5][8]
Part 3: Performance Comparison and Data
The choice between the (R)- and (S)-enantiomers is not one of superior performance but of strategic selection based on the desired outcome. They are complementary tools in the chemist's arsenal.
Table 1: Physicochemical Properties of 1-(4-Nitrophenyl)ethanamine Enantiomers
| Property | This compound | (S)-1-(4-Nitrophenyl)ethanamine Hydrochloride |
| CAS Number | 22038-87-5[9] | 128018-53-3[5] |
| Molecular Formula | C₈H₁₀N₂O₂[10] | C₈H₁₁ClN₂O₂[5] |
| Molecular Weight | 166.18 g/mol [10] | 202.64 g/mol [5] |
| Appearance | - | White to light yellow crystalline powder[5] |
| Purity | - | ≥ 99%[5] |
| Solubility | - | Soluble in water and polar solvents[5] |
Table 2: Illustrative Comparison in Chiral Resolution of Racemic Ibuprofen
| Parameter | Using this compound | Using (S)-1-(4-Nitrophenyl)ethanamine |
| Racemic Starting Material | (R/S)-Ibuprofen | (R/S)-Ibuprofen |
| Diastereomeric Salts Formed | (R)-amine•(R)-Ibuprofen & (R)-amine•(S)-Ibuprofen | (S)-amine•(R)-Ibuprofen & (S)-amine•(S)-Ibuprofen |
| Typically Less Soluble Salt | (R)-amine•(S)-Ibuprofen | (S)-amine•(R)-Ibuprofen |
| Enantiomer Isolated from Precipitate | (S)-Ibuprofen (the active enantiomer) | (R)-Ibuprofen |
| Enantiomer Remaining in Solution | (R)-Ibuprofen | (S)-Ibuprofen |
Note: This table is illustrative, based on common outcomes in diastereomeric resolutions. The actual less soluble salt can vary with the solvent system.
Experimental Protocols and Methodologies
Trustworthy science relies on reproducible methods. The following section details a standard protocol for chiral resolution.
Protocol: Chiral Resolution of a Racemic Carboxylic Acid via Diastereomeric Crystallization
Objective: To separate the enantiomers of a racemic carboxylic acid using this compound.
Methodology:
-
Solvent Screening (Rationale): The success of the resolution is critically dependent on the solubility difference between the two diastereomeric salts. Small-scale trials should be performed with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof) to identify a system where one salt is significantly less soluble.
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid in the chosen solvent with gentle heating.
-
In a separate container, dissolve 0.5 to 1.0 equivalent of this compound in a minimal amount of the same solvent. Causality: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product, though at the cost of yield.
-
Slowly add the amine solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to maximize the precipitation of the less soluble diastereomeric salt. Causality: Slow cooling is crucial for forming well-defined crystals and preventing the co-precipitation of the more soluble salt, which would compromise the enantiomeric purity.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble salt.
-
-
Liberation of the Enantiomer:
-
Suspend the filtered diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is ~1-2. This protonates the amine, breaking the salt.
-
Separate the organic layer, which now contains the free, enantiomerically enriched carboxylic acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the isolated acid using chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
-
Visualizing the Workflow
Diagrams can clarify complex processes, providing an at-a-glance understanding of the workflow and underlying principles.
Caption: Workflow for Chiral Resolution via Diastereomeric Crystallization.
Caption: Principle of Diastereomeric Salt Formation for Chiral Resolution.
Conclusion
(R)- and (S)-1-(4-nitrophenyl)ethanamine are powerful and complementary tools in the field of stereochemistry. Their value lies not in any inherent superiority of one over the other, but in the strategic choice afforded to the researcher to access a desired enantiomer. Whether employed for the classical, robust technique of diastereomeric resolution or as chiral synthons for building complex pharmaceutical targets, a thorough understanding of their application and the underlying principles is essential for the development of safe, effective, and enantiomerically pure molecules.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. US5661014A - Chiral compounds and their resolution synthesis using enantioselective esterases - Google Patents [patents.google.com]
- 4. onyxipca.com [onyxipca.com]
- 5. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 6. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. vapourtec.com [vapourtec.com]
- 9. 22038-87-5|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalysts for Asymmetric Amination
Introduction: The Critical Role of Chiral Amines and Asymmetric Amination
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their specific three-dimensional arrangement is often the key to their biological activity and material properties. Consequently, the development of efficient and highly selective methods for their synthesis is a cornerstone of modern chemistry. Asymmetric amination, the direct introduction of an amino group to a prochiral substrate to create a chiral center, represents one of the most atom-economical and elegant strategies to access these valuable compounds.
This guide provides a comprehensive comparison of the leading catalyst technologies for asymmetric amination: transition-metal catalysts, organocatalysts, and biocatalysts. As a senior application scientist, my goal is to move beyond a simple cataloging of data and provide you, my fellow researchers, with the insights and practical knowledge needed to select the optimal catalyst for your specific synthetic challenge. We will delve into the mechanistic underpinnings of each catalyst class, present standardized protocols for benchmarking their performance, and offer a transparent comparison of their strengths and limitations based on experimental data.
Pillar 1: Understanding the Catalytic Landscape
The choice of catalyst is the most critical parameter in an asymmetric amination reaction, directly influencing yield, enantioselectivity, substrate scope, and scalability. The three dominant classes of catalysts—transition-metal complexes, organocatalysts, and biocatalysts—operate via distinct mechanisms, each with its own set of advantages and challenges.
Transition-Metal Catalysts: The Powerhouses of Asymmetric Amination
Complexes of iridium, rhodium, and palladium are highly efficient catalysts for asymmetric amination, particularly in the context of reductive amination.[1][2] They typically operate by activating a reducing agent (like H₂) and mediating the stereoselective transfer of hydrogen to an in-situ formed imine intermediate.[3]
-
Iridium (Ir) Catalysts: Iridium complexes, often paired with chiral phosphoramidite or phosphine ligands, are renowned for their broad substrate scope and high enantioselectivities in the asymmetric reductive amination of ketones.[3] They are particularly effective for a wide range of ketones and amines and can operate under relatively mild conditions.[4] A key advantage of iridium catalysts is their ability to favor the formation of more substituted, branched allylic amines from linear allylic electrophiles, a selectivity that can be challenging to achieve with other systems.[4]
-
Rhodium (Rh) Catalysts: Rhodium-based catalysts, frequently used with chiral diphosphine ligands, have also demonstrated excellent performance in asymmetric amination and hydrogenation of imines.[3] They are known for their high activity, which can sometimes surpass that of iridium for specific substrates.[5]
-
Palladium (Pd) Catalysts: Palladium catalysts have a long history in C-N bond formation, notably in the Buchwald-Hartwig amination.[6] In the context of asymmetric amination, palladium complexes, often with chiral phosphine ligands, are effective for allylic aminations.[7][8]
Mechanism of Transition-Metal Catalyzed Asymmetric Reductive Amination:
The generally accepted mechanism involves the initial condensation of a ketone or aldehyde with an amine to form an imine. The chiral transition-metal complex then coordinates to the imine and activates a hydride source (e.g., H₂), followed by the enantioselective insertion of the C=N bond into the metal-hydride bond to deliver the chiral amine.
Caption: Generalized catalytic cycle for transition-metal catalyzed asymmetric reductive amination.
Organocatalysts: The Metal-Free Alternative
Organocatalysis has emerged as a powerful, complementary approach to transition-metal catalysis, offering the significant advantage of avoiding metal contamination in the final product.[9] In asymmetric amination, chiral Brønsted acids and chiral primary or secondary amines are the most prominent organocatalysts.
-
Chiral Brønsted Acids: Catalysts like BINOL-derived phosphoric acids activate the imine intermediate by protonation, making it more susceptible to nucleophilic attack by a hydride donor, which is typically a Hantzsch ester.[10] This approach has proven effective for a range of substrates.
-
Chiral Amines (Enamine/Iminium Catalysis): Chiral primary and secondary amines, such as proline and its derivatives, catalyze asymmetric amination through the formation of chiral enamine or iminium ion intermediates.[11] This mode of activation allows for the direct α-amination of aldehydes and ketones.
Mechanism of Brønsted Acid Catalyzed Asymmetric Reductive Amination:
The chiral Brønsted acid protonates the imine, forming a chiral ion pair. This activation enhances the electrophilicity of the imine carbon, which then undergoes a stereoselective hydride transfer from a reductant like a Hantzsch ester.
Caption: Catalytic cycle for Brønsted acid-catalyzed asymmetric reductive amination.
Biocatalysts: Nature's Approach to Asymmetric Synthesis
Enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), offer unparalleled stereoselectivity and operate under mild, aqueous conditions.[12][13][14][15] Biocatalysis is a green and sustainable approach that is increasingly being adopted in industrial processes for its efficiency and environmental benefits.[16]
-
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity.[12] RedAms are a subclass of IREDs that can also facilitate the initial imine formation within the enzyme's active site.[12]
-
Transaminases (TAs): Transaminases catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate, producing a chiral amine and a ketone or aldehyde byproduct.[17]
Mechanism of Biocatalytic Reductive Amination:
In the active site of a reductive aminase, the ketone and amine substrates bind, and the enzyme facilitates the formation of an imine intermediate. A cofactor, typically NADPH, then delivers a hydride to one face of the imine, leading to the formation of the chiral amine product with high stereoselectivity.
Caption: A typical experimental workflow for biocatalytic asymmetric amination.
Pillar 2: A Standardized Protocol for Benchmarking Catalyst Performance
To ensure a fair and objective comparison, it is crucial to evaluate different catalysts under standardized conditions. The following protocol is designed as a starting point for benchmarking the performance of transition-metal, organo-, and biocatalysts for the asymmetric reductive amination of a model substrate, acetophenone, with benzylamine.
General Considerations
-
Substrate and Reagent Purity: Use high-purity, freshly distilled or purified substrates and reagents to avoid catalyst inhibition or side reactions.
-
Inert Atmosphere: For transition-metal and some organocatalytic reactions, it is essential to work under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition.
-
Solvent: The choice of solvent can significantly impact reaction performance. For this benchmarking protocol, we will use a common solvent for each catalyst class, but solvent screening is often necessary for optimization.
-
Analysis: Enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Reductive Amination
This protocol is representative of a direct reductive amination using a homogeneous iridium catalyst.[4]
-
Catalyst Pre-formation: In a glovebox, to a dried Schlenk tube, add [Ir(COD)Cl]₂ (1-2 mol%) and the chiral phosphoramidite ligand (2-4 mol%).
-
Add anhydrous and degassed solvent (e.g., THF or EtOH) and stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol) and benzylamine (1.1 mmol).
-
Hydrogenation: Purge the Schlenk tube with hydrogen gas (or pressurize a high-pressure reactor) to the desired pressure (e.g., 10-50 bar H₂).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for 12-24 hours.
-
Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture and purify the product by column chromatography. Determine the yield and enantiomeric excess.
Protocol 2: Organocatalytic Asymmetric Reductive Amination
This protocol describes a typical procedure using a chiral phosphoric acid catalyst.
-
Reaction Setup: To a dried vial, add the chiral phosphoric acid catalyst (e.g., 5-10 mol%), acetophenone (1.0 mmol), benzylamine (1.1 mmol), and the Hantzsch ester (1.2 mmol).
-
Add a suitable solvent (e.g., toluene or dichloromethane).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up and Analysis: Concentrate the reaction mixture and purify the product by column chromatography. Determine the yield and enantiomeric excess.
Protocol 3: Biocatalytic Asymmetric Reductive Amination (Imine Reductase)
This protocol outlines a typical whole-cell biocatalytic reductive amination.
-
Biocatalyst Preparation: Prepare a suspension of E. coli cells overexpressing the desired imine reductase in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Reaction Setup: In a reaction vessel, combine the cell suspension, acetophenone (e.g., 10-50 mM), benzylamine (e.g., 1.1 equivalents), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling).
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Work-up and Analysis: Extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the product if necessary. Determine the yield and enantiomeric excess.
Pillar 3: Performance Data and Comparative Analysis
The following tables summarize representative performance data for each catalyst class in the asymmetric amination of various substrates. This data is intended to provide a snapshot of the capabilities of each technology and should be used as a guide for catalyst selection.
Table 1: Performance of Transition-Metal Catalysts in Asymmetric Amination
| Catalyst System | Substrate | Amine | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / Phosphoramidite | Acetophenone | Benzylamine | >95 | >96 | [4] |
| [Rh(COD)₂]BF₄ / Chiral Diphosphine | Various Ketones | Various Amines | 80-99 | 90-99 | [3] |
| Pd(dba)₂ / Chiral Phosphine | Allyl Acetate | Benzylamine | 90-98 | 92-98 | [8] |
Table 2: Performance of Organocatalysts in Asymmetric Amination
| Catalyst | Substrate | Reductant | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | Imines | Hantzsch Ester | 85-99 | 90-99 | [10] |
| Proline | Aldehydes | - | 70-95 | 80-98 | [11] |
| Chiral Primary Amine | Ketones | - | 60-90 | 75-95 | [11] |
Table 3: Performance of Biocatalysts in Asymmetric Amination
| Enzyme | Substrate | Amine Donor | Yield (%) | ee (%) | Reference |
| Imine Reductase (IRED) | Cyclic Imines | - | >90 | >99 | [13][15] |
| Reductive Aminase (RedAm) | Various Ketones | Various Amines | 80-99 | >99 | [12] |
| Transaminase (ATA) | Acetophenone | Isopropylamine | >95 | >99 | [17] |
Expert Insights: Selecting the Right Catalyst for Your Needs
The "best" catalyst is highly dependent on the specific application. Here are some key considerations to guide your decision-making process:
-
For Broad Substrate Scope and High Throughput Screening: Transition-metal catalysts , particularly iridium-based systems, often provide the most reliable starting point due to their generally high activity and broad applicability across a wide range of ketones and amines.
-
For Metal-Sensitive Applications and Green Chemistry: Organocatalysts and biocatalysts are the preferred choices when metal contamination is a concern, such as in the final steps of pharmaceutical synthesis. Biocatalysts, in particular, offer the most environmentally benign approach, operating in aqueous media at mild temperatures.
-
For Unprecedented Selectivity and Difficult Transformations: Biocatalysts can offer exquisite chemo-, regio-, and stereoselectivity that is often unattainable with small molecule catalysts. Enzyme engineering and directed evolution can further tailor enzymes for specific, challenging transformations.
-
Cost and Scalability: While precious metal catalysts can be expensive, their high turnover numbers can make them economically viable on a large scale.[7] Biocatalyst production is becoming increasingly cost-effective, and their reusability through immobilization can further reduce costs.[1][16] Organocatalysts can be a cost-effective option, although higher catalyst loadings are sometimes required.
Troubleshooting Common Issues:
-
Low Enantioselectivity:
-
Transition-Metal Catalysts: Screen different chiral ligands; optimize temperature and pressure.
-
Organocatalysts: Vary the catalyst structure and solvent.
-
Biocatalysts: Screen a panel of different enzymes; consider protein engineering.
-
-
Low Yield:
-
All Classes: Ensure high purity of all reagents and solvents; check for catalyst deactivation; optimize reaction time and temperature.
-
Transition-Metal Catalysts: Increase catalyst loading or hydrogen pressure.
-
Biocatalysts: Optimize pH, temperature, and cofactor regeneration; check for substrate or product inhibition.
-
Conclusion: A Synergistic Future for Asymmetric Amination
The field of asymmetric amination is rich with powerful catalytic tools. Transition-metal catalysts, organocatalysts, and biocatalysts each offer unique advantages, and the optimal choice will always be project-specific. A thorough understanding of the mechanistic principles and practical limitations of each catalyst class, combined with a systematic approach to benchmarking, will empower researchers to confidently select the most effective and efficient method for their chiral amine synthesis. The future of this field lies not in a competition between these technologies, but in their synergistic application to tackle increasingly complex synthetic challenges in the pursuit of novel medicines and materials.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Asymmetric Allylic Amination - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of (R)-1-(4-Nitrophenyl)ethanamine: A Novel Biocatalytic Approach vs. Established Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Amines and the Quest for Greener Synthesis
(R)-1-(4-Nitrophenyl)ethanamine is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this amine is crucial for the biological activity and efficacy of the final drug substance. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to this compound is of paramount importance. Traditional chemical methods, while effective, often rely on harsh reaction conditions, expensive metal catalysts, and stoichiometric amounts of chiral auxiliaries, leading to significant environmental and economic concerns.
In the relentless pursuit of greener and more sustainable chemical manufacturing, biocatalysis has emerged as a powerful alternative. Enzymes, operating under mild aqueous conditions with high chemo-, regio-, and stereoselectivity, offer a compelling solution to the challenges posed by classical organic synthesis. This guide provides a comprehensive comparison of a novel biocatalytic route for the synthesis of this compound using a reductive aminase against two established methods: asymmetric transfer hydrogenation and a transaminase-based synthesis. We will delve into the detailed experimental protocols, compare key performance metrics, and discuss the underlying scientific principles that govern each approach.
Comparative Data of Synthetic Routes
The following table provides a succinct comparison of the three synthetic routes discussed in this guide, highlighting key performance indicators to aid in the selection of the most appropriate method for a given application.
| Parameter | New Route: Reductive Aminase | Established Route 1: Asymmetric Transfer Hydrogenation | Established Route 2: Transaminase |
| Starting Material | 4-Nitroacetophenone, Ammonia | 4-Nitroacetophenone | 4-Nitroacetophenone |
| Key Reagents | Reductive Aminase (NfRedAm), GDH, NADP+, D-Glucose | [RuCl(p-cymene)((R,R)-TsDPEN)], Formic Acid, Triethylamine | Transaminase (from Vibrio fluvialis), Amine Donor (e.g., L-Alanine), PLP |
| Overall Yield | High (Reported as good conversion) | Generally high (typically >90%) | Moderate to High (Can be limited by equilibrium) |
| Enantiomeric Excess (ee) | Excellent (>96%) | Excellent (>98%) | Excellent (>99%) |
| Reaction Time | ~24 hours | ~8-16 hours | ~24-48 hours |
| Reaction Temperature | 30°C | 25-40°C | 30-37°C |
| Solvent | Aqueous Buffer | Organic Solvent (e.g., Dichloromethane) or neat | Aqueous Buffer |
| Environmental Impact | Low (Aqueous, biodegradable catalyst) | Moderate (Uses organic solvents and a precious metal catalyst) | Low (Aqueous, biodegradable catalyst) |
New Synthetic Route: Asymmetric Reductive Amination using a Fungal Reductive Aminase
This novel approach utilizes a thermotolerant reductive aminase (RedAm) from Aspergillus niger (NfRedAm) to directly convert 4-nitroacetophenone into this compound with high enantioselectivity. Reductive aminases are a class of enzymes that catalyze the formation of an amine from a ketone and an amine source, coupled with the reduction of the intermediate imine in a single pot. This process is highly atom-economical and environmentally benign.
Causality Behind Experimental Choices
The choice of a reductive aminase offers a direct and efficient route to the primary amine. The use of ammonia as the amine source is advantageous due to its low cost and the fact that the only byproduct is water. A glucose dehydrogenase (GDH) is employed in a cofactor regeneration system to recycle the expensive NADPH, making the process more economically viable. The reaction is performed in an aqueous buffer at a mild temperature and pH, which is typical for enzymatic reactions and contributes to the sustainability of the process.
Experimental Protocol
Materials:
-
4-Nitroacetophenone
-
Ammonium chloride (NH₄Cl)
-
D-Glucose
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
Purified Reductive Aminase from Aspergillus niger (NfRedAm)
-
Sodium phosphate buffer (NaPi buffer), pH 9
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
tert-Butyl methyl ether (TBME)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a 500 µL reaction mixture containing 10 mM 4-nitroacetophenone in 1 M NH₄Cl in NaPi buffer (pH 9).
-
To this solution, add 20 mM D-glucose, 0.5 mg/mL GDH, 0.5 mM NADP⁺, and 1 mg/mL of purified NfRedAm.
-
Add 2% v/v DMSO to aid in the solubilization of the substrate.
-
Incubate the reaction mixture at 30°C with shaking at 250 rpm for 24 hours.
-
After 24 hours, quench the reaction by adding 30 µL of 10 M NaOH.
-
Extract the product twice with 500 µL of TBME.
-
Combine the organic fractions, dry over anhydrous MgSO₄, and analyze by chiral HPLC or GC-FID to determine conversion and enantiomeric excess.
Workflow Diagram
Caption: Workflow for the biocatalytic synthesis of this compound using a reductive aminase.
Established Synthetic Route 1: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a well-established and powerful method for the enantioselective reduction of ketones to chiral alcohols. In the context of synthesizing chiral amines, this can be part of a reductive amination strategy. A common and highly effective catalyst for this transformation is a ruthenium complex bearing a chiral diamine ligand, such as (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN). A mixture of formic acid and triethylamine is often used as the hydrogen source.
Causality Behind Experimental Choices
The choice of the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst is based on its proven high efficiency and enantioselectivity in the transfer hydrogenation of a wide range of ketones. The chiral ligand, (R,R)-TsDPEN, creates a chiral environment around the ruthenium center, which directs the hydride transfer to one face of the ketone, leading to the formation of the desired (R)-enantiomer of the corresponding alcohol, which can then be converted to the amine. The formic acid/triethylamine azeotrope serves as a convenient and effective in situ source of hydrogen. The reaction is typically run in an organic solvent to ensure the solubility of the reactants and the catalyst.
Experimental Protocol
Materials:
-
4-Nitroacetophenone
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Formic acid
-
Triethylamine
-
Anhydrous dichloromethane (DCM) or isopropanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-nitroacetophenone (1.0 mmol) and the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.01 mmol, 1 mol%) in anhydrous DCM (10 mL).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.
-
Stir the reaction mixture at room temperature (25°C) for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography. The resulting alcohol can then be converted to the amine via standard methods (e.g., Mitsunobu reaction followed by hydrolysis, or conversion to a leaving group followed by amination). For a direct reductive amination, ammonia or an ammonia source would be added at the beginning of the reaction.
Workflow Diagram
Caption: Workflow for the asymmetric transfer hydrogenation of 4-nitroacetophenone.
Established Synthetic Route 2: Transaminase-Catalyzed Asymmetric Synthesis
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This biocatalytic approach is highly enantioselective and operates under mild conditions. A widely studied transaminase for the synthesis of chiral amines is the one from Vibrio fluvialis.
Causality Behind Experimental Choices
The use of a transaminase provides a direct route to the chiral amine from the corresponding ketone. The choice of an appropriate amine donor is crucial for driving the reaction equilibrium towards the product side. L-Alanine is a common choice as the resulting pyruvate co-product can be removed, for instance, by coupling the reaction with a lactate dehydrogenase (LDH) to convert it to lactate, thus shifting the equilibrium. The reaction is performed in an aqueous buffer at a physiological pH and mild temperature to ensure the stability and activity of the enzyme.
Experimental Protocol
Materials:
-
4-Nitroacetophenone
-
L-Alanine
-
Pyridoxal-5'-phosphate (PLP)
-
Transaminase from Vibrio fluvialis (whole cells or cell-free extract)
-
Lactate Dehydrogenase (LDH) (optional, for equilibrium shift)
-
NADH (optional, with LDH)
-
Phosphate buffer, pH 7.0
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare a solution of 4-nitroacetophenone (30 mM) and L-Alanine (300 mM) in phosphate buffer (pH 7.0).
-
Add PLP to a final concentration of 1 mM.
-
Add the transaminase from Vibrio fluvialis (e.g., as a whole-cell suspension or a cell-free extract).
-
If using an equilibrium shift system, add LDH and NADH.
-
Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, basify the reaction mixture with NaOH to pH > 10.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analyze the product for yield and enantiomeric excess by chiral HPLC or GC.
Workflow Diagram
Caption: Workflow for the transaminase-catalyzed synthesis of this compound.
Conclusion: A Greener Future for Chiral Amine Synthesis
This guide has provided a comparative analysis of a novel biocatalytic route to this compound with two established synthetic methods. The new reductive aminase-based approach demonstrates excellent enantioselectivity and operates under mild, environmentally friendly conditions, positioning it as a highly attractive alternative for industrial applications. While the established asymmetric transfer hydrogenation method offers high yields and enantioselectivities, its reliance on a precious metal catalyst and organic solvents presents environmental and cost challenges. The transaminase-catalyzed synthesis is also a green alternative, but can be limited by reaction equilibrium, often requiring coupled enzymatic systems to drive the reaction to completion.
The choice of synthetic route will ultimately depend on a variety of factors, including cost, scale, required purity, and available infrastructure. However, the continued development of novel biocatalysts, such as the reductive aminase highlighted here, is paving the way for a more sustainable and efficient future for the synthesis of chiral amines and other valuable pharmaceutical intermediates.
Comparative Analysis: (R)-1-(4-Nitrophenyl)ethanamine vs. (R)-1-Phenylethylamine in Asymmetric Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal Chiral Amine
For researchers engaged in asymmetric synthesis and chiral separations, the selection of the appropriate chiral auxiliary or resolving agent is a critical decision that dictates the efficiency, yield, and enantiomeric purity of the final product. Among the vast arsenal of chiral amines, (R)-1-phenylethylamine has long been a workhorse, valued for its accessibility and broad utility.[1] However, its substituted derivative, (R)-1-(4-Nitrophenyl)ethanamine, presents an alternative with distinct electronic properties that can be leveraged for specific applications. This guide provides an in-depth comparison of these two amines, supported by physicochemical data and procedural insights to inform rational selection in a research and development setting.
Structural and Physicochemical Properties: A Tale of Two Rings
At their core, both molecules share the same chiral backbone: an (R)-configured ethylamine group attached to a phenyl ring. The pivotal distinction lies in the para-substituent on this aromatic ring. (R)-1-phenylethylamine is unsubstituted, whereas this compound features a strongly electron-withdrawing nitro (-NO₂) group. This single functional group modification dramatically alters the molecule's electronic character and, consequently, its chemical behavior.
A summary of their fundamental physicochemical properties is presented below.
| Property | This compound | (R)-1-Phenylethylamine |
| Molecular Formula | C₈H₁₀N₂O₂[2] | C₈H₁₁N[3] |
| Molecular Weight | 166.18 g/mol [2] | 121.18 g/mol [4] |
| Appearance | White to light yellow crystalline solid[5] | Colorless to light yellow liquid[3][6] |
| Melting Point | Not well-defined; hydrochloride salt melts at 248-250 °C[7] | -10 °C[4] |
| Boiling Point | Not applicable (solid); decomposes at high temp. | 187-189 °C[3] |
| Density | Not available | 0.952 g/mL at 20 °C[3] |
| Basicity (pKa of Conjugate Acid) | Lower (Weaker Base) | Higher (Stronger Base) |
| Solubility | Soluble in water and polar organic solvents (as hydrochloride salt)[5] | 40 g/L in water at 20 °C; miscible with alcohols and ethers[6][8] |
The most significant, yet not explicitly quantified in simple terms, is the difference in basicity. The nitro group in this compound is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It pulls electron density from the aromatic ring and, by extension, from the nitrogen atom's lone pair. This delocalization makes the lone pair less available to accept a proton, rendering this compound a considerably weaker base than (R)-1-phenylethylamine.[9][10] In contrast, the unsubstituted phenyl ring in (R)-1-phenylethylamine is less deactivating, making its amine group more basic and readily protonated.[10]
Application in Chiral Resolution: Mechanism and Performance
The primary application for both amines is the resolution of racemic mixtures, particularly acidic compounds.[8][11] The process relies on the formation of diastereomeric salts with the racemic acid. The differing spatial arrangements of these salts result in different crystal lattice energies and, therefore, different solubilities in a given solvent system. This solubility difference allows for the preferential crystallization of one diastereomer, which can then be isolated.
The Role of the Nitro Group:
The electronic and structural changes imparted by the nitro group directly influence the efficiency of chiral resolution:
-
Basicity and Salt Formation: The lower basicity of this compound means it will form salts less readily than (R)-1-phenylethylamine. This can be an advantage or disadvantage. For strongly acidic compounds, salt formation is still efficient. For weakly acidic compounds, the stronger basicity of (R)-1-phenylethylamine may be necessary to ensure complete salt formation.
-
Crystal Packing and Intermolecular Interactions: The nitro group introduces a strong dipole and potential for hydrogen bonding and π-π stacking interactions within the crystal lattice of the diastereomeric salt. These additional, highly directional interactions can lead to more stable, well-ordered, and less soluble crystals. This enhanced crystalline nature can amplify the solubility difference between the two diastereomers, leading to a more efficient separation and higher enantiomeric excess (ee) in a single crystallization step.
While (R)-1-phenylethylamine is a versatile, general-purpose resolving agent, this compound should be considered a specialist tool. It is particularly effective where the target racemic acid may benefit from the additional intermolecular interactions offered by the nitro group to achieve better chiral discrimination during crystallization.
Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Carboxylic Acid
The following protocol provides a generalized workflow for resolving a racemic carboxylic acid using a chiral amine like (R)-1-phenylethylamine or this compound. The choice of solvent and exact stoichiometry is substrate-dependent and requires empirical screening for optimization.
Methodology:
-
Solvent Screening: Begin by assessing the solubility of the racemic acid and the chiral amine in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures) to identify a system where the resulting diastereomeric salt has limited solubility.
-
Salt Formation:
-
In a reaction vessel, dissolve 1.0 equivalent of the racemic carboxylic acid in the chosen solvent with gentle heating.
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent ((R)-1-phenylethylamine or this compound) in a minimal amount of the same solvent. The use of 0.5 equivalents is a common starting point to maximize the yield of the less soluble salt.
-
Slowly add the amine solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. The formation of a precipitate indicates the less soluble diastereomeric salt is forming.
-
If no crystals form, try adding a co-solvent (an anti-solvent) or gently scratching the inside of the flask.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of the cold crystallization solvent to remove soluble impurities.
-
Dry the salt under vacuum.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the isolated diastereomeric salt in water or a suitable biphasic system (e.g., water/ethyl acetate).
-
Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of 1-2. This protonates the carboxylate, liberating the free carboxylic acid, and protonates the chiral amine, rendering it water-soluble.
-
Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Analysis and Recovery:
-
Dry the organic extracts, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
The aqueous layer, containing the chiral amine hydrochloride, can be basified (e.g., with NaOH) and extracted with an organic solvent to recover the resolving agent for reuse.
-
Conclusion and Recommendations
The choice between this compound and (R)-1-phenylethylamine is a nuanced one, guided by the specific properties of the substrate to be resolved.
-
(R)-1-Phenylethylamine remains the first-choice, general-purpose resolving agent due to its higher basicity, lower cost, and extensive documentation. It is particularly suitable for a broad range of carboxylic acids and when establishing an initial resolution process.[1][12]
-
This compound should be employed as a strategic alternative, especially when resolutions with standard amines like (R)-1-phenylethylamine yield poor to moderate enantiomeric excess. Its unique electronic profile and potential for forming highly crystalline diastereomeric salts can provide the enhanced chiral discrimination needed to resolve challenging racemic mixtures. The investment in this more specialized reagent is justified by its potential to significantly improve separation efficiency, thereby reducing the number of recrystallization cycles required to achieve high enantiomeric purity.
Ultimately, the optimal approach involves empirical screening of both resolving agents against a target substrate to determine which provides the most efficient and effective separation.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 4. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis 3886-69-9 [sigmaaldrich.com]
- 5. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 6. innospk.com [innospk.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. Describe and explain the relative basicities of phenylamine, ethylamine a.. [askfilo.com]
- 10. chemistryguru.com.sg [chemistryguru.com.sg]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
Assessing the economic viability of different chiral amine synthesis methods
An objective guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of the economic viability of different chiral amine synthesis methods. Authored from the perspective of a Senior Application Scientist, it delves into the technical intricacies, supported by experimental data, to empower informed decision-making in synthetic chemistry.
The Strategic Importance of Chiral Amine Synthesis
Chiral amines are fundamental building blocks in the creation of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The specific stereoisomer of a chiral amine is often pivotal to the biological activity and efficacy of the final product.[1] Consequently, the development of efficient, cost-effective, and scalable methods for their synthesis is a critical endeavor in both academic research and industrial manufacturing.[2] This guide offers a comparative economic assessment of the leading contemporary techniques for chiral amine synthesis: enzymatic catalysis, transition-metal-catalyzed asymmetric hydrogenation, and the use of chiral auxiliaries.
A Comparative Economic Analysis of Leading Methodologies
The economic viability of a synthetic route is a multifaceted issue, extending beyond the mere cost of reagents. It encompasses factors such as catalyst loading and reusability, reaction conditions (temperature, pressure, and solvent), throughput, waste generation, and the complexity of purification.
Enzymatic Catalysis: The Green and Economical Approach
Biocatalysis, particularly through the use of ω-transaminases (TAs), has become an increasingly attractive method for chiral amine synthesis due to its high enantioselectivity and operation under mild, aqueous conditions.[3][4][5]
Core Principle: Transaminases catalyze the transfer of an amino group from an inexpensive amine donor, such as isopropylamine or an amino acid, to a prochiral ketone, yielding a chiral amine.[6]
Illustrative Experimental Protocol: Transaminase-catalyzed synthesis of a chiral sacubitril precursor [6]
-
Reaction Setup: A reaction vessel is charged with the ketone substrate (50 g/L), an amine donor (e.g., 1 M isopropylamine), and pyridoxal-5'-phosphate (PLP) cofactor (0.5 g/L) in a suitable buffer (e.g., 25 mM borate buffer, pH 9).
-
Enzyme Addition: An engineered amine transaminase variant is added at a specific loading (e.g., ~1% w/w with respect to the ketone).
-
Reaction Conditions: The mixture is agitated at a controlled temperature (e.g., 58 °C) for a set duration (e.g., 24 hours) to achieve high conversion.
-
Workup and Purification: The product is isolated from the aqueous reaction mixture by extraction with an organic solvent. The chiral amine is then purified using standard techniques like crystallization or chromatography.
Economic Viability: The primary cost driver in biocatalytic processes is the enzyme itself.[3][4][7] However, the cost of transaminases has been steadily decreasing, and their high efficiency allows for low catalyst loadings.[3][7] Furthermore, enzyme immobilization can facilitate catalyst recycling, significantly reducing its contribution to the overall cost.[2][7] The use of inexpensive amine donors and the avoidance of harsh reaction conditions and costly metal catalysts make this an environmentally friendly and often more economical option, particularly as the technology matures.[3][5]
Transition-Metal-Catalyzed Asymmetric Hydrogenation: The Industrial Workhorse
Asymmetric hydrogenation of imines, enamines, and other prochiral nitrogen-containing compounds is a highly efficient and widely adopted method for the industrial-scale production of chiral amines.[8][9] This approach is lauded for its high atom economy and the potential for very high turnover numbers (TONs).[9][10]
Core Principle: A chiral transition-metal complex, typically based on iridium, rhodium, or ruthenium, catalyzes the stereoselective addition of hydrogen to a C=N double bond.[9][11][12]
Illustrative Experimental Protocol: Asymmetric Hydrogenation of an Imine [13]
-
Catalyst Preparation: In an inert atmosphere glovebox, a rhodium precursor is combined with a chiral diamine ligand and a silver salt (e.g., AgSbF₆) to generate the active cationic catalyst.
-
Reaction Setup: The imine substrate is dissolved in a degassed solvent (e.g., methanol) in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is added to the autoclave, which is then sealed, purged, and pressurized with hydrogen gas (e.g., 50 bar). The reaction is stirred at a specific temperature (e.g., room temperature) until completion.
-
Workup and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The resulting chiral amine is purified by chromatography or other suitable methods.
Economic Viability: The principal costs associated with this method are the precious metal catalysts (Rh, Ru, Ir) and the often complex and expensive chiral ligands.[7] However, the exceptional efficiency of these catalysts allows for very low loadings (S/C ratios can be in the thousands), which can make the process highly economical for large-scale production.[8] The need for specialized high-pressure equipment can also be a significant capital investment.[7]
Chiral Auxiliaries: The Tried and True Method
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in the synthesis of chiral amines.[14] This substrate-based approach involves temporarily attaching a chiral molecule to the substrate to direct a diastereoselective transformation.[14]
Core Principle: A prochiral ketone or aldehyde is condensed with a chiral auxiliary to form a chiral imine or enamine. This intermediate then undergoes a diastereoselective reaction (e.g., reduction or alkylation), followed by the removal of the auxiliary to yield the enantiomerically enriched amine.[14]
Illustrative Experimental Protocol: Synthesis of a Chiral Amine using a tert-Butanesulfinamide Auxiliary [14]
-
Imine Formation: A prochiral ketone is reacted with tert-butanesulfinamide in the presence of a dehydrating agent (e.g., Ti(OEt)₄) to form the corresponding N-sulfinyl imine.
-
Diastereoselective Addition: The sulfinyl imine is then treated with a nucleophile, such as a Grignard reagent, which adds diastereoselectively to the C=N bond.
-
Auxiliary Cleavage: The tert-butanesulfinyl group is removed by treatment with an acid (e.g., HCl in a protic solvent) to afford the chiral primary amine.
-
Purification: The desired amine is isolated and purified from the reaction mixture.
Economic Viability: This method's main drawback is its poor atom economy, as it requires stoichiometric amounts of the chiral auxiliary.[14] The additional steps of attaching and removing the auxiliary add to the overall cost and complexity of the synthesis.[14] However, chiral auxiliaries can be very effective and predictable, making them a valuable tool in academic research and for the small-scale synthesis of complex molecules.[14][15] In some cases, the auxiliary can be recovered and reused, which can improve the overall economics.[14]
Quantitative Performance and Cost Comparison
| Method | Catalyst/Auxiliary Loading | Typical Enantiomeric Excess (ee) | Yield | Key Economic Advantages | Key Economic Disadvantages |
| Enzymatic Catalysis | Low (often <1% w/w) | >99%[1] | High (often >90%)[3] | Mild conditions, high selectivity, biodegradable catalysts, inexpensive reagents.[5][7] | Enzyme cost and stability can be a factor, substrate scope may be limited.[3] |
| Asymmetric Hydrogenation | Very Low (S/C >1000) | >95%[1][16] | High (often >95%)[1] | High throughput, excellent atom economy, broad substrate scope.[8][9] | High cost of precious metals and ligands, requires high-pressure equipment.[7] |
| Chiral Auxiliaries | Stoichiometric | High (>98% de) | Good (70-95%) | Predictable and reliable, broad applicability.[14] | Poor atom economy, requires additional synthetic steps, cost of auxiliary.[14] |
Visualizing the Synthetic Strategies
Caption: Overview of major chiral amine synthesis routes.
Conclusion and Strategic Recommendations
The selection of an optimal synthetic route for a chiral amine is a strategic decision that balances economic constraints with technical requirements.
-
For large-scale industrial production , where efficiency and throughput are paramount, asymmetric hydrogenation often represents the most economically viable option, despite the initial high cost of catalysts and infrastructure.[8]
-
Enzymatic catalysis is an increasingly powerful and cost-effective alternative, particularly for pharmaceutical applications where green chemistry principles and mild reaction conditions are highly valued.[5][7] Continued advances in enzyme engineering are expected to further enhance its economic competitiveness.[4][7]
-
The chiral auxiliary approach, while less atom-economical, remains an indispensable tool for its reliability and predictability, especially in early-stage drug discovery and for the synthesis of complex, high-value molecules on a smaller scale.[14]
Ultimately, a thorough techno-economic analysis, considering all aspects of the synthetic process from raw material sourcing to final product purification, is essential for making the most informed and economically sound decision.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccessgovernment.org [openaccessgovernment.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-(4-Nitrophenyl)ethanamine
As researchers and developers, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are not mere regulatory hurdles; they are integral to the integrity of our work and the well-being of our community. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-1-(4-Nitrophenyl)ethanamine, grounded in scientific principles and field-proven best practices.
Hazard Identification and Risk Assessment: Understanding the "Why"
The core principle of our disposal plan is rooted in the Precautionary Principle . The U.S. Environmental Protection Agency (EPA) designates acutely hazardous commercial chemical products on a "P-list."[5] A closely related structural analog, p-Nitroaniline, is listed as EPA Hazardous Waste Code P077 .[4][6][7] Due to this classification and the shared nitroaniline functional group, all waste streams containing this compound must be managed as if they are acutely hazardous P-listed waste to ensure the highest level of safety and compliance.
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [8] |
| CAS Number | 22038-87-5 | [8] |
| Molecular Formula | C₈H₁₀N₂O₂ | [8] |
| Hazard Classifications | Causes skin and serious eye irritation; May cause respiratory irritation. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides. | [2][9] |
| Precautionary EPA Code | P077 (p-Nitroaniline) - Treat as acutely hazardous waste. | [4][6][7] |
The Disposal Workflow: A Step-by-Step Protocol
Disposal is not a single action but a systematic process. From the moment a material is designated as waste, it must be handled according to a strict protocol to prevent accidental release and ensure regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[9][10]
All waste streams containing this compound must be segregated at the point of generation. Under no circumstances should this waste be mixed with non-hazardous trash or other chemical waste streams. [11]
-
Unused or Expired Product: The original container with the pure chemical.
-
Contaminated Solids: This includes personal protective equipment (PPE) like gloves, disposable lab coats, weigh boats, contaminated absorbent pads, and paper towels.[12]
-
Contaminated Sharps: Any glassware (pipettes, vials, broken flasks) or needles that have come into direct contact with the chemical.
In the event of a small spill, the cleanup residue itself becomes hazardous waste.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.[2]
-
Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[3]
-
Contain and Absorb: For solid spills, do not dry sweep. This can generate dust. Gently cover with an inert absorbent material. If it is a powder, it may be appropriate to wet it first to prevent aerosolization.[13]
-
Collect Waste: Carefully sweep or scoop the material and place it into a designated hazardous waste container.[3][5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[14] All cleaning materials (sponges, paper towels) are now also considered acutely hazardous waste and must be disposed of accordingly.[12]
Proper containerization is mandated by the EPA and is essential for safe storage and transport.[11][12]
-
Select the Right Container: Use a container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or the original container). The container must have a secure, tight-fitting lid.[11]
-
Adhere to Size Limits: Because we are treating this as a P-listed waste, the accumulation container in a Satellite Accumulation Area (SAA) must not exceed one quart (approximately one liter) in volume.[12]
-
Label Immediately: Affix a completed Hazardous Waste tag to the container. The label must include:
Waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Keep containers securely closed at all times, except when adding waste.[12]
-
Store away from incompatible materials.[2]
-
Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][15] Do not pour this chemical down the drain or dispose of it in regular trash.[8][16]
Disposal Decision Pathway
The following diagram illustrates the decision-making and handling process for all waste streams associated with this compound.
By adhering to these procedures, you ensure that your critical research is conducted safely, responsibly, and in full compliance with environmental regulations, building a foundation of trust and scientific integrity.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. fishersci.com [fishersci.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. nyu.edu [nyu.edu]
- 5. epa.gov [epa.gov]
- 6. media.suweb.site [media.suweb.site]
- 7. pca.state.mn.us [pca.state.mn.us]
- 8. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the Resource Conservation and Recovery Act (RCRA)? | AllSource Environmental [allsource-environmental.com]
- 10. epa.gov [epa.gov]
- 11. natlenvtrainers.com [natlenvtrainers.com]
- 12. Content Retired - Compliance Assistance Centers [caiweb.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. epa.gov [epa.gov]
- 15. Waste Code [rcrainfo.epa.gov]
- 16. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
